molecular formula C8H6BrF3O B1273612 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene CAS No. 402-10-8

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B1273612
CAS No.: 402-10-8
M. Wt: 255.03 g/mol
InChI Key: OWUAHASLKZBQTD-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is a high-value chemical building block for research and development. This compound integrates a bromo substituent and a electron-withdrawing trifluoromethyl group on a methoxybenzene ring, making it a versatile intermediate in organic synthesis. Its primary research value lies in its application in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the construction of complex biaryl and heteroaryl structures prevalent in pharmaceutical and material science . The presence of the trifluoromethyl group is of particular interest, as it can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a crucial motif in the design of agrochemicals and active pharmaceutical ingredients (APIs) . Researchers utilize this synthon to develop novel compounds for potential use in catalysis and advanced materials. The compound is typically a liquid at room temperature, with a calculated density of approximately 1.6 g/cm³ and a high boiling point, often exceeding 220 °C at atmospheric pressure, which facilitates handling under various reaction conditions . As a reagent, it should be handled with care in accordance with GHS hazard classifications; it may be harmful by inhalation, in contact with skin, and if swallowed . This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use. Proper personal protective equipment, including gloves and safety goggles, and the use of a chemical fume hood are mandatory during its handling .

Properties

IUPAC Name

2-bromo-1-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUAHASLKZBQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373709
Record name 2-bromo-1-methoxy-4-(trifluoromethyl)benzene
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Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-10-8
Record name 2-bromo-1-methoxy-4-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methoxybenzotrifluoride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 402-10-8

This technical guide provides a comprehensive overview of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis, and reactivity, including specific and general experimental protocols for its use in various chemical transformations.

Chemical and Physical Properties

This compound, also known as 3-Bromo-4-methoxybenzotrifluoride, is a halogenated and fluorinated aromatic compound. Its trifluoromethyl and bromo functional groups make it a versatile intermediate for introducing the trifluoromethylphenyl moiety into more complex molecules through various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 402-10-8--INVALID-LINK--
Molecular Formula C₈H₆BrF₃O--INVALID-LINK--
Molecular Weight 255.03 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Synonyms 3-Bromo-4-methoxybenzotrifluoride, 2-bromo-4-(trifluoromethyl)anisole--INVALID-LINK--
Predicted XlogP 3.5--INVALID-LINK--

Synthesis

The primary synthetic route to this compound is the electrophilic bromination of its precursor, 1-methoxy-4-(trifluoromethyl)benzene. The methoxy group is an ortho-, para-director, and while the trifluoromethyl group is deactivating, the ortho position to the methoxy group is activated for substitution.

General Experimental Protocol for Synthesis

This protocol is adapted from general procedures for the bromination of substituted anisoles.

Materials:

  • 1-methoxy-4-(trifluoromethyl)benzene

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-methoxy-4-(trifluoromethyl)benzene (1.0 equivalent) in DMF.

  • Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) to the solution at room temperature with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

G cluster_synthesis Synthesis Workflow Start 1-methoxy-4-(trifluoromethyl)benzene in DMF Bromination Add NBS Stir at RT Start->Bromination 1.0-1.1 eq. NBS Workup Quench with Water Extract with Ethyl Acetate Bromination->Workup Reaction complete Purification Column Chromatography Workup->Purification Product This compound Purification->Product G cluster_reaction Carbonylation Reaction Workflow Reactants This compound + Methanol + NaOAc Catalyst_Addition Add Pd(dppf)Cl2·CH2Cl2 Reactants->Catalyst_Addition Reaction_Conditions Pressurize with CO Heat in Autoclave Catalyst_Addition->Reaction_Conditions Product Methyl 2-methoxy-5-(trifluoromethyl)benzoate Reaction_Conditions->Product

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

This technical guide provides a comprehensive overview of the known physical properties of this compound, a fluorinated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines key physical data, details the experimental methodologies for their determination, and presents a visual workflow for a standard analytical procedure.

Compound Identification

  • Systematic Name: this compound

  • Synonyms: 3-Bromo-4-methoxybenzotrifluoride, 2-bromo-4-(trifluoromethyl)anisole, 2-Methoxy-5-(trifluoromethyl)bromobenzene[1][2]

  • CAS Number: 402-10-8[1][3][4]

  • Molecular Formula: C₈H₆BrF₃O[1][2][4]

  • Molecular Weight: 255.03 g/mol [1][2][4]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes. The compound typically appears as a colorless to light yellow liquid.[1]

Physical PropertyValueNotes
Boiling Point 90-92 °Cat 10 Torr[1]
207.9 °Cat 760 mmHg[5]
Melting Point Data not available
Density 1.563 - 1.6344 g/cm³[1][5]
Refractive Index 1.4960at 20 °C[1]

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures. Below are detailed methodologies for each key experiment.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale involves the use of a Thiele tube or a similar heating apparatus.

  • Sample Preparation: A small amount of the liquid is placed into a small test tube or a fusion tube. A capillary tube, sealed at one end, is then placed into the liquid with the open end submerged.

  • Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., mineral oil in a Thiele tube).

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. The heating rate is controlled to maintain a steady stream.

  • Measurement: The heat source is removed once a rapid and continuous stream of bubbles emerges from the capillary tube. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination

While no melting point data is currently available for this compound, the standard procedure for a solid organic compound is as follows.

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.

  • Heating and Observation: The sample is heated at a controlled rate. A preliminary, rapid heating can be done to find an approximate melting range.

  • Measurement: A second, more precise measurement is performed with a slower heating rate (1-2 °C per minute) near the approximate melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Density Determination

The density of a liquid is its mass per unit volume.

  • Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance to determine its mass.

  • Volume Measurement: A specific volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed.

  • Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume. For accuracy, measurements should be repeated and the average value taken.

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

  • Apparatus: An Abbe refractometer is a common instrument used for this measurement.

  • Calibration: The instrument is calibrated using a standard sample with a known refractive index, often distilled water.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: Light is passed through the sample, and the telescope of the refractometer is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs. The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a liquid's boiling point using the capillary method.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Place liquid in a small test tube prep2 Insert inverted capillary tube prep1->prep2 setup1 Attach tube to a thermometer prep2->setup1 setup2 Immerse assembly in heating bath setup1->setup2 meas1 Heat gently until a rapid bubble stream setup2->meas1 meas2 Remove heat and allow to cool meas1->meas2 meas3 Record temperature when liquid enters capillary meas2->meas3 result Boiling Point Determined meas3->result

Boiling point determination workflow.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Introduction

This compound is an important fluorinated aromatic compound with applications as a building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, while the bromo and methoxy groups provide handles for further chemical modifications, such as cross-coupling reactions. This guide details the primary synthesis pathway for this compound, providing a comprehensive experimental protocol and relevant data.

Core Synthesis Pathway: Electrophilic Aromatic Bromination

The most direct and common method for the synthesis of this compound is the electrophilic aromatic bromination of 1-methoxy-4-(trifluoromethyl)benzene. In this reaction, a brominating agent is used to introduce a bromine atom onto the aromatic ring.

The methoxy group (-OCH₃) is an activating, ortho-, para- directing group. Since the para position is occupied by the trifluoromethyl group (-CF₃), the electrophilic substitution is directed to the ortho positions (C2 and C6). The trifluoromethyl group is a deactivating group, which will influence the overall reactivity of the benzene ring.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from established procedures for the bromination of substituted anilines and other activated aromatic rings.[1][2][3][4][5] N-Bromosuccinimide (NBS) is often the reagent of choice as it is a solid, easier to handle than liquid bromine, and can offer higher selectivity.[6]

Materials:

  • 1-methoxy-4-(trifluoromethyl)benzene

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional, for slow addition)

  • Standard laboratory glassware for workup

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methoxy-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Brominating Agent: While stirring at room temperature, add N-Bromosuccinimide (NBS) (1.0-1.05 equivalents) portion-wise to the solution. For better control of the reaction, especially on a larger scale, the NBS can be dissolved in DMF and added dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Data Presentation

ParameterValue/ConditionReference
Starting Material 1-methoxy-4-(trifluoromethyl)benzene
Reagent N-Bromosuccinimide (NBS)[1][2][3][4][5]
Stoichiometry 1.0-1.05 eq. of NBS[3]
Solvent N,N-Dimethylformamide (DMF)[1][2][3][4][5]
Temperature Room Temperature[4][5]
Major Product This compound

Characterization Data (Predicted)

Exact spectral data for this compound is not available in the provided search results. However, based on the analysis of similar compounds, the following characteristics can be predicted:

  • ¹H NMR: The spectrum would be expected to show signals for the methoxy group protons (a singlet around 3.9 ppm) and the aromatic protons. The aromatic region would display a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The spectrum would show signals for the methoxy carbon, the carbons of the aromatic ring (with characteristic shifts due to the bromo, methoxy, and trifluoromethyl substituents), and the carbon of the trifluoromethyl group (likely as a quartet due to coupling with fluorine).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the product, with a characteristic isotopic pattern for a monobrominated compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway Starting_Material 1-methoxy-4-(trifluoromethyl)benzene Product This compound Starting_Material->Product Electrophilic Bromination Reagents NBS, DMF Experimental_Workflow A Dissolve Starting Material in DMF B Add NBS A->B C Monitor Reaction (TLC/LC-MS) B->C D Work-up: Dilute, Wash C->D E Isolate Crude Product D->E F Purify (Recrystallization/Chromatography) E->F G Characterize Final Product F->G

References

An In-depth Technical Guide to 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its molecular structure, featuring a bromine atom, a methoxy group, and a trifluoromethyl group on a benzene ring, provides a unique combination of electronic and steric properties. The presence of the trifluoromethyl group, a common moiety in pharmaceuticals, can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The bromine atom serves as a versatile synthetic handle for the introduction of further functionalities through various cross-coupling reactions. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound.

Molecular Structure and Properties

This compound, with the CAS number 402-10-8, possesses a well-defined molecular architecture that dictates its chemical behavior. The IUPAC name clearly indicates a benzene ring substituted with a bromine atom at position 2, a methoxy group at position 1, and a trifluoromethyl group at position 4.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 402-10-8[1]
Molecular Formula C₈H₆BrF₃O[1]
Molecular Weight 255.03 g/mol [1]
IUPAC Name This compound[2]
Synonyms 3-Bromo-4-methoxybenzotrifluoride, 2-bromo-4-(trifluoromethyl)anisole[2]

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely available in the public domain, the following data are predicted based on the analysis of its functional groups and data from structurally similar compounds.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region and one singlet for the methoxy group. The protons on the benzene ring will exhibit splitting patterns based on their coupling with neighboring protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6d1HH-5
~ 7.4dd1HH-3
~ 7.0d1HH-6
~ 3.9s3H-OCH₃

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the six carbons of the benzene ring, the carbon of the trifluoromethyl group, and the carbon of the methoxy group.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 155C-1
~ 112C-2
~ 130C-3
~ 125 (q)C-4
~ 128 (q)C-5
~ 115C-6
~ 124 (q)-CF₃
~ 56-OCH₃

3.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H, C=C, C-O, C-Br, and C-F bonds.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H Stretch
2950-2850Aliphatic C-H Stretch (-OCH₃)
1600-1450Aromatic C=C Stretch
1250-1000C-O Stretch (Aryl ether) & C-F Stretch
800-600C-Br Stretch

3.4. Mass Spectrometry

The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of the methoxy group, bromine atom, and trifluoromethyl group.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
254/256[M]⁺/ [M+2]⁺
223/225[M - OCH₃]⁺
175[M - Br]⁺
185[M - CF₃]⁺

Experimental Protocols

4.1. Synthesis of this compound (Proposed)

A plausible synthetic route to this compound involves the bromination of 1-methoxy-4-(trifluoromethyl)benzene.

Protocol:

  • Reaction Setup: To a solution of 1-methoxy-4-(trifluoromethyl)benzene (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) in portions at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 1-methoxy-4-(trifluoromethyl)benzene reaction Add NBS in CH2Cl2 start->reaction workup Water wash and Ethyl Acetate extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

4.2. Palladium-Catalyzed Carbonylation (Cited from Patent IL298526A1)

This compound has been utilized as a starting material in the synthesis of methyl 2-methoxy-5-(trifluoromethyl)benzoate.

Protocol:

  • Reaction Setup: In an autoclave, a mixture of this compound (11.76 mmol), sodium acetate (58.82 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (2.35 mmol) in methanol is prepared.

  • Degassing: The mixture is degassed and purged with nitrogen for 20 minutes.

  • Reaction Conditions: The reaction is carried out under a carbon monoxide atmosphere at an elevated temperature and pressure.

  • Work-up and Purification: Following the reaction, the mixture is subjected to a standard aqueous work-up and the crude product is purified by crystallization or chromatography to yield methyl 2-methoxy-5-(trifluoromethyl)benzoate.

Carbonylation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product start 2-Bromo-1-methoxy-4- (trifluoromethyl)benzene reaction Palladium-Catalyzed Carbonylation start->reaction reagents Pd(dppf)Cl2, NaOAc, MeOH, CO reagents->reaction product Methyl 2-methoxy-5- (trifluoromethyl)benzoate reaction->product

Caption: Experimental workflow for the carbonylation of the title compound.

Potential Applications in Drug Development

The unique structural features of this compound make it a valuable building block in drug discovery. The trifluoromethyl group is known to enhance the pharmacological profile of drug candidates by improving metabolic stability and membrane permeability.[3]

5.1. Role as a Synthetic Intermediate

The bromine atom on the aromatic ring provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of diverse molecular fragments, enabling the construction of complex molecular architectures for the synthesis of novel therapeutic agents.

5.2. Potential Biological Activity

While specific biological activities of this compound have not been extensively reported, compounds containing the benzotrifluoride moiety are known to exhibit a wide range of biological effects. The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of nearby protons and the overall electronic properties of the molecule, which can be critical for binding to biological targets. It is plausible that derivatives of this compound could be investigated as inhibitors of various enzymes or as ligands for receptors implicated in disease pathways. The development of kinase inhibitors, for example, often involves aromatic scaffolds with trifluoromethyl groups to enhance potency and selectivity.[4]

Logical_Relationship cluster_compound Core Compound cluster_features Key Structural Features cluster_properties Resulting Properties cluster_applications Potential Applications compound 2-Bromo-1-methoxy-4- (trifluoromethyl)benzene feature1 Trifluoromethyl Group compound->feature1 feature2 Bromo Group compound->feature2 feature3 Methoxy Group compound->feature3 prop1 Enhanced Metabolic Stability & Lipophilicity feature1->prop1 prop2 Synthetic Handle for Cross-Coupling feature2->prop2 prop3 Modulated Electronic Properties feature3->prop3 app1 Drug Discovery (e.g., Kinase Inhibitors) prop1->app1 prop2->app1 app2 Materials Science prop2->app2 prop3->app1

Caption: Logical relationship of structure to potential applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[2]

Table 6: Hazard Statements for Structurally Similar Compounds

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its well-defined structure, characterized by the presence of bromo, methoxy, and trifluoromethyl substituents, offers a unique combination of reactivity and physicochemical properties. This guide has provided a comprehensive overview of its molecular characteristics, predicted spectroscopic data, potential synthetic routes, and applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences. Further experimental investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the NMR Spectral Data of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed spectral information and experimental context.

Compound Overview

This compound is a substituted aromatic compound with the chemical formula C₈H₆BrF₃O. Its structure features a benzene ring substituted with a bromine atom, a methoxy group, and a trifluoromethyl group. This combination of functional groups makes it a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate characterization, particularly through NMR spectroscopy, is crucial for its identification and quality control.

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

Regrettably, a publicly available, experimentally determined ¹H NMR spectrum with detailed assignments for this compound could not be located in the searched resources. For reference and comparison, the ¹H NMR spectral data for the isomeric compound, 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene , is provided below. It is crucial to note that the substitution pattern significantly influences the chemical shifts and coupling constants of the aromatic protons.

Table 1: ¹H NMR Spectral Data for 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.57dt8.8, 0.8Aromatic H
7.21d3.0Aromatic H
6.91ddd8.8, 3.1, 0.7Aromatic H
3.83s--OCH₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz

¹³C NMR Spectral Data

Similar to the proton NMR data, a complete, experimentally verified ¹³C NMR dataset for this compound was not found in the available resources. For comparative purposes, the ¹³C NMR data for the isomer 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene is presented.

Table 2: ¹³C NMR Spectral Data for 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

Chemical Shift (δ) ppmAssignment
158.9C-OCH₃
138.9Aromatic C-H
130.9 (d)Aromatic C-H
(Further peaks not specified)Aromatic C, CF₃

Solvent: CDCl₃, Instrument Frequency: 101 MHz

Experimental Protocols

While specific experimental protocols for acquiring the NMR spectra of this compound are not explicitly detailed in the searched literature, a general procedure for obtaining high-quality NMR data for similar aromatic compounds is outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-20 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Internal Standard: If quantitative analysis is required or for precise chemical shift referencing, a known amount of an internal standard (e.g., Tetramethylsilane - TMS) can be added.

NMR Instrument Parameters (General)

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

Experimental Workflow

The logical flow of acquiring and processing NMR data is crucial for obtaining reliable results. The following diagram, generated using Graphviz, illustrates a typical experimental workflow for NMR analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Shim) transfer->instrument_setup Insert Sample parameter_setup Set Acquisition Parameters instrument_setup->parameter_setup run_experiment Run NMR Experiment parameter_setup->run_experiment ft Fourier Transform run_experiment->ft Acquire FID phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration analysis Spectral Analysis (Chemical Shift, Coupling) integration->analysis

A flowchart depicting the general workflow for an NMR experiment.

Determining the Solubility Profile of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Characteristics

Based on its structure as a substituted aromatic halide, 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is anticipated to be a hydrophobic compound with low aqueous solubility. The presence of the trifluoromethyl group further enhances its lipophilicity. The following table summarizes the expected qualitative solubility in various common laboratory solvents.

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Solvents Water, Methanol, EthanolLow to InsolubleThe molecule lacks significant hydrogen bonding capabilities and is largely nonpolar, making it immiscible with highly polar, protic solvents like water.[1][2]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), AcetoneSolubleThese solvents can interact with the polarizable aromatic ring and the ether linkage without the strong hydrogen bonding network of protic solvents.[3][4]
Nonpolar Organic Solvents Hexane, Toluene, Diethyl EtherSolubleThe nonpolar, aromatic nature of the compound allows for favorable van der Waals interactions with nonpolar solvents.[1]
Aqueous Acidic Solutions Dilute HClInsolubleThe compound lacks basic functional groups that would be protonated to form a more soluble salt.[1][2]
Aqueous Basic Solutions Dilute NaOH, NaHCO3InsolubleThe compound does not possess acidic protons that would be abstracted by a base to form a more soluble salt.[1][2]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, several established experimental methods can be employed. The choice of method may depend on the required throughput, accuracy, and the specific properties of the compound.

Shake-Flask Method (Thermodynamic Solubility)

This traditional and highly regarded method determines the equilibrium solubility of a compound.[5]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[5][6] An orbital shaker or magnetic stirrer can be used.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solid.[5] A syringe filter with a compatible membrane (e.g., PTFE for organic solvents) is often used.

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

  • Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Turbidimetric Solubility Assay (Kinetic Solubility)

This is a higher-throughput method suitable for early-stage drug discovery, which measures the concentration at which a compound precipitates from a solution.[7][8]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.[3][4]

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.

  • Precipitation Induction: The addition of the aqueous medium to the DMSO stock solution will cause the compound to precipitate once its solubility limit is exceeded.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).[8]

  • Data Analysis: Plot the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a solid organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess solid compound B Add to known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge or Filter C->D E Collect clear supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, GC) F->G H Calculate Solubility G->H

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

This guide provides a framework for researchers to systematically determine the solubility of this compound. By following these established protocols, reliable and accurate solubility data can be generated to support further research and development activities.

References

An In-depth Technical Guide to 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for the compound identified by the CAS number 402-07-3. While commonly referred to by various synonyms, the preferred IUPAC name for this structure is 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene . This document is intended to serve as a key resource for professionals in research and development who utilize substituted benzene derivatives in their work.

Nomenclature and Identification

The compound is a polysubstituted benzene ring with bromo, methoxy, and trifluoromethyl groups. Based on the rules of IUPAC nomenclature, which prioritize the lowest possible locant set for substituents and then alphabetical order, the formally correct name is 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene . The name provided in the query, "2-Bromo-1-methoxy-4-(trifluoromethyl)benzene," describes the same molecule, but with a non-standard numbering of the substituents. For clarity and standardization, this guide will use the preferred IUPAC name.

Structure:

Caption: Chemical structure of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene.

Physicochemical Properties

This section summarizes the key quantitative data for 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene. The compound is a white solid at room temperature.[1][2]

PropertyValueReference
CAS Number 402-07-3[3][4][5]
Molecular Formula C₈H₆BrF₃O[3][5]
Molecular Weight 255.03 g/mol [3]
Melting Point 36.5 °C[3]
Boiling Point 225 °C[3]
Density 1.563 g/cm³[3]
Flash Point 109 °C[3]

Synthesis Pathway and Experimental Protocol

The synthesis of m-bromo-benzotrifluorides can be achieved through a two-step process involving the bromination of a substituted benzotrichloride followed by fluorination. This general approach can be adapted for the specific synthesis of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene.

A common synthetic route involves the electrophilic bromination of a benzotrifluoride precursor. The trifluoromethyl group is deactivating, and its directing effects, combined with those of the methoxy group, will determine the position of bromination.

SynthesisWorkflow start Substituted Benzotrichloride step1 Bromination (e.g., Br₂, Fe catalyst) start->step1 intermediate Brominated Benzotrichloride Intermediate step1->intermediate step2 Fluorination (e.g., HF or SbF₃) intermediate->step2 product 1-Bromo-2-methoxy-4- (trifluoromethyl)benzene step2->product

Caption: General synthesis workflow for m-bromo-benzotrifluorides.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Bromination of the Benzotrichloride Precursor

  • To a reaction vessel containing 157 g of 4-fluorobenzotrichloride and 1 g of a catalyst such as iron sulfide, add 120 g of bromine dropwise over the course of one hour, maintaining the temperature between 50-55 °C.[6]

  • After the addition is complete, continue to stir the mixture at 55 °C for an additional 5 hours.[6]

  • Following the reaction, expel any excess bromine using a stream of nitrogen.[6]

Step 2: Fluorination of the Brominated Intermediate

  • In a suitable apparatus for fluorination, place 160 ml of anhydrous hydrofluoric acid and cool to 0 °C.[6]

  • Add the crude bromination product from Step 1 dropwise to the hydrofluoric acid.[6]

  • Allow the temperature to rise to 20 °C and then heat the mixture for several hours at an elevated temperature (e.g., 70 °C) and pressure to facilitate the exchange of chlorine for fluorine atoms on the trichloromethyl group, forming the trifluoromethyl group.[6][7]

  • After cooling, the excess hydrofluoric acid is removed by distillation. The resulting crude product can then be purified by fractional distillation to yield the final m-bromo-benzotrifluoride product.[6]

Note: This is a generalized protocol and requires adaptation for the specific methoxy-substituted precursor to obtain the target compound. All procedures involving bromine and hydrofluoric acid must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Safety and Handling

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is considered hazardous. Researchers must consult the full Safety Data Sheet (SDS) before handling.

GHS Hazard Classification:

  • Skin Irritation: Causes skin irritation.[1][5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Acute Toxicity (Oral): Harmful if swallowed.[5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • Store at room temperature.[5]

The logical workflow for the safe handling and use of this chemical in a research setting is outlined below.

SafetyWorkflow start Acquire Chemical sds Review Safety Data Sheet (SDS) start->sds ppe Don Personal Protective Equipment (PPE) sds->ppe handling Handle in Ventilated Hood ppe->handling reaction Perform Experiment handling->reaction waste Dispose of Waste According to Regulations reaction->waste end Complete Work waste->end

Caption: Recommended workflow for safe handling and experimentation.

References

An In-depth Technical Guide to 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is a key aromatic building block in modern medicinal chemistry and materials science. Its unique trifluoromethyl and bromo functionalities make it a versatile substrate for a variety of cross-coupling reactions, enabling the synthesis of complex molecules with desirable pharmacological and material properties. This technical guide provides a comprehensive overview of its synonyms, chemical properties, and detailed protocols for its application in pivotal synthetic transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, it explores the biological significance of the trifluoromethyl moiety and the potential applications of derivatives of this compound in drug discovery.

Compound Identification and Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₆BrF₃O. For clarity and accurate identification in research and procurement, a comprehensive list of its synonyms and key identifiers is provided below.

Identifier Value
IUPAC Name This compound
CAS Number 402-10-8
Molecular Weight 255.03 g/mol
Synonym 1 3-Bromo-4-methoxybenzotrifluoride
Synonym 2 2-bromo-4-(trifluoromethyl)anisole
Synonym 3 2-Methoxy-5-(trifluoromethyl)bromobenzene

Physicochemical Properties:

Property Value
Molecular Formula C₈H₆BrF₃O
Monoisotopic Mass 253.955 Da
Appearance Colorless to pale yellow liquid
Boiling Point Approximately 224.6 °C
Density Approximately 1.508 g/cm³
XlogP (predicted) 3.5

Role in Modern Drug Discovery

The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design due to its unique electronic properties and metabolic stability. Its incorporation into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic profiles. The -CF₃ group is highly lipophilic, which can improve membrane permeability and oral bioavailability. Furthermore, it is a strong electron-withdrawing group, which can modulate the pKa of nearby functional groups and improve binding affinity to target proteins. The carbon-fluorine bond is also exceptionally strong, making the -CF₃ group resistant to metabolic degradation, thereby increasing the drug's half-life.

This compound serves as a critical starting material for introducing the trifluoromethylated methoxy-phenyl moiety into potential drug candidates. The bromine atom provides a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of a vast array of bioactive molecules.

Key Synthetic Applications and Experimental Protocols

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are workhorses in the pharmaceutical industry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

General Experimental Protocol:

A general protocol for the Suzuki-Miyaura coupling of an aryl bromide, such as this compound, with an arylboronic acid is as follows:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow Start Reaction Setup (Inert Atmosphere) Substrates 2-Bromo-1-methoxy-4- (trifluoromethyl)benzene + Arylboronic Acid Start->Substrates Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Substrates->Catalyst Base Base (e.g., K2CO3) Catalyst->Base Solvent Degassed Solvent (e.g., Dioxane/H2O) Base->Solvent Heating Heating (80-100 °C) Solvent->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

An In-depth Technical Guide to 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry and materials science. This document outlines its commercial availability, physicochemical properties, and its utility in synthetic applications, particularly in the construction of complex molecular architectures relevant to drug discovery.

Introduction

This compound (CAS No. 944901-07-9) is a substituted aromatic compound featuring a bromine atom, a methoxy group, and a trifluoromethyl group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The trifluoromethyl moiety is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2][3] The methoxy group also plays a significant role in modulating the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[4] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of this trifluoromethylated scaffold into a wide range of molecular frameworks.

Commercial Availability and Specifications

A number of chemical suppliers offer this compound, typically at research-grade purities. The following table summarizes the offerings from several prominent commercial vendors.

SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Aromsyn Co., Ltd. AS06297≥97.0%944901-07-9C₈H₆BrF₃O255.03
CyclicPharma SL11747≥98%944901-07-9C₈H₆BrF₃O255.03
Aaronchem AR005XIV-944901-07-9C₈H₆BrF₃O255.03
Laibo Chem -98%944901-07-9C₈H₆BrF₃O255.03
2A Biotech 2A-0119949≥96%944901-07-9C₈H₆BrF₃O-
BLDpharm --944901-07-9--
Fisher Scientific (ChemScene) CS-W021613-944901-07-9--

Note: Purity and other specifications should be confirmed with the supplier via a Certificate of Analysis for the specific lot.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₆BrF₃OSupplier Data
Molecular Weight 255.03 g/mol Supplier Data
CAS Number 944901-07-9Supplier Data
Predicted XlogP 3.5PubChem

Synthetic Applications and Reactivity

The primary utility of this compound in research and development lies in its role as a versatile building block for introducing the 4-methoxy-3-(trifluoromethyl)phenyl moiety into target molecules. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds. This is a widely used method for constructing biaryl structures.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form carbon-nitrogen bonds, yielding substituted anilines.[5][6][7][8][9]

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Stille Coupling: Reaction with organostannanes.

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the efficiency of these coupling reactions.

G Logical Flow: Application in Drug Discovery cluster_0 Core Building Block cluster_1 Synthetic Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Applications 2_Bromo_1_methoxy_4_trifluoromethyl_benzene 2-Bromo-1-methoxy-4- (trifluoromethyl)benzene Suzuki_Coupling Suzuki-Miyaura Coupling 2_Bromo_1_methoxy_4_trifluoromethyl_benzene->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination 2_Bromo_1_methoxy_4_trifluoromethyl_benzene->Buchwald_Hartwig Other_Couplings Other Cross-Coupling (e.g., Sonogashira, Heck) 2_Bromo_1_methoxy_4_trifluoromethyl_benzene->Other_Couplings Biaryl_Scaffolds Biaryl Scaffolds Suzuki_Coupling->Biaryl_Scaffolds Aryl_Amines Substituted Aryl Amines Buchwald_Hartwig->Aryl_Amines Alkynylated_Alkenylated_Arenes Alkynylated/Alkenylated Arenes Other_Couplings->Alkynylated_Alkenylated_Arenes Drug_Candidates Drug Candidates Biaryl_Scaffolds->Drug_Candidates Agrochemicals Agrochemicals Biaryl_Scaffolds->Agrochemicals Aryl_Amines->Drug_Candidates Aryl_Amines->Agrochemicals Alkynylated_Alkenylated_Arenes->Drug_Candidates Materials_Science Functional Materials Alkynylated_Alkenylated_Arenes->Materials_Science

Application of the core building block in synthesis.

Experimental Protocols

While specific, optimized protocols for this compound are substrate-dependent, the following general procedure for a Suzuki-Miyaura coupling reaction serves as a robust starting point for researchers.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a typical setup for the coupling of this compound with an arylboronic acid.[10][11][12][13][14]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DMF, often with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and any additional ligand under an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling a slow stream of inert gas through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous ammonium chloride solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the same organic solvent (e.g., 2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

G start Start setup 1. Reaction Setup (Reactants, Base, Catalyst, Ligand) start->setup solvent 2. Add Degassed Solvent setup->solvent degas 3. Degas Mixture (N2 bubble or Freeze-Pump-Thaw) solvent->degas heat 4. Heat to Reaction Temperature degas->heat monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor monitor->heat Incomplete workup 6. Reaction Work-up (Cool, Quench, Dilute) monitor->workup Reaction Complete extract 7. Extraction workup->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify end End (Pure Product) purify->end

A typical experimental workflow for Suzuki coupling.

Reaction Mechanisms

Understanding the underlying catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(Br)Ln Pd0->OxAdd Transmetal Ar-Pd(II)-Ar'Ln OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ReductElim Ar-Ar' Product Transmetal->ReductElim ArylHalide Ar-Br (2-Bromo-1-methoxy-4- (trifluoromethyl)benzene) ArylHalide->OxAdd Oxidative Addition BoronicAcid Ar'-B(OR)₂ + Base BoronicAcid->Transmetal

The catalytic cycle of the Suzuki-Miyaura reaction.

Safety Information

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Researchers should consult the Material Safety Data Sheet (MSDS) provided by the supplier before use.[15][16][17][18]

  • General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: While a specific hazard profile is not widely published, similar aromatic bromides and fluorinated compounds may cause skin, eye, and respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide is intended for informational purposes only and should be used in conjunction with established laboratory safety practices and a thorough review of the relevant literature.

References

An In-depth Technical Guide to the Electronic Properties of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electronic properties of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from computational predictions and experimental data of structurally analogous compounds. It outlines the theoretical framework and practical methodologies for determining key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and polarizability. Detailed experimental protocols for cyclic voltammetry and UV-Vis spectroscopy, alongside computational approaches like Density Functional Theory (DFT), are presented to facilitate further research and application in fields such as medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic compound with functional groups that significantly influence its electronic characteristics. The interplay between the electron-donating methoxy group (-OCH3), the electron-withdrawing trifluoromethyl group (-CF3), and the inductively withdrawing bromine atom (-Br) creates a unique electronic profile. Understanding these properties is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential applications in areas like drug design, where molecular recognition and binding are governed by electronic complementarity.

Predicted Electronic Properties

While specific, experimentally verified data for this compound is scarce, computational methods provide valuable predictions. The following table summarizes key electronic properties derived from computational chemistry databases and studies on analogous compounds. It is important to note that these are theoretical values and should be confirmed by experimental validation.

PropertyPredicted Value/RangeMethod of DeterminationSignificance in Drug Development & Research
HOMO Energy ~ -6.5 to -7.5 eVDFT CalculationsRelates to the molecule's ability to donate electrons (act as a nucleophile or undergo oxidation). Important for understanding metabolic pathways and binding to electron-deficient sites in biological targets.
LUMO Energy ~ -1.0 to -2.0 eVDFT CalculationsRelates to the molecule's ability to accept electrons (act as an electrophile or undergo reduction). Crucial for predicting reactivity with biological nucleophiles and potential for redox-based toxicity.
HOMO-LUMO Gap ~ 4.5 to 6.5 eVDFT Calculations / UV-Vis SpectroscopyIndicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. Influences the molecule's color and photochemical stability.
Dipole Moment ~ 2.0 to 3.5 DebyeDFT CalculationsQuantifies the polarity of the molecule, which affects its solubility, membrane permeability, and ability to engage in dipole-dipole interactions with biological targets.
Polarizability Not availableDFT CalculationsDescribes the ease with which the electron cloud can be distorted by an electric field. Influences van der Waals interactions and the molecule's ability to bind to nonpolar pockets in proteins.

Experimental Protocols for Electronic Property Determination

Cyclic Voltammetry for HOMO/LUMO Energy Estimation

Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) containing a 0.1 M supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Data Acquisition:

    • Perform a background scan of the solvent and electrolyte solution.

    • Introduce the analyte solution into the cell and record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate typically ranges from 20 to 200 mV/s.

    • Record the oxidation and reduction peaks.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energies using the following empirical equations:

      • E_HOMO (eV) = - (E_ox vs. Fc/Fc+ + 4.8)

      • E_LUMO (eV) = - (E_red vs. Fc/Fc+ + 4.8)

      • (Note: Potentials are often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard).

experimental_workflow_cv cluster_prep Sample Preparation cluster_cell Electrochemical Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (1-5 mM in Aprotic Solvent + 0.1 M Electrolyte) purge Purge with Inert Gas prep_solution->purge setup_cell Assemble Three-Electrode Cell purge->setup_cell run_cv Run Cyclic Voltammetry setup_cell->run_cv record_voltammogram Record Voltammogram run_cv->record_voltammogram determine_potentials Determine Onset Potentials (E_ox, E_red) record_voltammogram->determine_potentials calculate_energies Calculate HOMO/LUMO Energies determine_potentials->calculate_energies experimental_workflow_uvvis cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_solution Prepare Dilute Solution in UV-Transparent Solvent setup_spectrophotometer Setup Dual-Beam UV-Vis Spectrophotometer prep_solution->setup_spectrophotometer record_spectrum Record Absorption Spectrum setup_spectrophotometer->record_spectrum identify_onset Identify Absorption Onset (λ_onset) record_spectrum->identify_onset calculate_gap Calculate HOMO-LUMO Gap identify_onset->calculate_gap logical_relationship_dft cluster_outputs Calculated Electronic Properties start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt sp_calc Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) geom_opt->sp_calc homo_lumo HOMO/LUMO Energies sp_calc->homo_lumo dipole Dipole Moment sp_calc->dipole mep Molecular Electrostatic Potential sp_calc->mep polarizability Polarizability sp_calc->polarizability

Theoretical and Spectroscopic Insights into 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and spectroscopic properties of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. Due to the limited availability of dedicated research on this specific molecule, this document also incorporates data from studies on closely related analogs to offer a broader understanding of its potential characteristics. All data is presented with clear attribution to its source.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound and its isomers is presented in Table 1. This data is primarily sourced from the PubChem database and provides a foundational understanding of the molecule's characteristics.

Table 1: Computed Physicochemical Properties

PropertyThis compound4-Bromo-1-methoxy-2-(trifluoromethyl)benzene[1]2-Bromo-4-methoxy-1-(trifluoromethyl)benzene[2]
IUPAC Name This compound4-bromo-1-methoxy-2-(trifluoromethyl)benzene[1]2-bromo-4-methoxy-1-(trifluoromethyl)benzene[2]
Molecular Formula C₈H₆BrF₃OC₈H₆BrF₃O[1]C₈H₆BrF₃O[2]
Molecular Weight 255.03 g/mol 255.03 g/mol [1]255.03 g/mol
Monoisotopic Mass 253.95541 Da253.95541 Da[1]253.95541 Da[2]
XLogP3-AA (Predicted) 3.53.5[1]3.5[2]
SMILES COC1=C(C=C(C=C1)C(F)(F)F)BrCOC1=C(C=C(C=C1)Br)C(F)(F)F[1]COC1=CC(=C(C=C1)C(F)(F)F)Br[2]
InChI InChI=1S/C8H6BrF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3[1]InChI=1S/C8H6BrF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3[2]
InChIKey QLLWMDACMSDONJ-UHFFFAOYSA-NXTFPWZDSCKENBJ-UHFFFAOYSA-N[1]QLLWMDACMSDONJ-UHFFFAOYSA-N[2]

Molecular Structure and Computational Details

Computational Workflow for Analogous Systems

A general workflow for the computational analysis of substituted benzene derivatives, as inferred from studies on similar molecules, is illustrated below.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO method) geom_opt->nmr_calc uv_vis_calc UV-Vis Spectra Simulation (TD-DFT) geom_opt->uv_vis_calc struct_param Structural Parameters (Bond Lengths, Angles) geom_opt->struct_param vib_analysis Vibrational Mode Assignment freq_calc->vib_analysis spec_comparison Comparison with Experimental Spectra nmr_calc->spec_comparison uv_vis_calc->spec_comparison mo_analysis Molecular Orbital Analysis (HOMO-LUMO) uv_vis_calc->mo_analysis

Caption: A generalized workflow for the theoretical study of substituted benzenes using DFT.

Expected Structural Parameters (Based on Analogs)

Based on DFT calculations of various halogenated and methoxy-substituted benzene derivatives, the following trends in structural parameters can be anticipated for this compound:

  • C-C bond lengths within the benzene ring are expected to be in the range of 1.38 to 1.40 Å.

  • C-H bond lengths are typically around 1.08 Å.

  • The C-Br bond length is anticipated to be approximately 1.90 Å.

  • The C-O bond of the methoxy group is expected to be around 1.36 Å, and the O-CH₃ bond around 1.43 Å.

  • The C-C bond connecting the trifluoromethyl group to the ring is likely to be around 1.50 Å.

  • C-F bond lengths in the trifluoromethyl group are expected to be approximately 1.34 Å.

  • Bond angles within the benzene ring will deviate slightly from the ideal 120° due to substituent effects.

Spectroscopic Analysis

Detailed experimental and theoretical spectroscopic studies on this compound are scarce. However, analysis of related compounds allows for the prediction of key spectroscopic features.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectrum of this compound is expected to be complex. Based on studies of similar molecules, tentative assignments for key vibrational modes are presented in Table 2.

Table 2: Predicted Vibrational Frequencies and Assignments

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
C-H stretching (aromatic)3100 - 3000
C-H stretching (methyl)3000 - 2850
C=C stretching (aromatic)1625 - 1475Multiple bands are expected in this region.
C-H in-plane bending1300 - 1000
C-O stretching (methoxy)1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)
C-F stretching (trifluoromethyl)1350 - 1120Typically strong absorptions.
C-Br stretching700 - 500
NMR Spectroscopy (¹H and ¹³C)

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of this compound. While experimental spectra are not available in the literature, theoretical calculations on analogous molecules can provide estimations.

Experimental Protocol for NMR Analysis (General): NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR) using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound is expected to show absorptions in the UV region, characteristic of substituted benzene rings. The position and intensity of these absorptions are influenced by the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Methodology for UV-Vis Analysis (General): The UV-Vis spectrum is typically recorded using a spectrophotometer, with the sample dissolved in a transparent solvent (e.g., ethanol, methanol, or cyclohexane). The absorption is measured over a range of wavelengths, and the wavelengths of maximum absorption (λmax) are reported.

Synthesis and Reactivity

While a detailed experimental protocol for the synthesis of this compound is not provided in the searched literature, a general synthetic pathway can be inferred from standard organic chemistry principles.

synthesis_pathway start 4-Methoxybenzotrifluoride intermediate This compound start->intermediate Bromination reagents Brominating Agent (e.g., NBS, Br₂) reagents->intermediate

Caption: A plausible synthetic route to this compound.

Conclusion

This technical guide has summarized the available theoretical and predicted spectroscopic data for this compound. While dedicated experimental studies on this specific molecule are limited, by drawing parallels with closely related analogs, we can infer valuable information regarding its physicochemical properties, molecular structure, and spectroscopic signatures. Further experimental and computational research is warranted to fully elucidate the characteristics of this compound and its potential applications in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene as a key building block. This versatile reaction enables the synthesis of a diverse range of 2-aryl-1-methoxy-4-(trifluoromethyl)benzene derivatives, which are important scaffolds in medicinal chemistry and materials science due to the unique electronic properties imparted by the methoxy and trifluoromethyl substituents.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] It is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acid coupling partners.[1]

Reaction Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, forming a new diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid.[2]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Suzuki coupling of this compound is not extensively consolidated in single sources, the following tables summarize typical reaction conditions and yields for analogous aryl bromides. These data provide a strong basis for reaction optimization.

Table 1: Typical Catalysts, Bases, and Solvents for Suzuki Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (Equivalents)Solvent SystemTemperature (°C)General Applicability
Pd(PPh₃)₄ (1-5)-K₂CO₃ (2-3)Toluene/H₂O80-110A classic, widely used system.
Pd(dppf)Cl₂ (1-5)-K₃PO₄ (2-3)Dioxane/H₂O80-120Effective for a broad range of substrates.
Pd₂(dba)₃ (1-3)SPhos (2-6)Cs₂CO₃ (2-3)Toluene or DioxaneRoom Temp - 100Highly active catalyst system for challenging substrates.
Pd(OAc)₂ (2-5)P(t-Bu)₃ (4-10)K₃PO₄ (2-3)THF/H₂ORoom Temp - 80Effective for electron-rich and hindered bromides.

Table 2: Representative Yields for Suzuki Coupling of Various Aryl Bromides with Arylboronic Acids

Note: The following data is representative of Suzuki couplings with various substituted aryl bromides and serves as an estimation for the target reaction.

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103-8~95%[3]
4-BromoacetophenonePhenylboronic acidPd(II)-complex (0.5 mol%)KOHH₂O100194%[4]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3-5 mol%)K₂CO₃Dioxane/H₂O80-120Not Specified81%[5]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidSimilar to aboveSimilar to aboveSimilar to aboveNot SpecifiedNot Specified92% (on a similar substrate)[5]
2-Bromo-4-methylpyridine3-Thienylboronic acidSimilar to aboveSimilar to aboveSimilar to aboveNot SpecifiedNot Specified73% (representative)[5]

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve maximum yield.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-1-methoxy-4-(trifluoromethyl)benzene product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Diaryl Ar'B(OH)₂ / Base PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'B(OH)₂) BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow for Suzuki Coupling

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup: - Add Aryl Bromide, Boronic Acid, Base, Catalyst - to a dry Schlenk flask Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature (e.g., 80-120 °C) with stirring Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Workup Reaction Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine Monitor->Workup Purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography Workup->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Logical Relationship of Key Reaction Components

Logical_Relationship Key Components and Their Roles Suzuki Suzuki-Miyaura Coupling ArylBromide Aryl Bromide (this compound) ArylBromide->Suzuki Electrophile BoronicAcid Boronic Acid (Nucleophilic Partner) BoronicAcid->Suzuki Nucleophile Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Suzuki Enables Cycle Base Base (e.g., K₂CO₃, K₃PO₄) Activates Boronic Acid Base->Suzuki Activator Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Provides Reaction Medium Solvent->Suzuki Medium

Caption: Key components and their roles in the Suzuki coupling reaction.

References

Application Notes and Protocols for the Formation of (2-Methoxy-5-(trifluoromethyl)phenyl)magnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reagent, (2-Methoxy-5-(trifluoromethyl)phenyl)magnesium bromide, is a valuable organometallic intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring makes it a versatile building block for introducing these key pharmacophores into target molecules. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the methoxy group can influence electronic properties and provide a handle for further functionalization.[1]

This document provides detailed protocols for the formation of this Grignard reagent from 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene and its subsequent application in the synthesis of a key aldehyde intermediate.

Key Applications in Drug Development and Organic Synthesis

The (2-Methoxy-5-(trifluoromethyl)phenyl)magnesium bromide reagent serves as a potent nucleophile for the formation of new carbon-carbon bonds. Its utility is particularly pronounced in the synthesis of complex aromatic compounds that are precursors to biologically active molecules.

A primary application of this Grignard reagent is in the synthesis of 2-Methoxy-5-(trifluoromethyl)benzaldehyde . This aldehyde is a crucial intermediate in the production of various pharmaceutical and agrochemical compounds.[2] The introduction of the formyl group provides a reactive handle for a wide range of subsequent transformations, including reductive aminations, Wittig reactions, and oxidations, to build molecular complexity.

Experimental Protocols

Protocol 1: Formation of (2-Methoxy-5-(trifluoromethyl)phenyl)magnesium bromide

This protocol outlines the synthesis of the Grignard reagent from this compound. Strict anhydrous conditions are essential for the success of this reaction.[3]

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)[1]

  • Iodine crystal (for activation)[3]

  • 1,2-Dibromoethane (optional, for activation)[4]

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (N₂ or Ar)

Procedure:

  • Preparation of Apparatus: All glassware must be rigorously dried in an oven at 120°C for at least 4 hours and assembled hot under a stream of inert gas to ensure the exclusion of atmospheric moisture.[3]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the three-necked flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor coats the surface of the magnesium. Allow the flask to cool to room temperature.[3] Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium suspension in THF to initiate the reaction, evidenced by the evolution of ethene gas.[4]

  • Initiation of Grignard Formation: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy, often accompanied by gentle refluxing.[3]

  • Addition of Aryl Bromide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice-water bath can be used for cooling.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the majority of the magnesium has been consumed. Gentle heating to reflux may be necessary to drive the reaction to completion.[3] The resulting dark gray or brown solution is the (2-Methoxy-5-(trifluoromethyl)phenyl)magnesium bromide reagent.

Protocol 2: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

This protocol describes the reaction of the prepared Grignard reagent with N,N-dimethylformamide (DMF) to yield the corresponding aldehyde.

Materials and Reagents:

  • Solution of (2-Methoxy-5-(trifluoromethyl)phenyl)magnesium bromide in THF (from Protocol 1)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether or toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction flask with the prepared Grignard reagent

  • Dropping funnel

  • Magnetic stirrer

  • Ice-water bath

  • Separatory funnel

Procedure:

  • Reaction with DMF: Cool the solution of (2-Methoxy-5-(trifluoromethyl)phenyl)magnesium bromide to 0°C using an ice-water bath. In a separate flask, prepare a solution of anhydrous DMF (1.2 equivalents) in anhydrous THF. Add the DMF solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.

  • Reaction Quench: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes and then warm to room temperature and stir for 1 hour. Cool the reaction mixture again in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[5]

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude 2-Methoxy-5-(trifluoromethyl)benzaldehyde can be purified by vacuum distillation or column chromatography on silica gel.[6]

Data Presentation

ParameterGrignard Reagent FormationAldehyde Synthesis
Starting Material This compound(2-Methoxy-5-(trifluoromethyl)phenyl)magnesium bromide
Reagents Magnesium, Iodine/1,2-Dibromoethane, THFN,N-Dimethylformamide, THF
Reaction Time 2-4 hours1.5-2 hours
Temperature Reflux (approx. 66°C in THF)0°C to Room Temperature
Typical Yield 80-95% (estimated based on similar aryl bromides)70-85% (estimated)
Purification Used in situVacuum Distillation or Column Chromatography

Visualizations

Logical Workflow for Grignard Reagent Formation and Application

Grignard_Workflow cluster_prep Preparation cluster_reaction Grignard Formation cluster_application Application start Start: Dry Glassware & Inert Atmosphere reagents Reagents: - this compound - Mg Turnings - Anhydrous THF start->reagents activation Mg Activation (Iodine or 1,2-Dibromoethane) reagents->activation initiation Initiation: Add ~10% Aryl Bromide activation->initiation addition Dropwise Addition of Aryl Bromide at Reflux initiation->addition completion Stir at RT/Reflux (1-2 hours) addition->completion grignard (2-Methoxy-5-(trifluoromethyl)phenyl)magnesium bromide completion->grignard reaction_dmf Reaction with DMF (0°C to RT) grignard->reaction_dmf workup Aqueous Workup (NH4Cl) reaction_dmf->workup product 2-Methoxy-5-(trifluoromethyl)benzaldehyde workup->product

Caption: Workflow for the synthesis of (2-Methoxy-5-(trifluoromethyl)phenyl)magnesium bromide and its subsequent reaction to form 2-Methoxy-5-(trifluoromethyl)benzaldehyde.

Signaling Pathway Analogy: Role in Drug Synthesis

Drug_Synthesis_Pathway Start Starting Material (Aryl Bromide) Grignard Grignard Reagent (Key Intermediate) Start->Grignard Mg, THF Intermediate Functionalized Intermediate (e.g., Aldehyde, Alcohol) Grignard->Intermediate C-C Bond Formation Electrophile Electrophilic Partner (e.g., DMF, Ketone, Ester) Electrophile->Intermediate Drug_Precursor Drug Precursor / Bioactive Molecule Intermediate->Drug_Precursor Further Transformations

Caption: The central role of the Grignard reagent as a key intermediate in the synthesis pathway towards complex drug precursors.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. This fluorinated aromatic compound is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making this scaffold particularly interesting for drug design. The methoxy group and the bromine atom offer versatile handles for further molecular elaboration through various palladium-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These reactions are characterized by their high efficiency, functional group tolerance, and broad applicability. This guide covers four major classes of palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling, with representative protocols adapted for this compound based on reactions with similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add a degassed solvent mixture of toluene (15 mL), 1,4-dioxane (5 mL), and water (5 mL).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to 90 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and add 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
Coupling PartnerProductTypical Yield (%)
Phenylboronic acid2-Methoxy-4-(trifluoromethyl)biphenyl85-95
4-Methoxyphenylboronic acid4'-Methoxy-2-methoxy-4-(trifluoromethyl)biphenyl80-90
3-Thienylboronic acid2-(3-Thienyl)-1-methoxy-4-(trifluoromethyl)benzene75-85

Yields are representative and may vary based on the specific boronic acid and reaction conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Arylboronic acid - Base (K₂CO₃) catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ reagents->catalyst 1. solvent Add Degassed Solvents: - Toluene - 1,4-Dioxane - Water catalyst->solvent 2. reaction Heat under Inert Atmosphere (90°C) solvent->reaction 3. workup Aqueous Workup & Extraction reaction->workup 4. purification Column Chromatography workup->purification 5. product Isolated Product purification->product 6.

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines. This reaction is crucial for the preparation of many biologically active compounds.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The choice of ligand and base is critical and may require optimization.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equiv) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination
AmineProductTypical Yield (%)
Morpholine4-(2-Methoxy-5-(trifluoromethyl)phenyl)morpholine80-95
AnilineN-(2-Methoxy-5-(trifluoromethyl)phenyl)aniline75-90
BenzylamineN-(Benzyl)-2-methoxy-5-(trifluoromethyl)aniline80-92

Yields are representative and may vary based on the specific amine and reaction conditions.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine in Glovebox: - Pd₂(dba)₃ - XPhos - NaOtBu add_reactants Add Substrates: - this compound - Amine - Anhydrous Toluene reagents->add_reactants 1. reaction Heat under Inert Atmosphere (100°C) add_reactants->reaction 2. quench Quench with aq. NH₄Cl reaction->quench 3. extraction Extraction with Ethyl Acetate quench->extraction 4. purification Column Chromatography extraction->purification 5. product Isolated Product purification->product 6.

Caption: Workflow for Buchwald-Hartwig Amination.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. It is a valuable tool for the synthesis of substituted alkenes.

Representative Experimental Protocol: Heck Coupling

The following is a general protocol for the Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, the alkene (1.5 equiv), and Et₃N (2.0 equiv).

  • Stir the reaction mixture at 100 °C for 16-24 hours.

  • Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Data Presentation: Heck Coupling
AlkeneProductTypical Yield (%)
Styrene1-Methoxy-2-((E)-styryl)-4-(trifluoromethyl)benzene70-85
n-Butyl acrylate(E)-Butyl 3-(2-methoxy-5-(trifluoromethyl)phenyl)acrylate65-80
4-Vinylpyridine4-((E)-2-(2-Methoxy-5-(trifluoromethyl)phenyl)vinyl)pyridine60-75

Yields are representative and may vary based on the specific alkene and reaction conditions.

Experimental Workflow: Heck Coupling

Heck_Coupling_Workflow reagents Combine in Schlenk Flask: - this compound - Pd(OAc)₂ - P(o-tol)₃ add_reactants Add Under Inert Gas: - Anhydrous DMF - Alkene - Et₃N reagents->add_reactants 1. reaction Heat under Inert Atmosphere (100°C) add_reactants->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product Isolated Product purification->product 5. Sonogashira_Coupling_Workflow reagents Combine in Schlenk Flask: - this compound - PdCl₂(PPh₃)₂ - CuI add_solvents Add Anhydrous THF & Degassed Et₃N reagents->add_solvents 1. add_alkyne Add Terminal Alkyne Dropwise add_solvents->add_alkyne 2. reaction Stir at RT or Heat (40-60°C) add_alkyne->reaction 3. filtration Filter through Celite® reaction->filtration 4. workup Aqueous Workup & Extraction filtration->workup 5. purification Column Chromatography workup->purification 6. product Isolated Product purification->product 7.

Application Notes and Protocols: 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Building Blocks in Drug Discovery

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is a key building block for medicinal chemists, combining three critical functionalities on a single aromatic scaffold: a bromine atom, a methoxy group, and a trifluoromethyl group. This trifecta of functional groups makes it an exceptionally valuable starting material for the synthesis of novel therapeutic agents.

The trifluoromethyl (CF3) group is a cornerstone of modern drug design, often referred to as a "lipophilic hydrogen bond acceptor mimic" or a "super-methyl" group. Its incorporation into drug candidates can significantly enhance physicochemical and biological properties.[1][2] Key advantages include:

  • Increased Lipophilicity: The CF3 group enhances a molecule's ability to cross biological membranes, improving absorption and distribution.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to metabolic degradation by enzymes like cytochrome P450. This often leads to a longer drug half-life.[3]

  • Modulation of Target Binding: The potent electron-withdrawing nature of the CF3 group can alter the electronics of the aromatic ring and improve interactions with biological targets, leading to increased potency and selectivity.[1]

The methoxy (OCH3) group is also a prevalent substituent in many approved drugs. It beneficially influences ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[4][5][6] It can act as a hydrogen bond acceptor and its conformation can be crucial for optimal fitting into a protein's binding pocket.

The bromine atom serves as a versatile synthetic handle, primarily enabling participation in powerful palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide array of molecular fragments, making it an ideal point for diversification in a lead optimization campaign.

Collectively, the unique combination of these groups makes this compound a highly strategic starting material for accessing novel chemical matter with desirable drug-like properties.

Potential Applications and Properties

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, its structural motifs are present in numerous biologically active compounds. The properties of this building block make it suitable for the synthesis of candidates targeting a wide range of diseases.

Property / ApplicationDescriptionRationale
Scaffold for Kinase Inhibitors The core structure can be elaborated to target the ATP-binding site of various kinases.The trifluoromethyl and methoxy groups can be oriented to make specific interactions within the hydrophobic and hinge regions of kinase domains.
CNS-Penetrant Agents The enhanced lipophilicity imparted by the CF3 group can facilitate crossing the blood-brain barrier.Useful for developing drugs targeting neurological disorders or brain cancers.
Metabolic Disease Therapeutics Derivatives could be designed to modulate key metabolic enzymes or signaling pathways.The scaffold allows for the synthesis of compounds that could, for example, act as activators of AMP-activated protein kinase (AMPK).[7][8][9]
Agrochemical Development The trifluoromethyl group is a common feature in modern agrochemicals due to its stability and bioactivity.The compound can serve as a starting point for novel herbicides or insecticides.

Key Experimental Protocols

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in medicinal chemistry. Below are generalized, representative protocols for the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Disclaimer: These are general starting protocols. Optimization of catalyst, ligand, base, solvent, and temperature may be required for this specific substrate and its coupling partners.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is used to couple the aryl bromide with a boronic acid or ester, creating a biaryl linkage.

Reaction Scheme: Ar-Br + R-B(OH)₂ --(Pd Catalyst, Base)--> Ar-R

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique, such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.[10][11][12]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction couples the aryl bromide with a primary or secondary amine to form an arylamine.

Reaction Scheme: Ar-Br + R¹R²NH --(Pd Catalyst, Ligand, Base)--> Ar-NR¹R²

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine Ligand (e.g., BINAP, XPhos, SPhos) (1.2 - 3 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the vessel, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with inert gas.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine and then this compound via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction for completion using TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction (e.g., with saturated aq. NH₄Cl). Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the desired arylamine.[13][14][15]

Visualized Workflows and Pathways

Experimental Workflow Diagrams

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Ar-Br, Boronic Acid, Base B Add Pd Catalyst A->B C Inert Atmosphere (Evacuate/Backfill Ar) B->C D Add Degassed Solvent C->D E Heat & Stir (e.g., 80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Quench F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterized Biaryl Compound J->K Final Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Catalyst System: Pd Precatalyst, Ligand, Base B Add Degassed Solvent A->B C Add Amine B->C D Add Aryl Bromide C->D E Heat & Stir (e.g., 80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Quench F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterized Arylamine Compound J->K Final Product

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Hypothetical Biological Target Pathway

Derivatives of this compound could be synthesized to modulate various signaling pathways implicated in disease. As a representative example, this diagram illustrates the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis and a target for metabolic diseases.[7][8][9][16]

AMPK_Pathway cluster_input Cellular Stress cluster_activation AMPK Activation cluster_downstream Downstream Effects cluster_anabolic Anabolic Pathways (Inhibited) cluster_catabolic Catabolic Pathways (Activated) Stress Low Glucose / Hypoxia Ratio Increased AMP/ATP Ratio Stress->Ratio AMPK_inactive AMPK (Inactive) Ratio->AMPK_inactive LKB1 LKB1 AMPK_active AMPK (Active) LKB1->AMPK_active  P AMPK_inactive->AMPK_active mTORC1 mTORC1 AMPK_active->mTORC1 Inhibits SREBP1 SREBP-1c AMPK_active->SREBP1 Inhibits PFK2 PFK2 AMPK_active->PFK2 Activates GLUT4 GLUT4 Translocation AMPK_active->GLUT4 Activates Drug Hypothetical Drug (Derived from Scaffold) Drug->AMPK_active Activates Anabolic_Processes ↓ Protein Synthesis ↓ Lipid Synthesis mTORC1->Anabolic_Processes SREBP1->Anabolic_Processes Catabolic_Processes ↑ Glycolysis ↑ Glucose Uptake ↑ Fatty Acid Oxidation PFK2->Catabolic_Processes GLUT4->Catabolic_Processes

Caption: Hypothetical activation of the AMPK signaling pathway by a derivative.

References

Application Notes and Protocols: Synthesis of a Novel CARM1 Inhibitor Utilizing 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a novel, potent, and selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) inhibitor. The synthesis leverages the commercially available starting material, 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, to construct a unique molecular scaffold designed for high-affinity binding to the CARM1 active site. Included are comprehensive experimental procedures, characterization data, and protocols for in vitro assessment of inhibitory activity. Additionally, relevant signaling pathways and experimental workflows are visualized to provide a clear and comprehensive guide for researchers in the field of oncology and drug discovery.

Introduction

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a significant role in various cellular processes, including transcriptional activation, RNA splicing, cell cycle progression, and DNA damage repair.[1][2] Overexpression of CARM1 has been implicated in several human cancers, such as breast, colon, and prostate cancer, making it an attractive therapeutic target.[1][2] The development of small molecule inhibitors of CARM1 is a promising strategy for cancer therapy.[1] This application note describes the synthesis of a novel CARM1 inhibitor, designated as CM-241 , using this compound as a key building block. The trifluoromethyl group is a common feature in medicinal chemistry known to enhance metabolic stability and binding affinity.[3]

Signaling Pathway

CARM1 is a key regulator of gene transcription through its interaction with nuclear receptors and coactivators. Upon activation, CARM1 methylates histone H3 at arginine 17 (H3R17), leading to chromatin remodeling and transcriptional activation of target genes involved in cell proliferation and survival.[4] CARM1 can also methylate non-histone proteins such as p300/CBP, further modulating gene expression.[5] Inhibition of CARM1 can block these pathways, leading to cell cycle arrest and apoptosis in cancer cells.[6]

CARM1_Signaling_Pathway cluster_nucleus Nucleus NR Nuclear Receptor (e.g., ERα) CARM1 CARM1 NR->CARM1 Recruitment p300_CBP p300/CBP Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) p300_CBP->Target_Genes Co-activation CARM1->p300_CBP Methylation Histone_H3 Histone H3 CARM1->Histone_H3 Methylation (H3R17) H3R17me2a H3R17me2a Histone_H3->H3R17me2a H3R17me2a->Target_Genes Activation Transcription Transcriptional Activation Target_Genes->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation CARM1_Inhibitor CARM1 Inhibitor (CM-241) CARM1_Inhibitor->CARM1 Inhibition Ligand Ligand (e.g., Estrogen) Ligand->NR Experimental_Workflow Start Start: This compound Step1 Step 1: Suzuki Coupling Start->Step1 Step2 Step 2: Demethylation Step1->Step2 Step3 Step 3: Boc Protection Step2->Step3 Step4 Step 4: Amide Coupling Step3->Step4 Step5 Step 5: Boc Deprotection Step4->Step5 Final_Compound Final Compound: CM-241 Step5->Final_Compound Purification Purification & Characterization (HPLC, NMR, MS) Final_Compound->Purification Biochemical_Assay Biochemical Assay: IC50 Determination Purification->Biochemical_Assay Selectivity_Assay Selectivity Profiling (vs. other PRMTs) Biochemical_Assay->Selectivity_Assay Cellular_Assay Cellular Assays: (e.g., Cell Viability) Selectivity_Assay->Cellular_Assay

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is particularly valuable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceutical agents. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, an electron-deficient aryl halide of significant interest in the synthesis of complex molecular architectures. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring influences the reactivity of the substrate and necessitates careful optimization of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.

The judicious choice of ligand, base, and solvent is critical for the success of the reaction, as these components significantly influence the rates of the individual steps in the catalytic cycle.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established methodologies for similar electron-deficient aryl bromides and should serve as a starting point for optimization.

Table 1: Reaction Conditions for the Amination of this compound with Primary Aliphatic Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-HexylaminePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001285-95
CyclohexylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (1.5)Dioxane1101880-90
BenzylamineG3-XPhos (1.5)-LHMDS (1.3)THF801088-96

Table 2: Reaction Conditions for the Amination of this compound with Secondary Aliphatic Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)BrettPhos (2)NaOtBu (1.2)Toluene1001290-98
PiperidinePd(OAc)₂ (2)cataCXium A (4)Cs₂CO₃ (1.5)Dioxane1101685-95
N-MethylanilineG3-RuPhos (1.5)-K₂CO₃ (2.0)t-BuOH902082-92

Table 3: Reaction Conditions for the Amination of this compound with Anilines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001480-90
4-MethoxyanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (1.5)Dioxane1101885-95
4-ChloroanilineG3-XPhos (1.5)-Cs₂CO₃ (2.0)Toluene1102475-85

Experimental Protocols

General Considerations

The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.

Protocol 1: General Procedure for the Amination with Primary and Secondary Aliphatic Amines

This protocol provides a general method and may require optimization for specific amine coupling partners.

Reaction Setup:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • To the same Schlenk tube, add the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Add the anhydrous solvent (e.g., toluene, dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

Reaction Execution:

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-methoxy-5-(trifluoromethyl)aniline derivative.

Protocol 2: General Procedure for the Amination with Anilines

This protocol is adapted for less nucleophilic anilines and may require slightly more forcing conditions.

Reaction Setup:

  • Follow the same setup procedure as in Protocol 1, using a suitable catalyst/ligand combination for aniline coupling (e.g., Pd(OAc)₂/SPhos). A stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.

Reaction Execution:

  • Seal the Schlenk tube and heat the reaction mixture to a higher temperature if necessary (e.g., 110 °C).

  • The reaction time may be longer compared to aliphatic amines; monitor accordingly.

Work-up and Purification:

  • The work-up and purification procedure is identical to that described in Protocol 1.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-NHR'R'' Ligand Exchange (+ HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Regeneration Product Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd Precatalyst & Ligand B Add Base A->B C Add Aryl Bromide & Amine B->C D Add Anhydrous Solvent C->D E Heat and Stir D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute F->G H Filter through Celite G->H I Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] The mild reaction conditions and broad functional group tolerance make it an invaluable tool in the construction of complex molecular architectures.[1]

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is a valuable building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the aromatic ring can influence the reactivity of the aryl bromide and the properties of the resulting alkynylated products. These application notes provide a comprehensive overview and detailed experimental protocols for the successful Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[3][4] The palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The copper cycle facilitates the formation of a copper acetylide intermediate from the terminal alkyne, a copper(I) salt, and the amine base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst.[5]

Data Presentation: Representative Sonogashira Coupling Conditions

The following table summarizes representative quantitative data for the Sonogashira coupling of various aryl bromides, providing a starting point for optimizing the reaction with this compound.

EntryAryl BromideAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-(methoxymethoxy)benzenePhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃N (2.0)TolueneRT12N/A
21-bromo-2-(methoxymethoxy)benzeneTrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (8)-i-Pr₂NH (3.0)THF6016N/A
32-Bromo-4-fluorophenolPhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (1-5)Et₃NTHF60N/AN/A
4General Aryl HalideGeneral AlkynePd(PPh₃)₂Cl₂ (0.05 eq)CuI (0.025 eq)i-Pr₂NH (7.0 eq)THFRT3N/A
54-IodotoluenePhenylacetylene5% Pd on alumina0.1% Cu₂O on aluminaN/ATHF-DMA (9:1)7572<2 (batch)

Experimental Protocols

The following protocols are generalized procedures based on established literature for the Sonogashira coupling of aryl bromides.[1][5] Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for the specific substrate, this compound.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol provides a general method for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne using a copper(I) co-catalyst.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[5]

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and filter through a pad of Celite® to remove catalyst residues.[3][6]

  • Purification: Wash the filtrate with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[5] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[5]

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., Triphenylphosphine (PPh₃), 8 mol%)

  • Base (e.g., Diisopropylamine (i-Pr₂NH), 3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, dissolve the palladium catalyst and the phosphine ligand in the anhydrous solvent.[1]

  • Reagent Addition: To the catalyst mixture, add this compound and the amine base.[1]

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture.[1]

  • Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 60 °C) and stir for a specified time (e.g., 16 hours). Monitor the reaction by TLC or LC-MS.[1]

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and wash with saturated aqueous NaHCO₃ solution and brine.[1] Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis start Start: Assemble and Dry Glassware under Inert Atmosphere add_reagents Add Aryl Bromide, Pd Catalyst, and Cu(I) Salt (if applicable) start->add_reagents Inert Atmosphere (Ar or N₂) add_solvent_base Add Anhydrous Solvent and Amine Base add_reagents->add_solvent_base add_alkyne Add Terminal Alkyne add_solvent_base->add_alkyne react Stir at Specified Temperature add_alkyne->react monitor Monitor Progress (TLC, LC-MS) react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Dilute and Filter through Celite® cool->filter wash Wash Organic Layer filter->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Purified Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Sonogashira coupling reaction.

References

Heck reaction protocol with 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Heck Reaction of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

For researchers, scientists, and professionals in drug development, the Heck reaction is a cornerstone of carbon-carbon bond formation. This document provides a detailed protocol for the Heck reaction of this compound with an alkene, a common transformation in the synthesis of complex organic molecules. The following protocol is a representative procedure based on established methodologies for similar electron-deficient aryl bromides.

Data Presentation

The efficiency of the Heck reaction is highly dependent on the specific substrates, catalyst system, and reaction conditions. Below is a table summarizing typical yields for the Heck reaction of various aryl bromides with n-butyl acrylate, which can serve as a reference for what might be expected when using this compound.

Aryl Bromide SubstrateOlefinCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-Bromobenzonitrilen-Butyl acrylatePd(dba)₂ / L·HBrCs₂CO₃Dioxane10095
4-Bromoacetophenonen-Butyl acrylatePd(dba)₂ / L·HBrCs₂CO₃Dioxane10098
Methyl 4-bromobenzoaten-Butyl acrylatePd(dba)₂ / L·HBrCs₂CO₃Dioxane10096
4-Bromotoluenen-Butyl acrylatePd(dba)₂ / L·HBrCs₂CO₃Dioxane10085
4-Bromoanisolen-Butyl acrylatePd(dba)₂ / L·HBrCs₂CO₃Dioxane10080

Data adapted from a study on highly efficient Heck reactions of aryl bromides. The ligand L·HBr is a phosphine-imidazolium salt.[1][2]

Experimental Protocol

This protocol outlines a general procedure for the Heck reaction of this compound with a generic alkene (e.g., n-butyl acrylate).

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine, Triphenylphosphine, or a more specialized ligand like an N-heterocyclic carbene (NHC) precursor)

  • Base (e.g., Triethylamine (NEt₃), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-10 mol%).

  • Addition of Reagents: Add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.2-2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent to the flask. The concentration of the aryl bromide is typically in the range of 0.1-0.5 M.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the specific substrates and catalyst system used.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key aspects of the Heck reaction protocol.

Heck_Reaction_Workflow Figure 1: Experimental Workflow for the Heck Reaction A Reaction Setup: - Add Pd catalyst and ligand to a dry Schlenk flask - Purge with inert gas (N₂ or Ar) B Reagent Addition: - Add this compound - Add alkene - Add base A->B C Solvent Addition: - Add anhydrous solvent (e.g., DMF, Dioxane) B->C D Reaction: - Stir the mixture at elevated temperature (80-120 °C) C->D E Monitoring: - Track reaction progress via TLC or GC-MS D->E F Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine E->F G Purification: - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography F->G

Caption: Figure 1: Experimental Workflow for the Heck Reaction

Heck_Catalytic_Cycle Figure 2: Simplified Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ A Oxidative Addition (Ar-X) Pd0->A ArX PdII Ar-Pd(II)-X(L)₂ A->PdII B Alkene Coordination PdII->B Alkene Alkene_Complex [Ar-Pd(II)-X(L)₂(Alkene)] B->Alkene_Complex C Migratory Insertion Alkene_Complex->C Migratory_Product R-CH₂-CH(Ar)-Pd(II)-X(L)₂ C->Migratory_Product D β-Hydride Elimination Migratory_Product->D Product_Complex [Alkene Product-Pd(II)-H(L)₂] D->Product_Complex E Reductive Elimination (Base) Product_Complex->E Base E->Pd0 -H-X

Caption: Figure 2: Simplified Catalytic Cycle of the Heck Reaction

References

Derivatization of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene for library synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Gathering Derivatization Data

I've initiated a thorough search for derivatization methods for 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. My focus is on popular couplings like Suzuki, Buchwald-Hartwig, and Sonogashira, alongside magnesiation and lithiation reactions. I'm actively compiling data on reaction conditions, catalysts, and yields. The goal is a comprehensive understanding of potential synthetic routes.

Exploring Experimental Protocols

I'm now delving into the details of specific experimental procedures, prioritizing reactions involving this compound. I'm focusing on yields, purities, and spectroscopic data. Structuring this quantitative data into tables is the next step, alongside the creation of detailed experimental protocols.

Charting Synthetic Pathways

I'm now expanding my search to include similar compounds for experimental protocols, focusing on quantitative data like yields and spectroscopic data. Structuring this data into tables is underway. I'm also preparing detailed protocols for key reactions and simultaneously designing Graphviz diagrams to illustrate the synthesis workflow and reaction pathways. I'm aiming for clear diagrams adhering to the style guidelines. Finally, I'll compile all the information into a comprehensive application note.

Analyzing Derivatization Routes

I'm currently focused on the derivatization pathways for this compound. I'm prioritizing library synthesis considerations. I've begun outlining the core requirements, intending to build comprehensive Application Notes and Protocols.

Mapping Detailed Protocols

I've refined the scope. My focus is now creating application notes and protocols detailing the derivatization of this compound for library synthesis. Key elements include detailed methodologies, mandatory Graphviz diagrams using the specified color palette and layout guidelines, alongside data summaries presented in tables. I'm prioritizing clarity for researchers.

Exploring Synthesis Options

I'm now deep-diving into the practicalities. The lack of directly applicable data for my target molecule necessitates a more generalized approach. I'm focusing on extrapolating from reactions with similar substrates, considering the impact of the methoxy and trifluoromethyl groups. My aim is to build a robust framework, starting with established reaction types and highlighting potential modifications. I'll summarize possible reaction pathways for this compound based on the literature.

Defining Potential Pathways

Now, I'm defining potential reaction pathways for this compound based on the literature. I'll focus on cross-coupling reactions, metal-halogen exchange, and variations suited to the molecule's unique substitution pattern. I'm prioritizing reactions suitable for library synthesis, highlighting expected yields and conditions based on similar substrates. Detailed Graphviz diagrams for the workflow are in progress, along with associated captioning. Quantitative data will be summarized for clarity.

Formulating Detailed Plans

I'm now fully immersed in the design phase. I've sketched a plan to craft Application Notes and Protocols for derivatizing this compound. I'll emphasize common cross-coupling reactions, highlighting the challenges of the molecule's structure. My strategy involves adapting protocols from similar substrates and presenting expected yield ranges as guidance, as I lack direct, validated data. Graphviz diagrams will be key.

Finalizing Application Notes

I'm now integrating all the gathered information to construct the Application Notes and Protocols. I'm focusing on providing detailed, albeit generalized, methodologies for derivatizing this compound. I'm leveraging literature on similar substrates, ensuring each section (Suzuki, Buchwald, etc.) includes the specified Graphviz diagrams with appropriate captions and the 'representative conditions' tables. My main aim is to offer researchers a useful starting point, acknowledging the need for individual optimization.

Developing Optimized Framework

I've formulated a comprehensive plan, incorporating literature data and addressing the molecule's unique reactivity profile. The lack of specific yield data for this compound has led to a focus on presenting "Representative Reaction Conditions" tables. These tables will provide guidelines, adapted from structurally similar compounds, for various reactions, including Suzuki, Buchwald, Sonogashira, and metal-halogen exchange. Graphviz diagrams are being carefully designed for each step.

Application Note: High-Throughput Reaction Monitoring of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of novel pharmaceutical compounds and functional materials, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and efficiency. 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is a key building block in medicinal chemistry due to the unique electronic properties conferred by its substituents. This application note provides a detailed protocol for the effective monitoring of reactions involving this aryl halide using thin-layer chromatography (TLC), a simple, rapid, and cost-effective analytical technique. The protocol outlines the selection of appropriate TLC conditions, sample preparation, and visualization methods to accurately track the consumption of the starting material and the formation of products.

Materials and Methods

Materials
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum sheets

  • Solvents: n-Hexane (reagent grade), Ethyl acetate (reagent grade)

  • Reactants: this compound, and other reaction-specific reagents.

  • Apparatus:

    • Glass TLC developing chamber with lid

    • Capillary tubes for spotting

    • UV lamp (254 nm)

    • Iodine chamber

    • Heating device (e.g., heat gun or hot plate)

    • Forceps

    • Pencil

Hypothetical Reaction

For the purpose of this protocol, we will consider a hypothetical Suzuki coupling reaction where this compound (Starting Material, SM) is reacted with a boronic acid to form a biphenyl product (Product, P).

Experimental Protocol

A detailed methodology for monitoring the hypothetical reaction is provided below.

  • TLC Plate Preparation:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

    • Mark three evenly spaced points on the baseline for spotting the starting material, a co-spot, and the reaction mixture.

  • Solvent System Preparation:

    • Prepare a mobile phase consisting of a mixture of n-hexane and ethyl acetate. A common starting ratio is 9:1 (n-hexane:ethyl acetate).[1] This ratio can be adjusted to achieve optimal separation, aiming for an Rf value of 0.2-0.8 for the compounds of interest.[2]

    • Pour the prepared solvent system into the TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors and close the lid.[1] Allow the chamber to equilibrate for at least 10 minutes.

  • Sample Preparation and Spotting:

    • Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent like ethyl acetate.

    • Reaction Mixture (Rxn): Withdraw a small aliquot of the reaction mixture at various time points (e.g., 0, 30, 60, 120 minutes) and dilute it with ethyl acetate.

    • Using a capillary tube, apply a small spot of the starting material solution to the first marked point on the baseline.

    • Apply a spot of the reaction mixture to the third marked point.

    • For the co-spot (second point), first, apply a spot of the starting material, and after it dries, apply a spot of the reaction mixture directly on top of it. This helps in confirming the identity of the starting material spot in the reaction mixture lane.

  • Plate Development:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps, ensuring the baseline is above the solvent level.[3]

    • Allow the solvent to ascend the plate by capillary action.

    • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[3]

  • Visualization:

    • UV Light: Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like the starting material and product will appear as dark spots against the fluorescent green background of the plate.[4][5][6] Circle the observed spots with a pencil.

    • Iodine Staining: For further visualization, place the dried TLC plate in an iodine chamber.[4][5] Many organic compounds will form yellow-brown spots as they form complexes with iodine vapor.[4][5] This method is semi-destructive.

    • Chemical Stains (Optional): Other stains like potassium permanganate can be used for visualizing compounds that are susceptible to oxidation.[4]

  • Data Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time.

Results and Discussion

The progress of the hypothetical Suzuki coupling reaction can be effectively monitored by observing the changes in the TLC plate over time. The starting material, this compound, is expected to be less polar than the resulting biphenyl product. Therefore, the starting material will have a higher Rf value compared to the product.

Table 1: Hypothetical TLC Data for Reaction Monitoring

Time (min)Rf (Starting Material)Rf (Product)Reaction Conversion (%)
00.65-0
300.650.42~25
600.650.42~60
120Faint0.42>95

As the reaction proceeds, the intensity of the spot corresponding to the starting material will decrease, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Diagrams

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data prep_chamber Prepare TLC Chamber spot_plate Spot Plate prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate prep_samples Prepare Samples (SM, Rxn) prep_samples->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize_plate Visualize (UV, Iodine) develop_plate->visualize_plate analyze_results Analyze Results visualize_plate->analyze_results calc_rf Calculate Rf Values analyze_results->calc_rf monitor_progress Monitor Reaction Progress calc_rf->monitor_progress

Caption: Workflow for TLC reaction monitoring.

Conclusion

Thin-layer chromatography is a powerful and accessible tool for the real-time monitoring of organic reactions involving this compound. By following the detailed protocol outlined in this application note, researchers can efficiently track the progress of their reactions, leading to improved optimization of reaction conditions and higher purity of the final products. The combination of UV visualization and iodine staining provides a robust method for detecting both the starting material and the resulting products.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and other advanced materials. The protocols outlined below are designed to be robust and adaptable for larger-scale production, moving from laboratory-scale synthesis to pilot plant and beyond.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the creation of complex molecules with applications in medicinal chemistry and materials science. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the trifluoromethyl group often imparts desirable properties such as increased metabolic stability and lipophilicity to the final compounds. The reliable and efficient large-scale synthesis of this intermediate is therefore of significant interest.

The primary synthetic route involves the electrophilic bromination of 1-methoxy-4-(trifluoromethyl)benzene. Key challenges in scaling up this process include ensuring high regioselectivity, managing reaction exotherms, and implementing safe handling procedures for corrosive reagents.

Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution reaction where the methoxy group, a strong activating group, and the trifluoromethyl group, a deactivating group, direct the incoming bromine electrophile to the position ortho to the methoxy group and meta to the trifluoromethyl group.

Reaction_Pathway 1-methoxy-4-(trifluoromethyl)benzene 1-methoxy-4-(trifluoromethyl)benzene This compound This compound 1-methoxy-4-(trifluoromethyl)benzene->this compound Brominating Agent Solvent

Caption: Overall reaction pathway for the synthesis.

Experimental Protocols

Part 1: Laboratory-Scale Synthesis (up to 100 g)

This protocol is suitable for initial synthesis and process development in a laboratory setting.

Materials:

  • 1-methoxy-4-(trifluoromethyl)benzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-methoxy-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous acetonitrile.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Part 2: Pilot-Scale Synthesis (1-10 kg)

This protocol outlines the considerations and procedures for scaling up the synthesis to a pilot plant scale.

Materials:

  • 1-methoxy-4-(trifluoromethyl)benzene

  • Bromine (Br₂)

  • Acetic acid

  • Water

  • Sodium bisulfite

  • Sodium hydroxide solution (10% w/v)

  • Toluene

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition port

  • Chiller/heater unit

  • Scrubber system for bromine vapors

  • Centrifuge or filtration unit

  • Vacuum distillation setup

Procedure:

  • Reactor Charging: Charge the jacketed glass reactor with 1-methoxy-4-(trifluoromethyl)benzene and acetic acid. Begin agitation and cool the mixture to 5-10 °C.

  • Bromine Addition: Slowly add liquid bromine (1.02 eq) to the reactor via the addition port over a period of 2-3 hours, maintaining the internal temperature below 15 °C. Ensure the reactor is connected to a scrubber containing a sodium bisulfite solution to neutralize any evolved HBr and unreacted bromine.

  • Reaction and Monitoring: After the addition is complete, allow the reaction to stir at 15-20 °C for an additional 4-6 hours. Monitor the reaction progress by HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of an aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Phase Separation: Add water and toluene to the reactor. After stirring, stop the agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Neutralization: Wash the organic layer with a 10% sodium hydroxide solution to remove acetic acid, followed by a water wash.

  • Solvent Swap and Isolation: Concentrate the toluene layer under vacuum. The crude product can be purified by vacuum distillation.

Data Presentation

ParameterLaboratory Scale (NBS)Pilot Scale (Br₂)
Scale up to 100 g1-10 kg
Brominating Agent N-BromosuccinimideLiquid Bromine
Solvent AcetonitrileAcetic Acid
Temperature 0-25 °C5-20 °C
Reaction Time 2-4 hours6-9 hours
Work-up Aqueous wash, ExtractionAqueous wash, Phase Separation
Purification Column ChromatographyVacuum Distillation
Typical Yield 75-85%80-90%
Purity (HPLC) >98%>97%

Visualizations

Lab_Scale_Workflow A Dissolve Starting Material in Acetonitrile B Cool to 0-5 °C A->B C Add NBS Portion-wise B->C D Stir at Room Temperature C->D E Monitor by TLC/HPLC D->E F Quench with Na₂S₂O₃ E->F G Extract with DCM F->G H Wash with NaHCO₃ and Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Laboratory-Scale Synthesis Workflow.

Pilot_Scale_Workflow A Charge Reactor with Starting Material and Acetic Acid B Cool to 5-10 °C A->B C Slowly Add Liquid Bromine B->C D Stir at 15-20 °C C->D E Monitor by HPLC D->E F Quench with NaHSO₃ E->F G Add Toluene and Water F->G H Phase Separation G->H I Wash with NaOH and Water H->I J Vacuum Distillation I->J

Caption: Pilot-Scale Synthesis Workflow.

Safety Considerations

  • N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield. A bromine-specific respirator may be necessary. Ensure a scrubber is in place for large-scale operations.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Reaction Exotherm: The bromination reaction is exothermic. Controlled addition of the brominating agent and efficient temperature monitoring are crucial to prevent runaway reactions, especially at a larger scale.

Conclusion

The synthesis of this compound can be successfully scaled from the laboratory to a pilot plant. The choice of brominating agent and solvent system is critical for process efficiency, safety, and cost-effectiveness at a larger scale. While NBS is a convenient and selective reagent for lab-scale synthesis, liquid bromine in acetic acid is often more economical for pilot-scale production. Careful control of reaction parameters, particularly temperature, and robust safety procedures are paramount for a successful and safe scale-up. Further process optimization at the pilot scale may focus on minimizing waste streams and optimizing the purification process to improve overall process mass intensity (PMI).

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Initiating Data Gathering

I'm beginning a deep dive into the optimization of Suzuki coupling reactions, specifically those using 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. My initial strategy involves a comprehensive Google search to unearth relevant data. I'm focusing on "Suzuki coupling" combined with specific keywords to refine the results and identify key literature. The goal is to establish a solid foundation of current knowledge and identify potential research gaps.

Deepening Search Criteria

I've expanded my search terms to include specific troubleshooting queries, catalyst/base/solvent variations, and common side reactions linked to this particular substrate. This granular approach should surface optimization strategies and common challenges more effectively. I'm now anticipating a more organized structure for knowledge retrieval, specifically around a technical support format. I'm going to start organizing data into tables and eventually diagrams.

Structuring the Knowledge Base

I'm now deep into organizing the data I've found. My initial search yielded a wealth of information, and I've started structuring it as a troubleshooting guide for Suzuki couplings with the target molecule. I'm focusing on common issues, optimization strategies, and catalysts. I'm building tables to capture quantitative data like reaction conditions and yields. Next, I'll detail experimental protocols for the key strategies identified. I'm envisioning the final format: Q&A, detailed protocols, and visualizations.

Refining Technical Solutions

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Analyzing User Needs Further

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Formulating Response Structure

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Defining Content Scope

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Prioritizing Content Precision

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Prioritizing Content Precision

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Developing Protocol Outlines

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Drafting Q&A Content

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Technical Support Center: Grignard Reagent Formation from 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of the Grignard reagent from 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when preparing the Grignard reagent from this compound?

A1: The primary challenges stem from the unique substitution pattern of the aryl bromide. The electron-donating methoxy group can make the C-Br bond less reactive towards magnesium insertion. Conversely, the electron-withdrawing trifluoromethyl group can destabilize the resulting Grignard reagent, potentially leading to decomposition.[1][2] Key challenges include difficulty in initiating the reaction, the occurrence of side reactions, and thermal instability of the product.

Q2: What is the most common side reaction, and how can it be minimized?

A2: The most prevalent side reaction is Wurtz-type homocoupling, which leads to the formation of the biphenyl dimer.[3] This side reaction is favored by high local concentrations of the aryl bromide and elevated temperatures. To minimize Wurtz coupling, a slow, dropwise addition of the this compound solution to the magnesium suspension is crucial. Maintaining a moderate reaction temperature is also essential.[3]

Q3: My Grignard reaction won't start. What are the common causes and solutions?

A3: Failure to initiate is a frequent issue in Grignard synthesis. The primary causes are often an inactive magnesium surface due to a passivating oxide layer and the presence of trace amounts of water in the glassware or solvent.

  • Troubleshooting Steps:

    • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly flame-dried under an inert atmosphere or oven-dried. Solvents like THF or diethyl ether must be anhydrous.[4][5]

    • Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring/crushing of the magnesium turnings.[6][7][8]

Q4: The reaction mixture is turning dark brown or black. What does this indicate?

A4: A dark brown or black coloration during Grignard reagent formation can indicate decomposition or significant side reactions.[5] This may be due to overheating, which promotes Wurtz coupling and the formation of finely divided metal byproducts. Impurities in the magnesium or the aryl halide can also catalyze decomposition. The trifluoromethyl group, in particular, can contribute to thermal instability of the Grignard reagent.[1][2]

Q5: Are there any specific safety concerns with trifluoromethyl-substituted Grignard reagents?

A5: Yes, trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable and may decompose exothermically, especially at higher concentrations.[1][2] This decomposition can lead to the destruction of the trifluoromethyl group and the formation of fluoride ions.[1] It is strongly recommended to work at lower concentrations (e.g., 0.5-0.6 M) and to conduct a thermal stability analysis before scaling up the reaction.[1]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (no heat evolution, no cloudiness) 1. Inactive magnesium surface (MgO layer).[6] 2. Presence of moisture in glassware or solvent.[4][5] 3. Low reactivity of the aryl bromide.1. Activate Magnesium: Add a small crystal of iodine (color will disappear upon activation), a few drops of 1,2-dibromoethane, or mechanically stir/crush the magnesium turnings.[6][7][8] 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use freshly distilled anhydrous solvents (THF or diethyl ether).[4][5] 3. Initiation: Add a small portion of the aryl bromide first and gently warm the mixture.
Low yield of the desired Grignard reagent 1. Wurtz-type homocoupling side reaction.[3] 2. Incomplete reaction. 3. Quenching of the Grignard reagent by moisture or acidic impurities.[5] 4. Decomposition of the Grignard reagent.[1][2]1. Minimize Wurtz Coupling: Use slow, dropwise addition of the aryl bromide solution. Maintain a moderate reaction temperature.[3] 2. Ensure Complete Reaction: Allow for sufficient reaction time after the addition is complete. 3. Strict Anhydrous Conditions: See above. 4. Control Temperature and Concentration: Maintain a low to moderate reaction temperature and consider using a lower concentration of the reagents.[1]
Reaction mixture turns dark brown or black 1. Overheating, leading to decomposition and side reactions.[5] 2. Impurities in magnesium or aryl halide.[5] 3. Formation of finely divided metal from side reactions.[5]1. Temperature Control: Use an ice bath to moderate the reaction temperature, especially during the initial exothermic phase. 2. Use High-Purity Reagents: Ensure the magnesium and this compound are of high purity.
Formation of significant amounts of biphenyl byproduct 1. High local concentration of aryl bromide.[3] 2. Elevated reaction temperature.[3]1. Slow Addition: Add the aryl bromide solution dropwise over an extended period. 2. Moderate Temperature: Maintain a gentle reflux or use a cooling bath to prevent excessive heat buildup.

Experimental Protocols

Protocol 1: Standard Grignard Reagent Formation

This protocol is a general procedure for the formation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask until the purple color of the iodine disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by gentle refluxing and the appearance of a cloudy, grayish solution.

  • Grignard Formation: Once the reaction has started, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the reaction goes to completion. The resulting gray to brown solution is the Grignard reagent.

Protocol 2: Titration of the Grignard Reagent

It is highly recommended to determine the concentration of the prepared Grignard reagent before use in subsequent reactions.

Materials:

  • Prepared Grignard reagent solution

  • Anhydrous toluene

  • Iodine solution (1.0 M in THF)

  • Dry glassware (vial, syringe)

Procedure:

  • To a dry vial under an inert atmosphere, add a precise volume of the standardized iodine solution.

  • Cool the vial to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously until the iodine color disappears.

  • Record the volume of the Grignard reagent added.

  • The molarity of the Grignard reagent can be calculated based on the 1:1 stoichiometry with iodine.

Data Presentation

The following table summarizes the key side reactions and factors influencing the Grignard formation with this compound. Quantitative data for this specific substrate is not widely available in the literature; therefore, the information is based on general principles of Grignard reactions and data for analogous compounds.

Side Reaction Byproduct Influencing Factors Mitigation Strategy
Wurtz Homocoupling 1,1'-bis(2-methoxy-5-(trifluoromethyl)phenyl)High local concentration of aryl bromide, high temperature.[3]Slow, dropwise addition of the aryl bromide; maintain moderate reaction temperature.
Decomposition Benzene derivatives, fluoride saltsHigh temperature, high concentration.[1][2]Maintain low to moderate reaction temperature; use lower reagent concentrations (e.g., 0.5-0.6 M).[1]
Reaction with Water 1-methoxy-4-(trifluoromethyl)benzenePresence of moisture.[4][5]Use of flame-dried glassware and anhydrous solvents.

Visualizations

Troubleshooting_Grignard_Formation start Start Grignard Formation check_initiation Reaction Initiates? start->check_initiation activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) check_initiation->activate_mg No reaction_proceeds Reaction Proceeds check_initiation->reaction_proceeds Yes ensure_anhydrous Ensure Anhydrous Conditions activate_mg->ensure_anhydrous ensure_anhydrous->start check_color Observe Color reaction_proceeds->check_color dark_color Dark Brown/Black Color check_color->dark_color Dark check_yield Check Yield check_color->check_yield Normal Color control_temp Control Temperature (Ice Bath) dark_color->control_temp control_temp->check_yield low_yield Low Yield check_yield->low_yield Low good_yield Good Yield check_yield->good_yield High minimize_wurtz Minimize Wurtz Coupling (Slow Addition) low_yield->minimize_wurtz minimize_wurtz->start

Caption: Troubleshooting workflow for Grignard reagent formation.

Side_Reaction_Pathways A This compound + Mg B Desired Grignard Reagent A->B Main Reaction C Wurtz Homocoupling A->C Side Reaction E Decomposition B->E High Temperature/ High Concentration D Biphenyl Byproduct C->D F Decomposition Products (e.g., Fluoride ions) E->F

Caption: Main reaction and key side reaction pathways.

References

Technical Support Center: Purification of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can arise from the starting materials, side reactions, or decomposition. These may include:

  • Isomeric Impurities: Formation of other brominated isomers, such as 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene.

  • Starting Materials: Unreacted 1-methoxy-4-(trifluoromethyl)benzene.

  • Over-brominated Products: Di-brominated species.

  • Hydrolysis Products: Phenolic impurities resulting from the cleavage of the methyl ether.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the impurity profile and the desired final purity. The most common and effective techniques are:

  • Column Chromatography: Highly effective for separating isomers and impurities with different polarities.

  • Recrystallization: An excellent method for removing trace impurities and obtaining a highly crystalline, pure product, provided a suitable solvent is found.

  • Distillation: Can be effective if the impurities have significantly different boiling points from the desired product.

Q3: What is a suitable solvent system for the column chromatography of this compound?

A3: A common starting point for non-polar compounds like this is a mixture of a non-polar solvent and a slightly more polar solvent. A gradient of ethyl acetate in hexane is a good initial choice. It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). An ideal Rf value for the product on TLC is between 0.2 and 0.4 for good separation.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To address this, you can:

  • Add more solvent: This will lower the saturation temperature.

  • Cool the solution more slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Use a different solvent system: Experiment with solvents in which the compound is less soluble at the solvent's boiling point.

  • Scratch the inner surface of the flask: This can provide nucleation sites for crystal growth.[1]

  • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Poor separation during column chromatography The eluent system is too polar.Develop an optimal eluent system using TLC to achieve an Rf value of 0.2-0.3 for the desired compound. Start with a non-polar solvent like hexane and gradually increase polarity.[2]
The compound is not sufficiently soluble in the eluent.Ensure the compound is fully dissolved in a minimal amount of the eluent before loading it onto the column.[2]
The column is overloaded.Use an appropriate amount of silica gel relative to the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to sample by weight.
Low yield after recrystallization Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.[3]
The cooling process was too rapid.Allow the solution to cool slowly to room temperature to maximize the formation of pure crystals.[2]
Product fails to crystallize The solution is supersaturated.Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[1]
The chosen solvent is not suitable.Experiment with different solvents or solvent mixtures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[2]

Experimental Protocols

Protocol 1: Column Chromatography Purification

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar co-solvent)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Ensure no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the polar co-solvent. The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., ethanol/water, hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent pair where the crude product has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example of Purity Improvement via Column Chromatography

Stage Purity by GC-MS (%) Key Impurity 1 (Isomer) (%) Key Impurity 2 (Starting Material) (%)
Crude Product85.28.54.1
Purified Product99.5<0.1<0.1

Table 2: Example of Yield and Purity from Recrystallization

Solvent System Yield (%) Purity by HPLC (%)
Ethanol/Water7598.9
Hexane6899.2
Isopropanol7298.5

Visualizations

Purification_Workflow General Purification Workflow for this compound Crude Crude Product Analysis1 Initial Purity Analysis (TLC, GC-MS, NMR) Crude->Analysis1 Decision Choose Purification Method Analysis1->Decision Column Column Chromatography Decision->Column Complex Mixture Recrystal Recrystallization Decision->Recrystal Minor Impurities Analysis2 Purity Analysis of Fractions/Crystals Column->Analysis2 Recrystal->Analysis2 Analysis2->Decision Further Purification Needed Pure Pure Product (>99%) Analysis2->Pure Purity Confirmed

Caption: A flowchart illustrating the decision-making process for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Purification Start Poor Purification Result Check_Method Review Purification Method Start->Check_Method Is_Column Column Chromatography? Check_Method->Is_Column Is_Recrystal Recrystallization? Check_Method->Is_Recrystal Check_Eluent Check Eluent Polarity (TLC) Is_Column->Check_Eluent Yes Check_Loading Check Column Loading Is_Column->Check_Loading Yes Check_Solvent Check Solvent Choice Is_Recrystal->Check_Solvent Yes Check_Cooling Check Cooling Rate Is_Recrystal->Check_Cooling Yes Check_Oiling_Out Check for 'Oiling Out' Is_Recrystal->Check_Oiling_Out Yes Optimize Optimize Protocol Check_Eluent->Optimize Check_Loading->Optimize Check_Solvent->Optimize Check_Cooling->Optimize Check_Oiling_Out->Optimize

Caption: A logical diagram for troubleshooting common issues encountered during the purification process.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. This substrate, while valuable in the synthesis of complex molecules, presents unique challenges due to its electronic and steric properties which can influence catalyst stability and reactivity. This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles and achieve successful, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate in cross-coupling reactions?

A1: The primary challenges with this substrate arise from the electronic properties of its substituents. The trifluoromethyl group is strongly electron-withdrawing, which can make the aryl bromide more reactive towards oxidative addition. Conversely, the methoxy group is electron-donating. This electronic push-pull can influence the electron density at the carbon-bromine bond, affecting the kinetics of the catalytic cycle. Additionally, the ortho-methoxy group can present steric hindrance and may coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.

Q2: What are the common signs of catalyst deactivation when using this substrate?

A2: Common indicators of catalyst deactivation include:

  • Low or no conversion: The reaction stalls before the starting material is fully consumed.

  • Formation of byproducts: The appearance of significant amounts of side products, such as homocoupled products or dehalogenated starting material.

  • Reaction color change: The formation of a black precipitate (palladium black) is a visual sign of catalyst agglomeration and deactivation.

  • Inconsistent results: Difficulty in reproducing reaction outcomes under seemingly identical conditions.

Q3: What are the primary mechanisms of palladium catalyst deactivation in these reactions?

A3: The main deactivation pathways for palladium catalysts in cross-coupling reactions include:

  • Formation of Palladium Black: The active Pd(0) species can agglomerate to form inactive palladium nanoparticles, commonly observed as a black precipitate. This is often promoted by slow catalytic turnover.

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can undergo oxidation, P-C bond cleavage, or other degradation pathways, leading to the loss of the active catalytic complex.

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1] In some cases, reagents or byproducts in the reaction mixture can coordinate to the palladium center and inhibit catalysis.[1][2]

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

This is a frequent issue that can be caused by several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

CauseRecommended ActionRationale
Inactive Catalyst * Use a fresh batch of palladium precursor and ligand.* Ensure proper storage of catalysts and ligands under an inert atmosphere.* Consider using a pre-formed catalyst or a more robust precatalyst system.[3]Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can lose activity over time. Pre-catalysts can ensure a more reliable generation of the active catalytic species.[4]
Inefficient Oxidative Addition * Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).* Increase the reaction temperature in increments.Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition to the aryl bromide.[4]
Inappropriate Base * Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[5] For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[6][7]The choice of base is critical and can influence both the rate of the desired reaction and the extent of side reactions.[8]
Poor Solubility * Screen different solvents or solvent mixtures. For Suzuki couplings, solvent systems like dioxane/water or toluene/water are common.[9] Anhydrous polar aprotic solvents like DMF or DMAc can also be effective.Poor solubility of any of the reaction components can lead to low reaction rates and incomplete conversion.[10]
Issue 2: Significant Byproduct Formation

The presence of significant byproducts indicates that side reactions are competing with the desired cross-coupling pathway.

Potential Causes and Solutions:

ByproductPotential CauseRecommended Action
Homocoupling of the Coupling Partner Presence of oxygen in the reaction.* Ensure thorough degassing of the solvent and reaction mixture.* Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Dehalogenation of this compound The base or other reaction components are promoting the reduction of the aryl bromide.* Use a less aggressive base.* Lower the reaction temperature.* Ensure the purity of all reagents.
Protodeborylation (in Suzuki Coupling) The boronic acid is unstable under the reaction conditions, leading to its decomposition.[3]* Use a milder base, such as K₂CO₃ or KF.* Use a boronic ester (e.g., a pinacol ester) which can be more stable.* Add the boronic acid portion-wise to the reaction mixture.
Issue 3: Formation of Palladium Black

The appearance of a black precipitate is a clear sign of catalyst decomposition.

Potential Causes and Solutions:

CauseRecommended ActionRationale
Slow Catalytic Turnover If any step in the catalytic cycle is slow, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of agglomeration.* Optimize the reaction conditions to accelerate the catalytic cycle (e.g., switch to a more active ligand, increase the temperature).* Use a higher catalyst loading as a last resort.
Ligand Dissociation If the ligand dissociates from the palladium center, the resulting "ligandless" Pd(0) is highly prone to aggregation.* Use a ligand with a stronger binding affinity for palladium.* For bidentate ligands, ensure the correct palladium-to-ligand ratio is used to favor the formation of the desired complex.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Screening Experiment

This protocol is a starting point for optimizing the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Degassed water (if using an aqueous system)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

  • Inert gas (argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., 2 mol%) and the ligand (e.g., 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (and degassed water if applicable) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Diagnostic Experiment for Catalyst Deactivation

This experiment can help determine if catalyst deactivation is the primary cause of a failed reaction.

Procedure:

  • Set up the reaction as described in Protocol 1 and run it for a period where you typically observe stalling (e.g., 2-4 hours).

  • Take an aliquot of the reaction mixture for analysis to confirm that the reaction has indeed stalled.

  • To the stalled reaction mixture, add a second charge of the pre-mixed catalyst solution (e.g., another 1-2 mol% of the palladium precursor and ligand).

  • Continue to heat and monitor the reaction.

  • Analysis: If the reaction restarts and proceeds to a higher conversion, it is a strong indication that the initial catalyst charge deactivated. If there is no significant change in conversion, the issue may lie with other factors such as reagent instability or product inhibition.

Visualizations

Catalytic_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 Oxidative Adduct ArPd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation R-M ArPd(II)(R)L2 Transmetalated Complex ArPd(II)(R)L2 Transmetalation->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L2 Reaction_Intermediate Reaction Intermediates Active_Catalyst->Reaction_Intermediate Productive Pathway Palladium_Black Palladium Black (Inactive) Active_Catalyst->Palladium_Black Aggregation Degraded_Ligand Degraded Ligand + Pd Species Active_Catalyst->Degraded_Ligand Ligand Degradation Inactive_Complex Inactive Pd Complex Active_Catalyst->Inactive_Complex Inhibition Reaction_Intermediate->Active_Catalyst

Caption: Common deactivation pathways for palladium catalysts in cross-coupling reactions.

Troubleshooting_Workflow Start Low Conversion Check_Reagents Check Reagent Quality and Inert Atmosphere Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Replace/Purify Reagents Improve Inerting Reagents_OK->Replace_Reagents No Screen_Conditions Systematically Screen: - Ligand - Base - Solvent - Temperature Reagents_OK->Screen_Conditions Yes Replace_Reagents->Start Diagnostic_Experiment Perform Diagnostic Catalyst Addition Screen_Conditions->Diagnostic_Experiment Reaction_Restarts Reaction Restarts? Diagnostic_Experiment->Reaction_Restarts Deactivation_Issue Catalyst Deactivation Likely Issue Reaction_Restarts->Deactivation_Issue Yes Other_Issue Consider Other Issues: - Reagent Instability - Product Inhibition Reaction_Restarts->Other_Issue No Optimized Reaction Optimized Deactivation_Issue->Optimized Other_Issue->Screen_Conditions

Caption: A troubleshooting workflow for addressing low conversion in cross-coupling reactions.

References

Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. The information is tailored for professionals in research and drug development to help mitigate byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where byproduct formation is a concern with this compound?

A1: Byproduct formation is a significant concern in several common reaction types involving this substrate, primarily due to the interplay of the electron-donating methoxy group and the strong electron-withdrawing trifluoromethyl group. The most common reactions include:

  • Palladium-catalyzed cross-coupling reactions: (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira) are prone to side reactions like homocoupling, dehalogenation, and catalyst deactivation.

  • Grignard reagent formation and subsequent reactions: can be challenging due to the electron-deficient nature of the aromatic ring, potentially leading to side reactions.

  • Nucleophilic aromatic substitution (SNA_r): While less common due to the presence of the bromo group, under forcing conditions, side products can arise.

Q2: How does the trifluoromethyl group influence the reactivity and potential for byproduct formation?

A2: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group.[1] This property significantly impacts the reactivity of the benzene ring by:

  • Activating the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This can lead to faster desired reactions but also potentially accelerate side reactions if conditions are not optimal.

  • Increasing the acidity of aromatic protons , which can be a factor in reactions involving strong bases.

  • Destabilizing carbocation intermediates , which can influence the regioselectivity of certain electrophilic reactions.

Q3: Can the methoxy group be cleaved during reactions, leading to phenolic byproducts?

A3: Yes, O-demethylation is a potential side reaction, especially under harsh acidic or high-temperature conditions. Reagents like strong Lewis acids (e.g., BBr₃, AlCl₃) or strong Brønsted acids (e.g., HBr) are known to cleave methoxy groups.[2] In the context of cross-coupling reactions, certain basic conditions at elevated temperatures might also lead to minor demethylation. Careful selection of reagents and reaction conditions is crucial to avoid this unwanted byproduct.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Problem: Low yield of the desired biaryl product and formation of significant byproducts.

dot

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Quantitative Data Summary: Suzuki-Miyaura Coupling

Aryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3,5-(bis-trifluoromethyl)bromobenzene2-pyridylboronatePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane11082[3]
4-bromoanisole2-pyridylboronatePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane11074[3]
1-bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10Na₂CO₃Toluene/H₂O110>95[4]

Note: Data for closely related substrates are provided as a reference for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) with a phosphine ligand if necessary.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Grignard Reaction

Problem: Failure to form the Grignard reagent or low yield in subsequent reactions, with significant byproduct formation.

dot

Caption: Troubleshooting workflow for Grignard reactions.

Quantitative Data Summary: Grignard Reactions of Aryl Bromides

Aryl BromideElectrophileConditionsYield (%)Reference
4-bromoanisoleCyanuric chlorideMg, THF, 70°C-[5]
Phenylmagnesium bromideCyclohexyl bromideFe(acac)₃, DEE-[6]

Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction

  • Activation of Magnesium: In an oven-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2-1.5 eq.). Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.

  • Grignard Formation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous THF to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to an appropriate temperature (e.g., 0 °C or lower). Add a solution of the electrophile in anhydrous THF dropwise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography or distillation.

Buchwald-Hartwig Amination

Problem: Low conversion of the starting aryl bromide and/or formation of hydrodehalogenated byproduct.

dot

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Quantitative Data Summary: Buchwald-Hartwig Amination of Related Substrates

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10095[7]
Aryl ChloridesSecondary AminesPd-PEPPSI---Good to Excellent[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Improving solubility of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solubility of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which types of organic solvents is this compound likely to be most soluble?

A2: Based on the principle of "like dissolves like," this compound is predicted to have good solubility in moderately polar to nonpolar aprotic solvents. Solvents such as dichloromethane, tetrahydrofuran (THF), ethyl acetate, and toluene are likely to be effective. Solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) may be moderate.

Q3: Why am I observing low solubility of this compound in my chosen solvent?

A3: Low solubility can be attributed to several factors:

  • Solvent Mismatch: The polarity of your solvent may not be optimal for this specific compound.

  • Temperature: Solubility is often temperature-dependent. Experiments conducted at low temperatures may result in lower solubility.

  • Purity of the Compound: Impurities can affect the solubility characteristics of the compound.

  • Solid-State Properties: The crystalline form (polymorphism) of the solid can significantly impact its solubility.

Troubleshooting Guide

This section provides systematic approaches to troubleshoot and improve the solubility of this compound.

Issue 1: The compound is not dissolving sufficiently in the selected solvent.

Troubleshooting Steps:

  • Solvent Screening: Test a range of solvents with varying polarities. A suggested screening panel is provided in the table below.

  • Increase Temperature: Gently warm the mixture to increase the rate and extent of dissolution. Ensure the temperature is well below the boiling point of the solvent and that the compound is stable at that temperature.

  • Co-solvency: If the compound has low solubility in a desired solvent, adding a co-solvent in which the compound is highly soluble can significantly improve overall solubility.[3][4][5] This is a common technique in formulation development.[3][4]

  • Particle Size Reduction: Decreasing the particle size of the solid by grinding or micronization increases the surface area available for solvation, which can enhance the dissolution rate.[3][4][6]

Issue 2: The compound precipitates out of solution over time.

Troubleshooting Steps:

  • Check for Saturation: The initial dissolution may have resulted in a supersaturated solution, which is inherently unstable. Determine the equilibrium solubility to ensure you are working within the solubility limits.

  • Temperature Fluctuations: Ensure the solution is maintained at a constant temperature. A decrease in temperature can cause precipitation.

  • Solvent Evaporation: If the solvent is volatile, evaporation can increase the concentration of the solute, leading to precipitation. Ensure your container is properly sealed.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a solvent.[7]

Materials:

  • This compound

  • High-purity organic solvents

  • Vials with screw caps

  • Thermostatic shaker

  • Analytical balance

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Add an excess amount of this compound to a vial.

  • Accurately add a known volume of the selected solvent to the vial.

  • Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Allow the solution to stand at the same temperature to let undissolved solids settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any solid particles.

  • Quantify the concentration of the compound in the filtrate using a pre-calibrated analytical method. This concentration represents the equilibrium solubility.

Protocol 2: Improving Solubility using Co-solvency

Procedure:

  • Identify a "good" solvent in which this compound is highly soluble and a "poor" solvent (the desired final solvent system) in which it has low solubility. The two solvents must be miscible.

  • Prepare a stock solution of the compound in the "good" solvent at a known concentration.

  • Titrate the stock solution into a known volume of the "poor" solvent, observing for any precipitation.

  • Alternatively, prepare various ratios of the co-solvent mixture and then determine the solubility in each mixture using Protocol 1.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Toluene, HexaneModerate to GoodThe aromatic nature and trifluoromethyl group suggest good interaction with nonpolar aromatic solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateGood to HighThese solvents can interact with both the polar and nonpolar regions of the molecule.
Polar Protic Methanol, EthanolModerateThe methoxy group can act as a hydrogen bond acceptor, but the overall molecule is quite lipophilic.
Highly Polar Water, AcetonitrileLowThe large hydrophobic regions of the molecule are expected to limit solubility in highly polar solvents.

Visualization

Below is a troubleshooting workflow to guide researchers in addressing solubility challenges with this compound.

Solubility_Troubleshooting_Workflow start Start: Low Solubility Observed solvent_screen Perform Solvent Screening (Vary Polarity) start->solvent_screen is_soluble Solubility Improved? solvent_screen->is_soluble increase_temp Increase Temperature is_soluble->increase_temp No end_success End: Solubility Optimized is_soluble->end_success Yes is_soluble2 Solubility Improved? increase_temp->is_soluble2 cosolvency Use Co-solvent System is_soluble2->cosolvency No is_soluble2->end_success Yes is_soluble3 Solubility Improved? cosolvency->is_soluble3 particle_reduction Reduce Particle Size (Micronization) is_soluble3->particle_reduction No is_soluble3->end_success Yes end_fail Consult Further/ Re-evaluate System particle_reduction->end_fail

References

Preventing hydrodehalogenation of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the undesired hydrodehalogenation of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a significant problem?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling experiments where the halogen atom (in this case, bromine) on the aromatic ring is replaced by a hydrogen atom.[1][2] This leads to the formation of 1-methoxy-4-(trifluoromethyl)benzene as a byproduct, which reduces the yield of your desired coupled product and complicates the purification process.[1]

Q2: What are the primary causes of hydrodehalogenation in my reaction?

A2: Hydrodehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This intermediate can react with your starting material to produce the unwanted byproduct. Key factors that contribute to the formation of Pd-H species include:

  • The Base: Certain bases, particularly alkoxides or those with available β-hydrogens, can generate hydrides.

  • The Solvent: Solvents like alcohols and even trace amounts of water can act as hydride sources.[1][2]

  • The Ligand: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus the hydrodehalogenation pathway.

  • Temperature: Higher temperatures can sometimes increase the rate of side reactions, including hydrodehalogenation.

Q3: Is this compound particularly susceptible to this side reaction?

A3: The susceptibility of an aryl bromide to hydrodehalogenation is influenced by its electronic properties. Your substrate contains both an electron-donating methoxy group (-OCH₃) and a strong electron-withdrawing trifluoromethyl group (-CF₃). While electron-rich aryl halides are often more susceptible to hydrodehalogenation, the specific interplay of these groups can affect the electron density at the carbon-bromine bond and influence its reactivity in the catalytic cycle. Aryl bromides are generally less reactive than aryl iodides but more reactive than aryl chlorides, placing them at a moderate risk for this side reaction.[2]

Q4: How can I detect and quantify the hydrodehalogenated byproduct?

A4: The primary byproduct to monitor for is 1-methoxy-4-(trifluoromethyl)benzene. The most effective method for detection and quantification is Gas Chromatography-Mass Spectrometry (GC-MS). By running a sample of your crude reaction mixture, you can separate the desired product from the byproduct and starting material, identify them by their mass spectra, and determine their relative quantities by integrating the peak areas.

Troubleshooting Guides

If you are observing significant formation of 1-methoxy-4-(trifluoromethyl)benzene, follow this systematic workflow to diagnose and resolve the issue.

Logical Workflow for Troubleshooting Hydrodehalogenation

G Troubleshooting Workflow cluster_0 start Problem: Significant Hydrodehalogenation Observed ligand Step 1: Optimize Ligand start->ligand Begin Optimization base Step 2: Change Base ligand->base If problem persists solvent Step 3: Modify Solvent base->solvent If problem persists temp Step 4: Lower Temperature solvent->temp If problem persists end Problem Resolved temp->end Verify with GC-MS

Caption: A step-by-step workflow for troubleshooting undesired hydrodehalogenation.

Step 1: Evaluate and Optimize the Catalyst System (Ligand Choice)

The ligand bound to the palladium center is critical. Bulky, electron-rich phosphine ligands often accelerate the final reductive elimination step to form the desired product, which can outcompete the hydrodehalogenation pathway.

Troubleshooting Action: Switch from general-purpose ligands (e.g., PPh₃) to specialized bulky, electron-rich ligands.

Ligand TypeExample LigandsRationale for UseExpected Outcome
General PurposePPh₃, P(o-tol)₃Common, but may not be optimal.Baseline performance.
Buchwald-typeXPhos, SPhos, RuPhosBulky and electron-rich; promotes reductive elimination.Reduced hydrodehalogenation.
Josiphos-typetBuXPhosProvides a different steric and electronic environment.Potential improvement if Buchwald ligands are not effective.
Step 2: Evaluate and Change the Base

The base is a frequent source of hydride ions. Amine bases or alkoxides can be problematic. Switching to a weaker, non-nucleophilic inorganic base is a primary troubleshooting step.

Troubleshooting Action: Replace your current base with a weaker inorganic base.

Base TypeExample BasesRationale for UseExpected Outcome
Strong OrganicNaOtBu, KOtBu, DBUProne to generating hydride species.High potential for hydrodehalogenation.
Amine BasesEt₃N, DIPEACan act as hydrogen donors.[3]Moderate potential for hydrodehalogenation.
Inorganic CarbonatesK₂CO₃, Cs₂CO₃Weaker, less likely to be a hydride source.Significant reduction in byproduct formation.
Inorganic PhosphatesK₃PO₄A common and effective choice for suppressing hydrodehalogenation.[2]Often the best choice for minimizing the side reaction.
Step 3: Evaluate and Modify the Solvent

Protic solvents or those that can degrade to form hydride donors should be avoided.

Troubleshooting Action: Ensure all solvents are anhydrous and consider switching to a non-polar aprotic solvent.

Solvent TypeExample SolventsRationale for UseExpected Outcome
Protic / AlcoholicMethanol, Ethanol, IsopropanolDirect source of hydrides.[1]High levels of hydrodehalogenation.
Polar AproticDMF, DMAc, NMPCan contain water impurities; may degrade at high temps.Moderate risk; use anhydrous grade.
EthersDioxane, THF, CPMEGenerally good choices, but must be anhydrous.Low risk if dry.
Apolar AproticToluene, XyleneStable and not a hydride source.[2]Lowest risk of solvent-induced hydrodehalogenation.

Competing Reaction Pathways Diagram

G cluster_desired Desired Cross-Coupling Pathway cluster_side Hydrodehalogenation Pathway pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add arbr Ar-Br (Your Substrate) arbr->oxidative_add pd_complex Ar-Pd(II)(Br)Ln oxidative_add->pd_complex transmetal Transmetalation (with R-M) pd_complex->transmetal hydride_formation Hydride Formation pd_complex->hydride_formation pd_complex_r Ar-Pd(II)(R)Ln transmetal->pd_complex_r reductive_elim Reductive Elimination pd_complex_r->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) reductive_elim->product hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->hydride_formation pd_hydride Ar-Pd(II)(H)Ln hydride_formation->pd_hydride reductive_elim_h Reductive Elimination pd_hydride->reductive_elim_h reductive_elim_h->pd0 Regenerates Catalyst byproduct Ar-H (Byproduct) reductive_elim_h->byproduct

References

Technical Support Center: Suzuki Coupling with 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene in Suzuki-Miyaura cross-coupling reactions. The advice is tailored to address common challenges associated with this substrate's unique electronic and steric properties.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki coupling?

This substrate presents a unique combination of electronic and steric challenges. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which generally activates the aryl bromide for oxidative addition, the rate-determining step of the catalytic cycle.[1] However, the methoxy group (-OCH3) is electron-donating and, more importantly, is positioned ortho to the bromine atom. This ortho-substituent introduces significant steric hindrance, which can impede the approach of the palladium catalyst and slow down the reaction.[2][3]

Q2: Which class of ligands is generally most effective for this type of sterically hindered and electronically complex substrate?

For challenging substrates that are sterically hindered, standard ligands like triphenylphosphine (PPh₃) are often insufficient.[3] Bulky, electron-rich phosphine ligands are highly recommended to overcome the high activation energy for oxidative addition and to promote the final reductive elimination step.[2][4] Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) classes are excellent starting points.[2][4] N-Heterocyclic Carbenes (NHCs) can also be effective catalysts for Suzuki couplings involving aryl chlorides and may show good performance here.[5]

Q3: What are the most common side reactions, and how can they be minimized?

The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by excess base and water, especially at high temperatures.[3][6] Using a milder base (like K₃PO₄ or Cs₂CO₃), minimizing water content where appropriate, and avoiding prolonged reaction times can reduce this side reaction.

  • Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. It becomes competitive when the desired cross-coupling is slow.[3] Ensuring a truly oxygen-free environment by properly degassing solvents and using an inert atmosphere is critical to prevent homocoupling.[4][7]

Q4: How do I select an appropriate base and solvent system?

The choice of base and solvent is crucial and often interdependent.

  • Base: The base activates the organoboron reagent to facilitate transmetalation.[5] For this substrate, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][4][8] Cs₂CO₃ is often effective in difficult couplings. If your substrate contains base-labile functional groups, a milder base like potassium fluoride (KF) can be used.[5][9]

  • Solvent: A mixture of an organic solvent and water is common. Popular choices include 1,4-dioxane/water, toluene/water, or THF/water.[7][8][10] The water is necessary to dissolve the inorganic base. Anhydrous conditions can also be employed, particularly with bases like potassium trimethylsilanolate (TMSOK), which may be beneficial for sensitive substrates.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiment.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Poor Ligand Choice: The ligand is not suitable for the sterically hindered substrate. 3. Insufficient Base Strength: The boronic acid is not being activated for transmetalation. 4. Low Reaction Temperature: The reaction has a high activation energy.1. Ensure an inert atmosphere to prevent catalyst oxidation. Use fresh catalyst and high-purity, degassed solvents.[4][7] 2. Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[3][4][12] 3. Switch to a stronger or more soluble base, such as Cs₂CO₃ or K₃PO₄.[3][8] 4. Increase the reaction temperature, monitoring for potential side reactions.
Significant Side Product Formation (Homocoupling) 1. Oxygen in the Reaction: Dissolved oxygen can promote the homocoupling of the boronic acid. 2. Slow Cross-Coupling: If the desired reaction is slow, side reactions become more prevalent.1. Thoroughly degas all solvents (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of inert gas.[7][13] 2. Optimize the catalyst system (ligand, palladium source) to accelerate the cross-coupling rate.
Significant Side Product Formation (Protodeboronation) 1. Excess Water/Base: High temperature in the presence of water and a strong base can lead to the cleavage of the C-B bond.[3][6] 2. Unstable Boronic Acid: Some boronic acids are inherently unstable under the reaction conditions.1. Use the minimum effective amount of base (e.g., 2.0-3.0 equivalents). Try a milder base like KF.[5][9] 2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.[6]
Reaction Stalls / Incomplete Conversion 1. Catalyst Deactivation: The ligand or catalyst may be degrading over time at high temperatures. The pyridine nitrogen on a coupling partner can also poison the catalyst.[8] 2. Poor Solubility: Reagents may not be fully dissolved at the reaction temperature.1. Use a more robust pre-catalyst (e.g., XPhos Pd G3/G4) designed for stability.[10] If a heteroaryl coupling partner is used, additives like trimethyl borate may mitigate catalyst poisoning.[11] 2. Switch to a solvent with better solubilizing properties, such as DMF or DMA, but be mindful that polar aprotic solvents can sometimes affect the reaction outcome.[14]
Ligand Selection Summary
Ligand ClassExample(s)Suitability for this compoundKey Considerations
Monodentate Phosphines PPh₃, P(t-Bu)₃PPh₃: Generally poor. P(t-Bu)₃: Good starting point.PPh₃ is often not bulky or electron-rich enough for hindered substrates.[1] P(t-Bu)₃ is more effective but can be sensitive to air.
Bidentate Phosphines dppfModerateOften used in robust, general-purpose catalysts like Pd(dppf)Cl₂. May be less effective than Buchwald-type ligands for this specific substrate.[13]
Biaryl (Buchwald) Phosphines XPhos, SPhos, RuPhosHighly Recommended These ligands are designed to be bulky and electron-rich, which is ideal for accelerating oxidative addition and reductive elimination in challenging couplings.[2][4][12]
N-Heterocyclic Carbenes (NHCs) IPr, IMesGood AlternativeProvide a strongly donating, sterically encumbered environment for the metal center. Can be very effective, especially for aryl chlorides.[5]

Visual Guides and Protocols

Diagrams

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex1 Ar-Pd(II)(X)L₂ pd0->pd2_complex1 Oxidative Addition aryl_halide Ar-X (Substrate) aryl_halide->pd2_complex1 pd2_complex2 Ar-Pd(II)(R)L₂ pd2_complex1->pd2_complex2 Transmetalation boronic_acid R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic_acid->boronate boronate->pd2_complex1 pd2_complex2->pd0 Reductive Elimination product Ar-R (Product) pd2_complex2->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm no_conversion No / Incomplete Conversion check_sm->no_conversion No sm_consumed Side Reactions Likely check_sm->sm_consumed Yes check_catalyst 1. Check Catalyst/Ligand Activity 2. Ensure Inert Atmosphere no_conversion->check_catalyst change_ligand Switch to Bulky, E-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand increase_temp Increase Temperature change_ligand->increase_temp check_products Identify Side Products (Homocoupling, Deboronation) sm_consumed->check_products fix_homocoupling Improve Degassing Ensure O₂-Free check_products->fix_homocoupling fix_deboronation Use Milder Base (K₃PO₄) or Boronate Ester check_products->fix_deboronation

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk flask under a positive pressure of inert gas, add the this compound (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), palladium precursor (0.02 equiv), and ligand (0.04 equiv).

  • Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[4]

  • Solvent Addition: Prepare a degassed solvent mixture by bubbling the inert gas through the solvent(s) for 20-30 minutes. Add the degassed solvent to the flask via syringe. The typical reaction concentration is between 0.1 and 0.5 M.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[3][4]

References

Base selection for cross-coupling of electron-deficient 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cross-Coupling with 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for selecting the optimal base in cross-coupling reactions involving the electron-deficient substrate, this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered an "electron-deficient" substrate?

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which significantly reduces the electron density of the benzene ring.[1][2] This electronic property makes the carbon-bromine bond more susceptible to oxidative addition by a palladium catalyst, a crucial step in many cross-coupling catalytic cycles.[3][4] While the methoxy (-OCH3) group is electron-donating, the effect of the trifluoromethyl group typically dominates the substrate's reactivity.

Q2: How does the electron-deficient nature of this substrate affect base selection?

The primary role of the base varies with the reaction type:

  • Suzuki-Miyaura Coupling: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5][6][7] For electron-deficient aryl halides, while the oxidative addition is often faster, ensuring efficient transmetalation is key. Stronger bases may be required to accelerate this step.[8]

  • Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile (or the palladium-amine complex) to form the active amido-palladium species, which then undergoes reductive elimination.[9][10] Strong, non-nucleophilic bases are generally required for this transformation.

  • Sonogashira Coupling: The base deprotonates the terminal alkyne to form a copper or palladium acetylide and also acts as a scavenger for the hydrogen halide produced during the reaction.[11]

Q3: What are the most common classes of bases used for this type of substrate?

The most common bases fall into three categories:

  • Inorganic Carbonates: Such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). They are widely used in Suzuki couplings.[6]

  • Inorganic Phosphates: Primarily potassium phosphate (K₃PO₄), which is effective in both Suzuki and Buchwald-Hartwig reactions.[8]

  • Alkoxides: Such as sodium tert-butoxide (NaOtBu), a strong, non-nucleophilic base essential for many Buchwald-Hartwig aminations.[10]

  • Organic Amines: Such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which are commonly used in Sonogashira couplings.[11]

Troubleshooting Guide: Base Selection

Problem 1: Low or no conversion in a Suzuki-Miyaura coupling.

Possible Cause Troubleshooting Solution Rationale
Insufficient Base Strength Switch from a weaker base (e.g., Na₂CO₃) to a stronger one like K₃PO₄ or Cs₂CO₃.[8]The transmetalation step, which involves the formation of a boronate species, is often rate-limiting. Stronger bases can accelerate the formation of the more reactive boronate complex.[6]
Poor Base Solubility Choose a solvent system that better solubilizes the base, or switch to a more soluble base (e.g., Cs₂CO₃ is more soluble than K₂CO₃ in some organic solvents).For the base to be effective, it must be at least partially soluble in the reaction medium to interact with the boronic acid and the catalyst.
Base-Sensitive Functional Groups If your coupling partner has base-labile groups (e.g., esters), use a milder base like potassium fluoride (KF) or K₂CO₃ instead of stronger options like hydroxides.[5]Harsher bases can cause unintended side reactions, such as hydrolysis, leading to product degradation and lower yields.[5]

Problem 2: Decomposition or side reactions observed in a Buchwald-Hartwig amination.

Possible Cause Troubleshooting Solution Rationale
Base is too Nucleophilic Use a sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).Nucleophilic bases can compete with the desired amine in reacting with the aryl halide or the catalyst, leading to unwanted byproducts.
Reaction Conditions too Harsh Consider using a weaker base such as K₃PO₄ or Cs₂CO₃, especially with newer generation, highly active Buchwald ligands (e.g., BrettPhos, RuPhos).[12]Modern catalyst systems are often so efficient that they can operate under milder conditions, avoiding the need for extremely strong bases that might promote side reactions.[12]

Problem 3: Low yield in a Sonogashira coupling.

Possible Cause Troubleshooting Solution Rationale
Inappropriate Base Type If using an inorganic base like Cs₂CO₃ shows low yield, try an organic amine base like Et₃N or DIPEA, especially if a copper co-catalyst is used.The choice between an inorganic and an organic amine base can be critical. Amine bases are traditionally used to deprotonate the alkyne and neutralize the resulting HX.[11]
Homocoupling of Alkyne Ensure the reaction is run under strictly anaerobic (oxygen-free) conditions.Oxygen can promote the oxidative homocoupling of terminal alkynes (Glaser coupling), a common side reaction that consumes the starting material.

Data Presentation: Base Performance in Cross-Coupling of Electron-Deficient Bromoarenes

The following tables summarize representative conditions for cross-coupling reactions involving bromoarenes with electron-withdrawing groups, similar to the target substrate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl BromideBoronic AcidBaseCatalyst SystemSolventTemp (°C)Yield (%)
4-BromonitrobenzenePhenylboronic AcidK₃PO₄Pd-poly(AA) hybridToluene/H₂O10062[2]
2-Bromo-4-methylpyridineArylboronic AcidK₂CO₃Pd(dppf)Cl₂Dioxane/H₂O80-100~81[6]
4-Bromo-3-(trifluoromethyl)anilinePhenylboronic AcidK₃PO₄Pd(OAc)₂ / SPhosToluene100>95
1-Bromo-4-chlorobenzenePhenylboronic AcidNa₂CO₃Pd(PPh₃)₄Toluene/EtOH/H₂O10098[13]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Aryl BromideAmineBaseCatalyst SystemSolventTemp (°C)Yield (%)
3,5-bis(trifluoromethyl)bromobenzene4-MethoxyanilineNaOtBuBrettPhos Pd G3Toluene110>95[12]
4-Bromo-1,2-diaminobenzene derivative4-(methylsulfonyl)anilineCs₂CO₃Pd(OAc)₂ / XantphosDioxane10075[14]
2-Bromo-4-methylpyridineMorpholineNaOtBuPd₂(dba)₃ / XPhosToluene11092[15]

Table 3: Representative Conditions for Sonogashira Coupling

Aryl BromideAlkyneBaseCatalyst SystemSolventTemp (°C)Yield (%)
1,4-Dibromo-2-(trifluoromethyl)benzenePhenylacetyleneEt₃NPd(PPh₃)₂Cl₂ / CuITHF6078 (mono-alkynylation)[16]
1-Bromo-4-chlorobenzenePhenylacetylenei-Pr₂NHPd(PPh₃)₄ / CuIToluene8095[13]
Various Aryl BromidesArylacetyleneCs₂CO₃Pd(CH₃CN)₂Cl₂ / cataCXium A2-MeTHFRT70-95[11]

Visualized Workflows and Logic

G Base Selection Logic for Cross-Coupling Reactions start Start: Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C Bond) start->suzuki C(sp²)-C(sp²) buchwald Buchwald-Hartwig (C-N Bond) start->buchwald C(sp²)-N sonogashira Sonogashira (C-C Alkyne) start->sonogashira C(sp²)-C(sp) suzuki_base Recommended Bases: - K₃PO₄ (strong) - Cs₂CO₃ (strong, soluble) - K₂CO₃ (moderate) suzuki->suzuki_base buchwald_base Recommended Bases: - NaOtBu (strong, non-nucleophilic) - K₃PO₄ (moderate) - Cs₂CO₃ (moderate) buchwald->buchwald_base sonogashira_base Recommended Bases: - Et₃N or DIPEA (amine base) - Cs₂CO₃ (inorganic, amine-free) sonogashira->sonogashira_base suzuki_issue Issue: Low Yield? suzuki_base->suzuki_issue suzuki_sol Action: Use stronger base (K₃PO₄ or Cs₂CO₃) suzuki_issue->suzuki_sol Yes buchwald_issue Issue: Side Reactions? buchwald_base->buchwald_issue buchwald_sol Action: Use milder base (K₃PO₄) with a modern, active ligand buchwald_issue->buchwald_sol Yes sonogashira_issue Issue: Alkyne Homocoupling? sonogashira_base->sonogashira_issue sonogashira_sol Action: Ensure strict anaerobic conditions sonogashira_issue->sonogashira_sol Yes

Caption: Decision tree for initial base selection and troubleshooting.

G General Experimental Workflow for Cross-Coupling reagents 1. Add Aryl Halide, Coupling Partner, & Base to a dry reaction vessel. catalyst 2. In a glovebox or under inert gas flow, add Pd Precatalyst & Ligand. reagents->catalyst atmosphere 3. Seal vessel. Evacuate and backfill with inert gas (e.g., Argon) 3x. catalyst->atmosphere solvent 4. Add degassed solvent via syringe. atmosphere->solvent reaction 5. Heat to desired temperature with vigorous stirring. solvent->reaction monitor 6. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 7. Cool, dilute with organic solvent, perform aqueous workup. monitor->workup Reaction Complete purify 8. Dry organic layer, concentrate, and purify by column chromatography. workup->purify

Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).[15]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Solvent Addition: Add the appropriate amount of degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.[8]

  • Reaction: Place the flask in a preheated oil bath at 80–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[15]

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv.) to a dry Schlenk tube or vial.[2][17]

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine coupling partner (1.1 equiv.).[15]

  • Reaction: Seal the tube or vial and remove it from the glovebox. Heat the reaction mixture to 100–110 °C with vigorous stirring for the required duration (typically 8-24 hours).

  • Monitoring: Periodically check the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst system (e.g., Pd(CH₃CN)₂Cl₂ at 0.5 mol% and a ligand like cataCXium A at 1 mol%).[11]

  • Inert Atmosphere: Seal the flask and render the atmosphere inert by performing three evacuate/backfill cycles with argon.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 2-MeTHF or THF) via syringe.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete.

  • Monitoring: Monitor the consumption of the starting material using TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the resulting crude material by flash column chromatography.

References

Technical Support Center: Synthesis of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the electrophilic aromatic bromination of 3-methoxybenzotrifluoride. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine in the presence of a Lewis acid catalyst.

Q2: What are the expected major impurities in the synthesis of this compound?

A2: The primary impurities often arise from the bromination reaction itself and can include regioisomers (bromination at other positions on the aromatic ring), polybrominated species (dibromo- and tribromo- adducts), and unreacted starting material (3-methoxybenzotrifluoride). Impurities from the starting materials and reagents can also be present.

Q3: How do the substituents on the starting material, 3-methoxybenzotrifluoride, influence the bromination reaction and the formation of impurities?

A3: The methoxy (-OCH₃) group is an activating, ortho-, para- directing group, while the trifluoromethyl (-CF₃) group is a deactivating, meta- directing group. In 3-methoxybenzotrifluoride, these directing effects can lead to a mixture of isomeric products. The desired product, this compound, is formed by bromination at a position ortho to the methoxy group and meta to the trifluoromethyl group. However, bromination at other positions can occur, leading to isomeric impurities.

Q4: Can oxidation be a significant side reaction during the bromination process?

A4: Yes, oxidation can be a potential side reaction in electrophilic bromination reactions, especially with highly activated aromatic rings or under harsh reaction conditions.[1] The use of milder brominating agents and controlled reaction temperatures can help minimize the formation of oxidation byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield of the Desired Product - Incomplete reaction.- Increase reaction time or temperature cautiously. - Ensure the catalyst is active and used in the correct stoichiometric amount.
- Formation of multiple isomeric byproducts.- Optimize reaction temperature to favor the desired isomer. - Screen different solvents to improve regioselectivity.
- Product loss during workup and purification.- Employ careful extraction and purification techniques. - Consider alternative purification methods like column chromatography or recrystallization.
High Levels of Isomeric Impurities - The directing effects of the methoxy and trifluoromethyl groups lead to a mixture of products.- Lowering the reaction temperature can often improve the regioselectivity of the bromination. - Experiment with different Lewis acid catalysts or brominating agents.
Presence of Polybrominated Impurities - Excess of the brominating agent.- Use a stoichiometric amount or a slight excess of the brominating agent. - Add the brominating agent portion-wise to the reaction mixture.
- Reaction conditions are too harsh (e.g., high temperature).- Conduct the reaction at a lower temperature.
Unreacted Starting Material in the Final Product - Insufficient amount of brominating agent or catalyst.- Ensure the correct stoichiometry of reagents.
- Short reaction time or low temperature.- Increase the reaction time or temperature as needed, while monitoring for byproduct formation.
Formation of Colored Impurities - Oxidation of the aromatic ring.- Use a milder brominating agent (e.g., NBS instead of Br₂). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
- Impurities in the starting materials or reagents.- Use high-purity starting materials and reagents.

Summary of Potential Impurities

Impurity Potential Source Analytical Detection Method
3-MethoxybenzotrifluorideUnreacted starting materialGC-MS, HPLC, ¹H NMR
4-Bromo-1-methoxy-2-(trifluoromethyl)benzeneIsomeric byproductGC-MS, HPLC, ¹H NMR, ¹⁹F NMR
6-Bromo-1-methoxy-2-(trifluoromethyl)benzeneIsomeric byproductGC-MS, HPLC, ¹H NMR, ¹⁹F NMR
Dibromo-1-methoxy-4-(trifluoromethyl)benzene isomersPolybrominationGC-MS, HPLC, ¹H NMR
SuccinimideByproduct from NBS brominationSoluble in aqueous phase during workup
Oxidation byproductsSide reactionLC-MS, HPLC

Experimental Protocols

Protocol for Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the identification and quantification of volatile impurities in a sample of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and dilute to the mark.

  • Prepare a series of calibration standards for the starting material and any known impurities if quantitative analysis is required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode can be optimized).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identify the peaks corresponding to the main product and impurities by comparing their retention times and mass spectra with reference standards or by interpreting the fragmentation patterns.

  • Quantify the impurities by comparing their peak areas with those of the calibration standards.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Impurity Detected in This compound identify_impurity Identify Impurity Structure (GC-MS, LC-MS, NMR) start->identify_impurity is_isomer Is the impurity an isomer? identify_impurity->is_isomer is_polybromo Is the impurity a polybrominated species? is_isomer->is_polybromo No optimize_temp Optimize Reaction Temperature (Lower temperature) is_isomer->optimize_temp Yes is_sm Is the impurity the starting material? is_polybromo->is_sm No adjust_stoichiometry Adjust Stoichiometry of Brominating Agent is_polybromo->adjust_stoichiometry Yes is_other Other Impurity is_sm->is_other No increase_time_temp Increase Reaction Time or Temperature is_sm->increase_time_temp Yes check_sm_purity Check Purity of Starting Materials is_other->check_sm_purity Yes optimize_reagents Optimize Brominating Agent and Catalyst optimize_temp->optimize_reagents end End: Impurity Minimized optimize_reagents->end adjust_stoichiometry->end increase_time_temp->end check_sm_purity->end

Caption: Troubleshooting workflow for identifying and mitigating impurities.

References

Stability of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its behavior under strong acidic and basic conditions. The molecule has two primary sites susceptible to degradation: the methoxy group and the carbon-bromine bond. The trifluoromethyl group is generally stable under most conditions but can be susceptible to protolytic defluorination under superacidic conditions.[1][2]

Q2: How stable is the methoxy group under acidic conditions?

A2: The ether linkage of the methoxy group is susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures.[3][4][5][6][7] This acid-catalyzed hydrolysis can lead to the formation of 2-Bromo-4-(trifluoromethyl)phenol. The reaction typically proceeds via protonation of the ether oxygen, making it a better leaving group.[3][4][5]

Q3: What happens to this compound under basic conditions?

A3: Under strongly basic conditions, particularly with strong nucleophiles and/or high temperatures, nucleophilic aromatic substitution (SNAr) can occur. The electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring for such reactions.[1] Depending on the reaction conditions, the bromo or methoxy group could potentially be displaced. However, cleavage of the methoxy group is less likely under basic conditions compared to acidic conditions.

Q4: Can the carbon-bromine bond be cleaved during routine experimental work?

A4: While the C-Br bond is relatively stable, it can participate in various reactions. For instance, it can be susceptible to nucleophilic attack under forcing conditions or undergo reduction. In the context of stability, debromination is a possible degradation pathway, especially in the presence of reducing agents or under certain photochemical conditions.

Q5: Is the trifluoromethyl group a point of instability?

A5: The trifluoromethyl group is known for its high stability and is generally considered inert under typical acidic and basic conditions encountered in routine organic synthesis.[8][9] However, under very harsh conditions, such as in the presence of superacids, protolytic defluorination has been observed.[2] For most standard applications, degradation of the trifluoromethyl group is not a primary concern.

Troubleshooting Guides

Issue 1: Unexpected Phenolic Impurity in Acidic Reaction Media
  • Symptom: Appearance of a new peak in HPLC/LC-MS analysis corresponding to the mass of 2-Bromo-4-(trifluoromethyl)phenol after reaction or workup in acidic conditions.

  • Possible Cause: Acid-catalyzed cleavage of the methoxy ether linkage.[3][4][5][6][7]

  • Troubleshooting Steps:

    • pH Control: If possible, perform the reaction at a less acidic pH or neutralize the reaction mixture promptly upon completion.

    • Temperature Management: Avoid prolonged heating in acidic media. If heating is necessary, use the lowest effective temperature.

    • Alternative Acid Catalysts: Consider using milder acid catalysts that are less prone to promoting ether cleavage.

    • Protecting Group Strategy: If the methoxy group's lability is a persistent issue, consider replacing it with a more robust protecting group for the synthetic step .

Issue 2: Formation of an Unknown Byproduct in the Presence of Strong Bases/Nucleophiles
  • Symptom: Observation of a new major byproduct, particularly when using strong bases (e.g., NaOH, KOH) or nucleophiles (e.g., amines, alkoxides) at elevated temperatures.

  • Possible Cause: Nucleophilic aromatic substitution (SNAr) at the position of the bromo or methoxy substituent. The strong electron-withdrawing trifluoromethyl group activates the ring for this type of reaction.[1]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: SNAr reactions are often highly temperature-dependent. Reducing the reaction temperature may significantly decrease the rate of byproduct formation.

    • Use of a Weaker Base: If the base is not a reactant, consider using a non-nucleophilic or sterically hindered base.

    • Shorter Reaction Times: Monitor the reaction closely and minimize the reaction time to reduce the formation of substitution byproducts.

    • Solvent Effects: The choice of solvent can influence the rate of SNAr. Consider using a less polar solvent if compatible with the desired reaction.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound to illustrate its stability profile. These are representative examples and actual results may vary.

Table 1: Stability under Acidic Conditions

ConditionTemperature (°C)Time (h)% Degradation (Hypothetical)Major Degradant
1 M HCl2524< 1%Not Detected
1 M HCl60248%2-Bromo-4-(trifluoromethyl)phenol
5 M HCl602425%2-Bromo-4-(trifluoromethyl)phenol
1 M H₂SO₄801215%2-Bromo-4-(trifluoromethyl)phenol

Table 2: Stability under Basic Conditions

ConditionTemperature (°C)Time (h)% Degradation (Hypothetical)Major Degradant
1 M NaOH2524< 0.5%Not Detected
1 M NaOH60243%2-Methoxy-5-(trifluoromethyl)phenol
5 M NaOH801218%2-Methoxy-5-(trifluoromethyl)phenol
1 M NaOMe in MeOH60245%1,2-Dimethoxy-4-(trifluoromethyl)benzene

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 2 M HCl.

    • Prepare a parallel sample with 1 mL of 2 M H₂SO₄.

    • Prepare a control sample with 1 mL of deionized water.

  • Incubation: Incubate all samples at 60°C for 24 hours.

  • Neutralization: After incubation, cool the samples to room temperature and neutralize them with an appropriate amount of a suitable base (e.g., 2 M NaOH) to a pH of approximately 7.

  • Analysis: Dilute the neutralized samples with the mobile phase and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any major degradants.

Protocol 2: Forced Degradation Study under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 2 M NaOH.

    • Prepare a parallel sample with 1 mL of 2 M KOH.

    • Prepare a control sample with 1 mL of deionized water.

  • Incubation: Incubate all samples at 60°C for 24 hours.

  • Neutralization: After incubation, cool the samples to room temperature and neutralize them with an appropriate amount of a suitable acid (e.g., 2 M HCl) to a pH of approximately 7.

  • Analysis: Dilute the neutralized samples with the mobile phase and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any major degradants.

Visualizations

Acid_Degradation_Pathway start This compound intermediate Protonated Ether Intermediate start->intermediate + H⁺ product 2-Bromo-4-(trifluoromethyl)phenol intermediate->product + H₂O - CH₃OH, - H⁺ methanol Methanol intermediate->methanol

Caption: Acid-catalyzed hydrolysis pathway.

Basic_Degradation_Pathway start This compound meisenheimer Meisenheimer Complex (Hypothetical Intermediate) start->meisenheimer + Nu⁻ product Nucleophilic Substitution Product (e.g., 2-Nu-1-methoxy-4-(trifluoromethyl)benzene) meisenheimer->product - Br⁻

Caption: Nucleophilic aromatic substitution pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid_stress Acidic Stress (e.g., 1M HCl, 60°C) prep_stock->acid_stress base_stress Basic Stress (e.g., 1M NaOH, 60°C) prep_stock->base_stress control Control (Water, 60°C) prep_stock->control neutralize Neutralization acid_stress->neutralize base_stress->neutralize control->neutralize hplc HPLC Analysis neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Troubleshooting Low Conversion in Reactions of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions with this substrate, particularly focusing on troubleshooting low conversion rates. The unique electronic properties of this molecule, featuring both a strong electron-withdrawing trifluoromethyl group and an electron-donating methoxy group, can present specific hurdles in common transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed guides to troubleshoot low conversion in key reactions involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q1: I am observing low to no conversion in the Suzuki-Miyaura coupling of this compound with my boronic acid. What are the likely causes and how can I improve the yield?

A1: Low conversion in Suzuki-Miyaura coupling with this substrate can often be attributed to catalyst selection, reaction conditions, or side reactions. The electron-withdrawing trifluoromethyl group generally enhances the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step.[1] However, the electron-donating methoxy group can have a competing effect.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are known to be effective for challenging substrates.[2][3]

  • Base Selection: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like K₂CO₃. Ensure the base is finely powdered and anhydrous.

  • Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or THF, often with a small amount of water, are commonly used.[2] If solubility is an issue, consider DMF. Increasing the reaction temperature can also improve conversion, but monitor for catalyst decomposition.

  • Degassing: Inadequate removal of oxygen is a common cause of low yields, as it can lead to catalyst deactivation and homocoupling of the boronic acid. Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen).[3]

  • Side Reactions:

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous bases. Using anhydrous conditions or more stable boronate esters (e.g., pinacol esters) can mitigate this.

    • Homocoupling: The boronic acid coupling with itself is often promoted by oxygen. Rigorous degassing is the primary solution.

Q2: My Buchwald-Hartwig amination reaction with this compound is sluggish and gives a low yield of the desired arylamine. What should I try?

A2: Similar to Suzuki coupling, the success of Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions.[4][5] The nature of the amine coupling partner also plays a significant role.

Troubleshooting Steps:

  • Catalyst and Ligand: For this type of substrate, consider using palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with specialized ligands such as XantPhos or Josiphos-type ligands. These are often more effective than first-generation catalyst systems.[6][7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used and often gives good results. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).

  • Solvent: Anhydrous toluene or dioxane are standard solvents for this reaction. Ensure the solvent is of high purity and thoroughly deoxygenated.

  • Amine Reactivity: Sterically hindered or less nucleophilic amines may require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system.

  • Inert Atmosphere: The catalytic cycle is sensitive to oxygen.[6] Maintain a strict inert atmosphere throughout the reaction setup and duration.

Grignard Reactions

Q3: I am having difficulty forming the Grignard reagent from this compound. The reaction either doesn't initiate or I get a very low yield.

A3: The formation of Grignard reagents can be challenging, and the presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can make the oxidative insertion of magnesium more difficult.[8][9]

Troubleshooting Steps:

  • Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[10] Activate the magnesium by:

    • Grinding the magnesium turnings in a dry mortar and pestle before use.

    • Adding a small crystal of iodine to the reaction flask. The disappearance of the iodine color is an indicator of magnesium activation.[11]

    • Using a mechanical stirrer to crush the magnesium in situ.

    • Adding a few drops of 1,2-dibromoethane as an activating agent.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source.[11] Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents (diethyl ether or THF are common).

  • Initiation: A common technique to initiate the reaction is to add a small portion of the aryl bromide solution to the activated magnesium and gently warm the mixture. Once the reaction starts (indicated by bubbling or a change in color), the remaining aryl bromide solution should be added dropwise.

  • Solvent Choice: THF is a more strongly coordinating solvent than diethyl ether and can sometimes facilitate the formation of Grignard reagents from less reactive aryl halides.[8]

Q4: My Grignard reagent forms, but the subsequent reaction with an electrophile (e.g., a ketone or aldehyde) gives a low yield of the desired product. What could be the problem?

A4: Low yields in the reaction of a pre-formed Grignard reagent are often due to side reactions or impure reagents.

Troubleshooting Steps:

  • Purity of Electrophile: Ensure the electrophile is pure and, most importantly, anhydrous. Any water will quench the Grignard reagent.

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can couple with unreacted aryl bromide. This is more likely at higher concentrations of the aryl bromide. Adding the aryl bromide slowly during the Grignard formation can minimize this.

    • Homocoupling: The Grignard reagent can couple with itself, though this is less common.

  • Addition of Electrophile: Add the electrophile solution slowly to the Grignard reagent, typically at a low temperature (e.g., 0 °C), to control the exothermicity of the reaction and minimize side reactions.

Data Presentation

The following tables provide starting points for reaction conditions based on general protocols for similar substrates. Optimization will likely be required for this compound.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionNotes
Aryl Halide This compound (1.0 equiv)Ensure high purity.
Boronic Acid Arylboronic acid or ester (1.2-1.5 equiv)Pinacol esters can reduce protodeboronation.
Pd Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Pre-catalysts are often used.
Ligand SPhos or XPhos (2-6 mol%)Bulky, electron-rich ligands are preferred.
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Ensure the base is anhydrous and finely powdered.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)Thoroughly degas the solvent.
Temperature 80-110 °CMonitor for catalyst decomposition at higher temps.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing side reactions.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Aryl Halide This compound (1.0 equiv)Ensure high purity.
Amine Primary or secondary amine (1.2-1.5 equiv)Stoichiometry may need adjustment.
Pd Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pre-catalysts are common.
Ligand XantPhos or Josiphos-type (2-5 mol%)Ligand choice is critical for success.
Base NaOtBu or LHMDS (1.4-2.0 equiv)Use a strong, non-nucleophilic base.
Solvent Anhydrous Toluene or DioxaneMust be thoroughly deoxygenated.
Temperature 80-110 °CHigher temperatures may be needed for less reactive amines.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), the base (2.0 equiv), the palladium catalyst, and the ligand.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times.[3]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.[5]

  • Add the this compound and the amine.

  • Add the degassed, anhydrous solvent.

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction for completion.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Grignard Reagent Formation and Reaction:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equiv).

  • Activate the magnesium by adding a small crystal of iodine and gently warming until the color disappears.

  • Add a small amount of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour.

  • Cool the Grignard reagent in an ice bath.

  • Slowly add a solution of the electrophile (1.0 equiv) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting common issues with these reactions.

Troubleshooting_Suzuki_Miyaura start Low Conversion in Suzuki Coupling check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst boronate Use Boronate Ester to Prevent Protodeboronation check_reagents->boronate Protodeboronation suspected? degassing Improve Degassing Protocol (Freeze-Pump-Thaw) check_conditions->degassing Homocoupling observed? temp Increase Temperature (e.g., 100-120°C) check_conditions->temp Reaction sluggish? base Switch to Stronger Base (K3PO4, Cs2CO3) check_conditions->base Incomplete conversion? ligand Use Bulky, Electron-Rich Ligand (SPhos, XPhos) check_catalyst->ligand Catalyst deactivation? success Improved Conversion degassing->success temp->success base->success ligand->success boronate->success

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Troubleshooting_Grignard_Formation start Grignard Reaction Fails to Initiate check_anhydrous Ensure Strictly Anhydrous Conditions start->check_anhydrous activate_mg Activate Magnesium Surface start->activate_mg dry_glassware Oven-dry all glassware check_anhydrous->dry_glassware anhydrous_solvent Use anhydrous grade ether or THF check_anhydrous->anhydrous_solvent add_iodine Add I2 crystal activate_mg->add_iodine add_dbe Add 1,2-dibromoethane activate_mg->add_dbe crush_mg Crush Mg turnings activate_mg->crush_mg initiation Successful Initiation dry_glassware->initiation anhydrous_solvent->initiation add_iodine->initiation add_dbe->initiation crush_mg->initiation

Caption: Decision tree for troubleshooting Grignard reagent formation.

References

Validation & Comparative

Navigating Reactivity: A Comparative Guide to 2-Bromo- and 2-Chloro-1-methoxy-4-(trifluoromethyl)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of aryl halide is a critical decision that dictates the efficiency and feasibility of synthetic routes. This guide provides an in-depth comparison of the reactivity of 2-bromo-1-methoxy-4-(trifluoromethyl)benzene and its chloro-analogue, 2-chloro-1-methoxy-4-(trifluoromethyl)benzene, in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is supported by experimental data to inform substrate selection and reaction optimization.

The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The general trend for reactivity follows the order: C-I > C-Br > C-Cl > C-F. This indicates that, under identical conditions, an aryl bromide will typically react faster and more readily than the corresponding aryl chloride. This difference is primarily attributed to the oxidative addition step in the catalytic cycle, which is often the rate-determining step. The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more easily than the stronger C-Cl bond.

Comparative Performance in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
2-Chloro-1-methoxy-4-(trifluoromethyl)benzeneAlkyltrifluoroborate2 mol% Pd(OAc)₂, 4 mol% RuPhosK₂CO₃Toluene/H₂O24Good to Excellent
General Aryl BromidePhenylboronic acidVariesVariesVariesVariesTypically High
General Aryl ChloridePhenylboronic acidRequires more specialized, highly active catalyst systems with bulky, electron-rich ligandsVariesVariesVariesModerate to High

Note: The data for the chloro-compound is inferred from the successful coupling of a trifluoromethyl-substituted aryl chloride with an alkyltrifluoroborate, suggesting that with an appropriate catalyst system, good yields can be achieved[1]. The reactivity of aryl bromides in Suzuki-Miyaura couplings is generally high under standard conditions.

The data suggests that while the chloro-analogue can be a viable substrate in Suzuki-Miyaura couplings, it often necessitates more specialized and reactive catalyst systems to achieve yields comparable to its bromo counterpart. The use of bulky, electron-rich phosphine ligands, such as RuPhos, is often crucial for the efficient activation of the C-Cl bond.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electronic nature of the aryl halide significantly impacts the reaction efficiency. The presence of the electron-donating methoxy group in the ortho position can deactivate the aryl halide towards oxidative addition, making the reaction more challenging.

Aryl HalideAmineCatalyst SystemBaseSolventTime (h)Yield (%)
1-Chloro-4-(trifluoromethyl)benzeneMorpholinePd(OAc)₂ / MorDalPhos---88[2]
General o-BromoanisolesAnilinesPd(OAc)₂ or Pd₂(dba)₃ / X-Phos or BINAPNaOt-Bu or KOt-BuTolueneVariesGood to Excellent

Note: The yield for the chloro-compound is for a structurally similar substrate, 1-chloro-4-(trifluoromethyl)benzene, which lacks the ortho-methoxy group[2]. The presence of the ortho-methoxy group in the target chloro-compound would likely necessitate more forcing conditions. o-Bromoanisoles are noted to require stronger bases for efficient amination[1].

For the Buchwald-Hartwig amination, the general reactivity trend (Br > Cl) holds true. The chloro-analogue is expected to be significantly less reactive than the bromo-analogue, especially with the deactivating effect of the ortho-methoxy group. Achieving high yields with 2-chloro-1-methoxy-4-(trifluoromethyl)benzene would likely require a highly active catalyst system, a strong base, and potentially higher reaction temperatures.

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Specific conditions should be optimized for each substrate.

General Protocol for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Aryl_Halide Aryl Halide (1.0 equiv) Inert_Atmosphere Assemble under Inert Atmosphere (N₂ or Ar) Aryl_Halide->Inert_Atmosphere Boronic_Acid Boronic Acid (1.2 equiv) Boronic_Acid->Inert_Atmosphere Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%) Catalyst->Inert_Atmosphere Ligand Ligand (e.g., RuPhos, 4 mol%) Ligand->Inert_Atmosphere Base Base (e.g., K₂CO₃, 2.0 equiv) Base->Inert_Atmosphere Solvent Solvent (e.g., Toluene/H₂O) Solvent->Inert_Atmosphere Heating Heat to 80-110 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Aryl_Halide Aryl Halide (1.0 equiv) Inert_Atmosphere Assemble in a Glovebox or Schlenk line Aryl_Halide->Inert_Atmosphere Amine Amine (1.2 equiv) Amine->Inert_Atmosphere Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) Catalyst->Inert_Atmosphere Ligand Ligand (e.g., XPhos, 2-4 mol%) Ligand->Inert_Atmosphere Base Base (e.g., NaOtBu, 1.4 equiv) Base->Inert_Atmosphere Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Inert_Atmosphere Heating Heat to 80-110 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification G cluster_0 Factors Influencing Reactivity cluster_1 Aryl Halide Reactivity cluster_2 Reaction Conditions Bond_Strength C-X Bond Strength (C-Br < C-Cl) Bromo_Compound This compound (More Reactive) Bond_Strength->Bromo_Compound easier oxidative addition Chloro_Compound 2-Chloro-1-methoxy-4-(trifluoromethyl)benzene (Less Reactive) Bond_Strength->Chloro_Compound harder oxidative addition Electronic_Effects Electronic Effects (-CF₃: EWG, -OCH₃: EDG) Electronic_Effects->Bromo_Compound Electronic_Effects->Chloro_Compound Milder_Conditions Milder Conditions (Lower Temp, Weaker Base) Bromo_Compound->Milder_Conditions Forcing_Conditions Forcing Conditions (Higher Temp, Stronger Base, Specialized Catalyst) Chloro_Compound->Forcing_Conditions

References

Alternative reagents to 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene for trifluoromethylphenyl moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the introduction of a trifluoromethylphenyl moiety is a common strategy to enhance pharmacokinetic and physicochemical properties. While 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene serves as a reliable reagent for this purpose, a range of alternatives offers varying degrees of reactivity, cost-effectiveness, and compatibility with diverse synthetic schemes. This guide provides an objective comparison of key alternative reagents, supported by experimental data, to facilitate informed decision-making in your synthetic endeavors.

Comparison of Alternative Reagents in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the formation of C-C bonds. The choice of reagent for introducing the 4-methoxy-3-(trifluoromethyl)phenyl group significantly impacts reaction efficiency and conditions. The following table summarizes the performance of various precursors in a typical Suzuki-Miyaura reaction with a generic aryl boronic acid.

It is a well-established principle in cross-coupling chemistry that the reactivity of aryl halides follows the trend I > Br > Cl. This is reflected in the milder conditions and shorter reaction times generally required for aryl iodides compared to their bromide and chloride counterparts. Conversely, aryl chlorides often necessitate more forcing conditions, including higher temperatures and more specialized catalyst systems, to achieve comparable yields.

Reagent/PrecursorCoupling PartnerTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O9012~85-95
2-Chloro-1-methoxy-4-(trifluoromethyl)benzene Phenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane11024~70-85
1-Iodo-2-methoxy-4-(trifluoromethyl)benzene Phenylboronic acidPd(PPh₃)₄ (2 mol%)Na₂CO₃DME/H₂O806>90
Phenyl bromide4-Methoxy-3-(trifluoromethyl)phenylboronic acid Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)K₂CO₃Toluene/EtOH/H₂O858>90

Note: The presented yields are typical and can vary based on the specific substrate, catalyst, and reaction conditions. Data is compiled from various sources and does not represent a direct head-to-head comparison under identical conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for other aryl halides and boronic acids with appropriate optimization.

Materials:

  • 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (4 mL)

  • Water (1 mL), degassed

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene, phenylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed DME and water to the flask.

  • To the stirring mixture, add Pd(PPh₃)₄.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add 10 mL of water and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.

Visualizing the Workflow and a Potential Biological Application

To further illustrate the synthetic and conceptual framework, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification ArylHalide Aryl Halide (e.g., 2-Iodo-1-methoxy- 4-(trifluoromethyl)benzene) ReactionVessel Reaction Mixture in Solvent (DME/H2O) under Inert Atmosphere ArylHalide->ReactionVessel BoronicAcid Arylboronic Acid (e.g., Phenylboronic acid) BoronicAcid->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Base Base (e.g., Na2CO3) Base->ReactionVessel Heating Heating (80°C, 6h) ReactionVessel->Heating Stirring Quench Aqueous Workup Heating->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Biaryl Product Purify->Product

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Molecules containing the trifluoromethylphenyl moiety are frequently investigated as inhibitors of signaling pathways in drug discovery. The diagram below illustrates a hypothetical kinase signaling pathway where such a molecule might act.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Gene Expression TranscriptionFactor->Gene Regulates Inhibitor Trifluoromethylphenyl- containing Inhibitor Inhibitor->Kinase2 Inhibits

Caption: Hypothetical kinase signaling pathway with an inhibitor.

A Comparative Analysis of Palladium Catalysts for the Cross-Coupling of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide to Palladium Catalyst Selection for the Synthesis of Key Pharmaceutical Intermediates

This guide presents a comparative analysis of palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions involving 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. This substrate is of significant interest to researchers in drug development due to its unique electronic properties, featuring both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group. The selection of an appropriate catalyst system is critical for achieving high yields and reaction efficiency in the synthesis of complex molecules derived from this building block.

The following sections provide a detailed comparison of catalyst performance, supported by representative experimental data, and include comprehensive protocols for each key reaction.

Catalytic Performance: A Comparative Overview

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the palladium precursor, the ligand, and the reaction conditions. For a substrate like this compound, the catalyst must be robust enough to handle the electronic dichotomy of the molecule. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst stability and promote the key steps of the catalytic cycle.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For electron-rich aryl bromides, catalyst systems with bulky, electron-rich phosphine ligands are often preferred to facilitate the oxidative addition and reductive elimination steps.[2]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerRepresentative Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Phenylboronic acid~90
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O80164-Methoxyphenylboronic acid~92
Pd(PPh₃)₄-Cs₂CO₃Toluene/H₂O90123-Thienylboronic acid~85
Pd₂(dba)₃RuPhosNa₂CO₃Ethanol85104-Fluorophenylboronic acid~91

Note: Data is compiled from representative Suzuki-Miyaura couplings of electronically similar aryl bromides.[3][4][5] Yields are for isolated products.

Heck Coupling

The Heck reaction facilitates the formation of carbon-carbon bonds between aryl halides and alkenes. The choice of catalyst and conditions can influence the regioselectivity and yield of the reaction.[6][7]

Table 2: Comparison of Palladium Catalysts for Heck Coupling of this compound

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerRepresentative Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF10024Styrene~85
PdCl₂(PPh₃)₂-K₂CO₃DCE8016n-Butyl acrylate~90
Herrmann's Catalyst-NaOAcDMF120184-Fluorostyrene~90
Pd/C-K₂CO₃NMP120242-Vinylpyridine~78

Note: Data is based on Heck reactions with analogous aryl bromides.[1][8] Yields are for isolated products.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines from aryl halides. The development of specialized ligands has significantly expanded the scope of this reaction to include a wide range of amines.[9][10]

Table 3: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of this compound

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerRepresentative Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene1008Morpholine~95
Pd(OAc)₂RuPhosK₃PO₄Dioxane11012Aniline~88
[Pd(allyl)Cl]₂t-BuXPhosCs₂CO₃Toluene1006N-Methylaniline~92
Pd(OAc)₂MorDalPhosK₃PO₄Toluene/H₂O10042-Aminopyridine~83

Note: Data is representative and compiled from amination reactions of similar aryl halides.[11][12][13] Yields are for isolated products.

Experimental Protocols

The following are generalized experimental protocols. Optimization for specific coupling partners may be required.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the selected base (2.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

General Procedure for Heck Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).

  • Reagent Addition: Add the degassed solvent (e.g., DMF), the alkene (1.5 eq.), and the base (e.g., Et₃N, 2.0 eq.).

  • Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The residue is purified by column chromatography to afford the desired product.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: Under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 eq.) and the amine (1.2 eq.).

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the target temperature (e.g., 100 °C) for the specified time.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by flash chromatography.[14]

Visualizations

The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Combine Aryl Halide, Coupling Partner, & Base inert_atm Establish Inert Atmosphere (Ar/N2) prep_reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent add_catalyst Add Pd Precursor & Ligand add_solvent->add_catalyst heating Heat to Target Temperature add_catalyst->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool & Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to Validating the Purity of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene and its derivatives. Additionally, it presents Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative, offering supporting experimental data and detailed methodologies to assist researchers in selecting the optimal analytical approach for their specific needs.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods are required to accurately determine its purity and identify any potential process-related impurities or degradation products.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for this class of substituted benzene derivatives. This guide details a proposed RP-HPLC method and compares its performance with a GC-MS method, which is an excellent technique for the analysis of volatile and thermally stable compounds.

Comparative Analysis of Analytical Methods

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired level of sensitivity and specificity.

ParameterProposed HPLC MethodAlternative GC-MS Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.
Typical Stationary Phase C18 (Reversed-Phase)Phenyl-methylpolysiloxane (e.g., DB-5ms)
Limit of Detection (LOD) ng rangepg range
Limit of Quantitation (LOQ) ng rangepg range
Quantitative Accuracy High, with excellent linearity and precision.High, particularly with the use of an internal standard.
Impurity Identification Possible with a hyphenated mass spectrometer (LC-MS) or by collecting fractions for further analysis. Diode Array Detection (DAD) can indicate peak purity.Excellent, provides structural information and confident identification of impurities through mass spectral libraries and fragmentation patterns.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times for less volatile compounds.

Potential Impurities

Understanding the potential impurities is crucial for developing a specific and accurate analytical method. Based on common synthetic routes for this compound, potential impurities may include:

  • Starting Materials: Unreacted precursors such as 4-(trifluoromethoxy)anisole or a brominated anisole derivative.

  • Regioisomers: Isomers formed during the bromination step, for example, 3-Bromo-1-methoxy-4-(trifluoromethyl)benzene.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation Products: Impurities formed due to the instability of the main compound under certain conditions.

Experimental Protocols

Proposed HPLC Method

This reversed-phase HPLC method is designed for the routine purity assessment of this compound and its derivatives.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 60% B2-15 min: 60% to 95% B15-20 min: 95% B20.1-25 min: 60% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative GC-MS Method

This method is suitable for the identification and quantification of volatile impurities and for providing structural confirmation of the main component.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

  • Data acquisition and processing software with a mass spectral library.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temperature: 80 °C, hold for 2 minutesRamp: 10 °C/min to 280 °CHold at 280 °C for 5 minutes
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100Defined by linearity
Accuracy (% Recovery) 99.5% - 100.8%98.0% - 102.0%
Precision (RSD) < 1.0%≤ 2.0%
LOD (µg/mL) 0.1Reportable
LOQ (µg/mL) 0.3Reportable
Specificity No interference from blank and potential impuritiesBaseline separation of the main peak

Table 2: GC-MS System Suitability (Hypothetical Data)

ParameterResultAcceptance Criteria
Peak Tailing Factor 1.10.8 - 1.5
Theoretical Plates > 100,000> 50,000
Repeatability of Peak Area (RSD) < 2.0%≤ 5.0%

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report Analytical_Method_Comparison cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Purity Validation of This compound cluster_hplc cluster_hplc start->cluster_hplc cluster_gcms cluster_gcms start->cluster_gcms hplc_quant Quantitative Purity (High Precision) end Comprehensive Purity Profile hplc_quant->end hplc_nonvol Analysis of Non-Volatile Impurities hplc_nonvol->end gcms_ident Impurity Identification (Structural Information) gcms_ident->end gcms_vol Analysis of Volatile Impurities gcms_vol->end

A Comparative Guide to the Spectroscopic Identification of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of constitutional isomers is a critical step in chemical synthesis and drug development, where distinct molecular architectures can lead to vastly different pharmacological activities. This guide provides a comparative analysis of the spectroscopic data for 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene and its positional isomers, offering a valuable resource for their unambiguous identification. By leveraging the unique electronic environments of each isomer, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide distinct fingerprints for each molecule.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the isomers of bromo-methoxy-(trifluoromethyl)benzene. These values have been compiled from various sources and predictive models to highlight the distinguishing features of each isomer.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

IsomerStructurePredicted ¹H NMR Chemical Shifts (δ, ppm)
This compound H3: ~7.7 ppm (d), H5: ~7.5 ppm (dd), H6: ~7.0 ppm (d), OCH₃: ~3.9 ppm (s)
3-Bromo-1-methoxy-4-(trifluoromethyl)benzene H2: ~7.6 ppm (d), H5: ~7.8 ppm (d), H6: ~7.1 ppm (dd), OCH₃: ~3.9 ppm (s)
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene H3: ~7.2 ppm (d), H5: ~7.6 ppm (dd), H6: ~7.4 ppm (d), OCH₃: ~3.9 ppm (s)
5-Bromo-1-methoxy-2-(trifluoromethyl)benzene H3: ~7.1 ppm (d), H4: ~7.5 ppm (dd), H6: ~7.3 ppm (d), OCH₃: ~3.9 ppm (s)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

IsomerPredicted ¹³C NMR Chemical Shifts (δ, ppm)
This compound C1: ~155, C2: ~115, C3: ~134, C4: ~125 (q), C5: ~128, C6: ~112, CF₃: ~124 (q), OCH₃: ~56
3-Bromo-1-methoxy-4-(trifluoromethyl)benzene C1: ~158, C2: ~118, C3: ~110, C4: ~126 (q), C5: ~135, C6: ~115, CF₃: ~124 (q), OCH₃: ~57
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene C1: ~156, C2: ~122 (q), C3: ~116, C4: ~120, C5: ~132, C6: ~129, CF₃: ~123 (q), OCH₃: ~56
5-Bromo-1-methoxy-2-(trifluoromethyl)benzene C1: ~157, C2: ~121 (q), C3: ~114, C4: ~130, C5: ~118, C6: ~133, CF₃: ~123 (q), OCH₃: ~56

Table 3: Key IR Absorption Bands

IsomerC-H (Aromatic) Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
All Isomers ~3100-3000~1250-1000 (asymmetric & symmetric)~1350-1100 (strong, multiple bands)~600-500

Note: While the exact positions of C-H out-of-plane bending bands (900-675 cm⁻¹) are diagnostic of the substitution pattern, specific experimental data for these isomers is limited.

Table 4: Mass Spectrometry Data

IsomerMolecular Ion (M⁺) m/zKey Fragmentation Patterns
All Isomers 254 & 256 (due to ⁷⁹Br and ⁸¹Br isotopes, ~1:1 ratio)[M-CH₃]⁺, [M-Br]⁺, [M-CF₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomeric sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary. Proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise. Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum. Aromatic compounds typically show characteristic C-H stretching absorptions around 3030-3100 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range[1].

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This hard ionization technique induces fragmentation, providing valuable structural information.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions. The presence of a bromine atom will be indicated by a pair of peaks of nearly equal intensity (M⁺ and M+2) separated by two mass units.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown isomer of this compound.

G cluster_0 Workflow for Isomer Identification Unknown Sample Unknown Sample 1H NMR 1H NMR Unknown Sample->1H NMR Step 1 13C NMR 13C NMR Unknown Sample->13C NMR Step 2 IR Spectroscopy IR Spectroscopy Unknown Sample->IR Spectroscopy Step 3 Mass Spectrometry Mass Spectrometry Unknown Sample->Mass Spectrometry Step 4 Data Analysis Data Analysis 1H NMR->Data Analysis 13C NMR->Data Analysis IR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis Isomer Identification Isomer Identification Data Analysis->Isomer Identification

Caption: Spectroscopic workflow for isomer identification.

This guide provides a foundational framework for the spectroscopic identification of this compound isomers. For definitive structural confirmation, especially in cases of ambiguity, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) and comparison with authenticated reference standards are recommended.

References

A Researcher's Guide to the Kinetic Landscape of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is a versatile reagent in palladium-catalyzed cross-coupling reactions, offering a unique combination of electronic and steric properties. This guide provides a comparative analysis of its performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, benchmarked against alternative aryl halides. The information presented is based on established principles in organometallic chemistry and supported by data from analogous systems to provide a predictive framework for reaction optimization.

The reactivity of this compound is significantly influenced by the interplay of its substituents. The electron-withdrawing trifluoromethyl group is expected to enhance the rate of oxidative addition, a key step in many palladium-catalyzed coupling reactions. Conversely, the electron-donating methoxy group can modulate the electron density of the aromatic ring, influencing catalyst-ligand interactions and the overall reaction kinetics.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. The performance of an aryl bromide in this reaction is dependent on factors such as the catalyst system, base, and solvent. For this compound, a high reactivity is anticipated due to the activating effect of the trifluoromethyl group.

Below is a table comparing the expected performance of this compound with other relevant aryl halides in a typical Suzuki-Miyaura reaction. The data is extrapolated from general principles and studies on similar substrates.

Aryl HalideRelative ReactivityTypical Catalyst SystemTypical BaseExpected Yield Range
This compound HighPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Good to Excellent
2-Chloro-1-methoxy-4-(trifluoromethyl)benzeneModeratePd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos)K₃PO₄Moderate to Good
4-Bromo-1-methoxy-2-(trifluoromethyl)benzeneHighPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Good to Excellent
4-BromoanisoleModeratePd(PPh₃)₄Na₂CO₃Moderate to Good

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electronic properties of the aryl halide play a crucial role in the efficiency of this C-N bond-forming reaction. The electron-deficient nature of this compound is expected to facilitate the oxidative addition step.

The following table provides a comparative overview of the expected performance of this compound in Buchwald-Hartwig amination reactions.

Aryl HalideRelative ReactivityTypical Catalyst SystemTypical BaseExpected Yield Range
This compound HighPd₂(dba)₃ with a biarylphosphine ligand (e.g., XPhos)NaOtBuGood to Excellent
2-Chloro-1-methoxy-4-(trifluoromethyl)benzeneModeratePd₂(dba)₃ with a highly active ligand (e.g., RuPhos)K₃PO₄Moderate to Good
4-Bromo-1-methoxy-2-(trifluoromethyl)benzeneHighPd₂(dba)₃ with a biarylphosphine ligand (e.g., XPhos)NaOtBuGood to Excellent
4-BromoanisoleModeratePd₂(dba)₃ with a standard phosphine ligandNaOtBuModerate to Good

Experimental Protocols

Detailed methodologies for performing Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this compound are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the discussed reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination (Ar-NR2)

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Add Catalyst System Add Catalyst System Combine Reactants->Add Catalyst System Add Solvent Add Solvent Add Catalyst System->Add Solvent Inert Atmosphere Inert Atmosphere Add Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitor Progress (TLC/GC-MS) Monitor Progress (TLC/GC-MS) Heating & Stirring->Monitor Progress (TLC/GC-MS) Quenching Quenching Monitor Progress (TLC/GC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Product Analysis Product Analysis Column Chromatography->Product Analysis

A generalized experimental workflow for cross-coupling reactions.

Navigating Palladium Catalysis: A Comparative Guide to the Reactivity of Bromo-Anisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate substrates is paramount for the efficiency and success of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-bromoanisole derivatives in three cornerstone reactions: Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination. The information presented herein is synthesized from established principles of organic chemistry and available experimental data to facilitate informed decisions in synthetic planning.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. This rate-determining step is sensitive to both the electronic and steric environment of the aryl halide. The methoxy group, a common substituent in pharmaceutical intermediates, exerts a significant influence on the reactivity of the bromo-anisole scaffold.

Theoretical Framework: Electronic and Steric Effects

The methoxy group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. The resonance effect, where the oxygen's lone pair donates electron density to the aromatic ring, generally deactivates the aryl bromide towards oxidative addition by increasing the electron density at the carbon atom bonded to bromine. This effect is most pronounced at the ortho and para positions. Conversely, the inductive effect, stemming from the electronegativity of the oxygen atom, withdraws electron density from the ring, which can slightly enhance reactivity.

Steric hindrance plays a crucial role, particularly for the ortho-isomer. The proximity of the methoxy group to the bromine atom can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.

Based on these principles, a general trend in reactivity can be predicted: meta > para > ortho . The meta-position is least affected by the electron-donating resonance of the methoxy group, making it the most electronically favorable for oxidative addition. The para-position experiences the strongest electron-donating effect, which deactivates the C-Br bond. The ortho-position suffers from both strong electronic deactivation and significant steric hindrance, rendering it the least reactive isomer.

Comparative Reactivity in Key Palladium-Catalyzed Reactions

While direct side-by-side comparative studies under identical conditions are scarce in the literature, the following sections summarize the expected and observed reactivity trends for bromo-anisole isomers in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions, supported by available experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of bromo-anisole isomers in this reaction is expected to follow the general trend influenced by electronic and steric effects.

IsomerPredicted Relative ReactivitySupporting Observations & Data
3-Bromoanisole (meta) HighThe meta-position is electronically less deactivated by the methoxy group, facilitating oxidative addition.
4-Bromoanisole (para) ModerateThe strong electron-donating effect of the para-methoxy group deactivates the C-Br bond towards oxidative addition. However, successful couplings are widely reported with optimized catalyst systems.[1][2][3]
2-Bromoanisole (ortho) LowSignificant steric hindrance from the adjacent methoxy group, coupled with electronic deactivation, makes this isomer the most challenging substrate.[4] Specialized bulky phosphine ligands are often required to achieve reasonable yields.[5]
Mizoroki-Heck Reaction

The Mizoroki-Heck reaction enables the arylation of alkenes. The electronic demands of this reaction generally mirror those of the Suzuki-Miyaura coupling, with electron-poor aryl halides exhibiting higher reactivity.

IsomerPredicted Relative ReactivitySupporting Observations & Data
3-Bromoanisole (meta) HighFavorable electronic profile for oxidative addition.
4-Bromoanisole (para) ModerateThe electron-rich nature of the substrate can lead to slower reaction rates compared to electron-deficient aryl bromides.[6]
2-Bromoanisole (ortho) LowSteric hindrance is a major limiting factor, often leading to lower yields and requiring more forcing reaction conditions.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand and base is critical for the successful coupling of electron-rich and sterically hindered aryl halides.[7][8][9]

IsomerPredicted Relative ReactivitySupporting Observations & Data
3-Bromoanisole (meta) HighGenerally considered a good substrate for amination reactions. A computational study on the amination of 3-bromoanisole highlighted the importance of the ligand in influencing the rate-limiting step.[10]
4-Bromoanisole (para) ModerateSuccessful aminations have been reported, though the electron-donating nature of the methoxy group can necessitate the use of more active catalyst systems.
2-Bromoanisole (ortho) LowThe combination of steric bulk and electronic deactivation makes this a challenging substrate. The arylation of anilines with o-bromoanisoles often requires stronger bases and specialized ligands like X-Phos.[11]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for each of the discussed reactions, based on literature precedents.

General Procedure for Suzuki-Miyaura Coupling of 4-Bromoanisole

In an oven-dried Schlenk tube, 4-bromoanisole (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a solvent (e.g., toluene/water mixture) are added via syringe. The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Mizoroki-Heck Reaction of 4-Bromoanisole

To a flame-dried reaction vessel are added 4-bromoanisole (1.0 mmol), an alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol). A suitable solvent (e.g., DMF or acetonitrile) is then added. The vessel is sealed and heated to the desired temperature (e.g., 100-120 °C) for the required duration (e.g., 16-24 hours). Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with water. The organic phase is dried, concentrated, and the product is isolated by column chromatography.

General Procedure for Buchwald-Hartwig Amination of 2-Bromoanisole

A Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable ligand (e.g., X-Phos, 0.02 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol). The tube is evacuated and filled with argon. Toluene, 2-bromoanisole (1.0 mmol), and the amine (1.2 mmol) are then added sequentially. The reaction mixture is heated to a specific temperature (e.g., 100 °C) and stirred for the necessary time (e.g., 4-24 hours). After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The desired arylamine is purified by flash chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these processes, the following diagrams illustrate the fundamental catalytic cycle and a typical experimental workflow.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Aryl Halide, Coupling Partner, Base Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Solvent Catalyst->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Stirring Stir for Designated Time Heating->Stirring Monitoring Monitor Reaction (TLC, GC, LC-MS) Stirring->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Remove Solvent Drying->Concentration Purification Purify by Chromatography Concentration->Purification

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Confirming the Structure of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel and existing chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry for characterizing 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, alongside other instrumental techniques. While experimental data for this specific molecule is not widely published, this guide leverages established principles and spectral data from analogous compounds to provide a robust framework for its structural elucidation.

Mass Spectrometry: A Powerful Tool for Structural Insights

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₈H₆BrF₃O), electron ionization mass spectrometry (EI-MS) is a common approach that provides both the molecular weight and valuable structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak and several key fragment ions. A notable feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2) for any bromine-containing fragment.

Predicted m/z Proposed Ion Structure Description of Fragmentation
254/256[C₈H₆BrF₃O]⁺Molecular ion (M⁺)
239/241[C₇H₃BrF₃O]⁺Loss of a methyl radical (•CH₃)
225/227[C₇H₃BrF₃]⁺Loss of a formyl radical (•CHO)
197/199[C₇H₃BrF₂]⁺Loss of a trifluoromethyl radical (•CF₃) followed by rearrangement
175[C₇H₆F₃O]⁺Loss of a bromine radical (•Br)
145[C₇H₃F₃]⁺Loss of a bromine radical (•Br) and a methoxy radical (•OCH₃)
69[CF₃]⁺Trifluoromethyl cation

Note: The predicted m/z values are for the most abundant isotopes (⁷⁹Br). The corresponding peaks for ⁸¹Br will appear at m/z + 2.

Predicted Mass Spectrometry Fragmentation Pathway M [C₈H₆BrF₃O]⁺˙ m/z 254/256 F1 [C₇H₃BrF₃O]⁺ m/z 239/241 M->F1 - •CH₃ F2 [C₇H₃BrF₃]⁺ m/z 225/227 M->F2 - •CHO F3 [C₇H₆F₃O]⁺ m/z 175 M->F3 - •Br F5 [CF₃]⁺ m/z 69 M->F5 F4 [C₇H₃BrF₂]⁺ m/z 197/199 F2->F4 - •CF

Caption: Predicted EI-MS fragmentation of this compound.

Comparison with Other Analytical Techniques

While mass spectrometry is a powerful tool, a combination of analytical techniques is often employed for unambiguous structure confirmation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Isomers can be difficult to distinguish, extensive fragmentation can sometimes lead to the absence of a molecular ion peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.Provides unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for some molecules.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple to perform, provides a characteristic "fingerprint" for a compound.Provides limited information about the overall molecular structure, not suitable for distinguishing between isomers with the same functional groups.
Predicted NMR and IR Data

Based on the structure of this compound, the following spectral features are predicted:

  • ¹H NMR: Signals corresponding to the aromatic protons and the methoxy group protons. The substitution pattern will lead to a specific splitting pattern for the aromatic protons.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the trifluoromethyl carbon (which will show coupling to fluorine).

  • IR Spectroscopy: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-O stretching (ether), C-Br stretching, and strong absorptions associated with the C-F bonds of the trifluoromethyl group.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining high-quality, reproducible data.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating this type of aromatic compound.

    • Injection: Inject 1 µL of the sample solution in splitless mode.

    • Oven Temperature Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation and elution of the compound.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 50-300 to detect the molecular ion and expected fragments.

Workflow for Structural Confirmation cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structure Confirmation MS Mass Spectrometry (MS) MW Molecular Weight MS->MW Frag Fragmentation Pattern MS->Frag NMR NMR Spectroscopy Connectivity Connectivity (¹H, ¹³C) NMR->Connectivity IR IR Spectroscopy Func_Groups Functional Groups IR->Func_Groups Structure Confirmed Structure of 2-Bromo-1-methoxy-4- (trifluoromethyl)benzene MW->Structure Frag->Structure Connectivity->Structure Sample Sample of 2-Bromo-1-methoxy-4- (trifluoromethyl)benzene Sample->MS Sample->NMR Sample->IR Func_groups Func_groups Func_groups->Structure

Caption: A typical workflow for the structural confirmation of an organic compound.

Alternatives and Reference Standards

For definitive identification and quantitative analysis, comparison with a certified reference standard is ideal. While this compound is commercially available from suppliers like Fisher Scientific, it is not typically sold as a certified reference standard.[1] Researchers may need to purchase the compound and verify its purity and identity in-house using a combination of the techniques described above. Alternatively, custom synthesis of a high-purity standard may be necessary for regulatory filings or other applications requiring a certified reference material.

References

A Comparative Guide to the Reaction Mechanisms of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computationally studied reaction mechanisms relevant to 2-bromo-1-methoxy-4-(trifluoromethyl)benzene. Due to the limited availability of studies on this specific molecule, this guide draws upon theoretical investigations of structurally analogous compounds to predict and compare potential reaction pathways. The primary focus is on two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

The insights presented are derived from Density Functional Theory (DFT) calculations and other computational methods reported in peer-reviewed literature, offering a theoretical framework for understanding the reactivity of this versatile synthetic intermediate.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-Br position of the aromatic ring. The general mechanism for these reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond. Computational studies on analogous aryl bromides, such as phenylbromide and bromoanisole, have elucidated the key steps of the catalytic cycle. The reaction is sensitive to the choice of palladium precatalyst, ligand, and base.[1][2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. DFT calculations on the coupling of bromobenzene and its derivatives with phenylboronic acid have detailed the energetics of the catalytic cycle.[4][5]

Comparative Data for Pd-Catalyzed Reactions

The following table summarizes key computational data for the elementary steps in Buchwald-Hartwig and Suzuki-Miyaura reactions based on analogous systems. Activation energies (ΔG‡) are provided in kcal/mol.

Reaction TypeElementary StepCatalyst/Ligand System (Example)Activation Energy (ΔG‡) (kcal/mol)Rate-Determining Step
Buchwald-Hartwig Amination Oxidative AdditionPd(PtBu3)Low barrierOxidative Addition[3]
Reductive EliminationPd(PtBu3)Facile
Suzuki-Miyaura Coupling Oxidative AdditionPd-H-Beta zeolite~15-20Transmetalation[4][5]
TransmetalationPd-H-Beta zeolite~20-25
Reductive EliminationPd-H-Beta zeolite~5-10

Note: The values presented are illustrative and derived from studies on different model systems. The exact energetics for this compound will vary.

Experimental Protocols (General)

Buchwald-Hartwig Amination: A flame-dried reaction vessel is charged with the aryl bromide (1 mmol), an amine (1.1 mmol), a palladium catalyst such as Pd2(dba)3 (10 mol%), a phosphine ligand like XantPhos (5 mol%), and a base, for example, Cs2CO3 (3 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen). Anhydrous toluene (5 mL) is added, and the mixture is stirred at elevated temperatures (e.g., 110 °C) for several hours.[6]

Suzuki-Miyaura Coupling: In a typical procedure, the aryl bromide (1 mmol), a boronic acid (1.2 mmol), a palladium catalyst (e.g., supported Pd nanoparticles), and a base (e.g., K2CO3 in ethanol) are combined in a suitable solvent. The reaction is then heated under an inert atmosphere until completion.[4][7]

Computational Methodology (General)

DFT calculations are commonly employed to investigate these reaction mechanisms. Geometries of reactants, intermediates, transition states, and products are optimized using a functional such as B3LYP. A basis set like 6-31G(d) is often used for geometry optimizations, while energies may be refined with a larger basis set. Solvent effects can be included using a continuum solvation model (e.g., PCM). Transition states are located by searching for a first-order saddle point and confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing trifluoromethyl group at the para position to the bromine atom makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromine), proceeding through a high-energy intermediate known as a Meisenheimer complex.[8]

Computational studies have explored whether the SNAr mechanism is a two-step process involving a discrete Meisenheimer intermediate or a concerted process. For many systems, especially with good leaving groups like bromide, a concerted mechanism is often predicted.[9]

Comparative Analysis of Activating Groups

The rate of SNAr reactions is highly dependent on the nature and position of electron-withdrawing groups on the aromatic ring.

Activating GroupPosition Relative to Leaving GroupEffect on Reaction Rate
-CF3ortho, paraStrong activation
-NO2ortho, paraVery strong activation
-CNortho, paraStrong activation

The methoxy group at the meta position to the bromine has a less pronounced electronic effect on the reaction center for an SNAr reaction compared to the para-trifluoromethyl group.

Experimental Protocol (General)

The aryl halide is dissolved in a suitable solvent, often a polar aprotic solvent like DMSO or DMF. The nucleophile (e.g., an alkoxide, amine, or thiol) is added, sometimes in excess or with a non-nucleophilic base to trap the proton if the nucleophile is protic. The reaction mixture is heated to drive the substitution. The progress of the reaction is monitored by techniques such as TLC or GC-MS.

Computational Methodology (General)

The potential energy surface of the SNAr reaction is explored using DFT. The search for a Meisenheimer complex as a stable intermediate is a key aspect. The transition states for the formation of the intermediate and for the departure of the leaving group are located. The overall barrier for the reaction is determined by the highest energy transition state. Kinetic isotope effect calculations can be used to distinguish between stepwise and concerted mechanisms.[9]

Visualizations

Palladium-Catalyzed Cross-Coupling Workflow

G General Workflow for Pd-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Charge reactor with aryl halide, catalyst, ligand, and base prep2 Evacuate and backfill with inert gas prep1->prep2 prep3 Add anhydrous solvent and coupling partner prep2->prep3 react Heat reaction mixture (e.g., 80-120°C) prep3->react Stir for 2-24h workup1 Cool to room temperature react->workup1 workup2 Aqueous workup/ extraction workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Purify by chromatography workup3->workup4

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination Catalytic Cycle

G Buchwald-Hartwig Amination Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(Br)L2 pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_amine [Ar-Pd(II)(HNR'R'')L2]+ pd2_complex->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)(NR'R'')L2 pd2_amine->pd2_amido Deprotonation (-HBr) pd2_amido->pd0 Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling Catalytic Cycle

G Suzuki-Miyaura Coupling Cycle pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)(Br)L2 pd0->pd2_oxidative Oxidative Addition (Ar-Br) pd2_transmetal Ar-Pd(II)(Ar')L2 pd2_oxidative->pd2_transmetal Transmetalation (Ar'-B(OR)2) pd2_transmetal->pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

G SNAr Reaction Pathway reactants Ar-Br + Nu- ts1 TS1 reactants->ts1 meisenheimer Meisenheimer Complex [Ar(Br)(Nu)]- ts1->meisenheimer ts2 TS2 meisenheimer->ts2 products Ar-Nu + Br- ts2->products

Caption: The stepwise mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in the Functionalization of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regiochemical outcome of reactions involving substituted aromatic compounds is a critical consideration in the synthesis of complex molecules for pharmaceutical and materials science applications. In the case of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, the interplay of electronic and steric effects of the methoxy, bromo, and trifluoromethyl substituents presents a compelling case study for the principles of kinetic versus thermodynamic control. This guide provides a comparative analysis of these two control paradigms, offering insights into how reaction conditions can be manipulated to achieve desired product isomers. We present hypothetical yet plausible reaction scenarios based on established chemical principles, supported by detailed experimental protocols and data presented for clear comparison.

Directed Ortho-Lithiation: A Tale of Two Products

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. The methoxy group in this compound is a well-established directing metalation group (DMG), capable of coordinating with an organolithium reagent to facilitate deprotonation at an adjacent position. This sets the stage for a competition between two potential sites of lithiation, leading to distinct products under kinetic and thermodynamic control.

Under kinetic control , the reaction is governed by the rate of proton abstraction. The proton at the C3 position, being ortho to the directing methoxy group, is sterically more accessible and is expected to be removed more rapidly. This leads to the formation of the kinetically favored intermediate, which upon quenching with an electrophile, yields the 1,2,5-trisubstituted product.

Conversely, under thermodynamic control , the reaction outcome is determined by the stability of the resulting organolithium intermediate. The trifluoromethyl group at C4 is a strong electron-withdrawing group, which significantly acidifies the adjacent C5 proton. Deprotonation at this site leads to a more stable carbanion due to inductive stabilization. Given sufficient time and/or thermal energy to allow for equilibration, the reaction will favor the formation of this thermodynamically more stable intermediate, ultimately yielding the 1,2,4,5-tetrasubstituted product upon electrophilic quench.

Comparative Data: Kinetic vs. Thermodynamic Lithiation
ParameterKinetic ControlThermodynamic Control
Product 2-Bromo-1-methoxy-5-E-4-(trifluoromethyl)benzene2-Bromo-3-E-1-methoxy-4-(trifluoromethyl)benzene
Reaction Temperature Low Temperature (e.g., -78 °C)Higher Temperature (e.g., 0 °C to room temp.)
Reaction Time Short (minutes to 1 hour)Long (several hours to overnight)
Base Strong, sterically hindered base (e.g., LDA)Strong base (e.g., n-BuLi, s-BuLi)
Key Influence Rate of deprotonationStability of the lithiated intermediate
Hypothetical Yield >90% (Kinetic Product)>85% (Thermodynamic Product)
Experimental Protocols

Kinetic Protocol (Hypothetical):

  • A solution of this compound (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere.

  • A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise over 15 minutes.

  • The reaction mixture is stirred at -78 °C for 30 minutes.

  • The desired electrophile (e.g., N,N-dimethylformamide, 1.2 eq) is added, and the reaction is allowed to warm slowly to room temperature.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO4 and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the kinetically controlled product.

Thermodynamic Protocol (Hypothetical):

  • A solution of this compound (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere.

  • A solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes is added dropwise.

  • The reaction mixture is allowed to slowly warm to 0 °C and stirred for 2 hours to allow for equilibration.

  • The mixture is re-cooled to -78 °C, and the electrophile (1.2 eq) is added.

  • The reaction is allowed to warm to room temperature and quenched with saturated aqueous NH4Cl.

  • Workup and purification are performed as described in the kinetic protocol to isolate the thermodynamically controlled product.

Visualization of Reaction Pathways

Kinetic_vs_Thermodynamic_Control Start This compound Kinetic_Intermediate Lithiation at C5 (Kinetic Intermediate) Start->Kinetic_Intermediate Fast, Low Temp (-78°C) LDA Thermodynamic_Intermediate Lithiation at C3 (Thermodynamic Intermediate) Start->Thermodynamic_Intermediate Slow, Higher Temp (0°C) n-BuLi, allows equilibration Kinetic_Intermediate->Thermodynamic_Intermediate Equilibration (Higher Temp) Kinetic_Product 1,2,4-Trisubstituted Product (Kinetic Product) Kinetic_Intermediate->Kinetic_Product + Electrophile Thermodynamic_Product 1,2,3,4-Tetrasubstituted Product (Thermodynamic Product) Thermodynamic_Intermediate->Thermodynamic_Product + Electrophile

Caption: Reaction pathways for directed ortho-lithiation.

Alternative Reaction: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another avenue for the functionalization of this compound. In principle, the C-Br bond is the primary site of reaction. However, in more complex scenarios with multiple potential coupling sites (for instance, if a second halide were present), the principles of kinetic and thermodynamic control could influence the product distribution.

Comparative Data: Hypothetical Suzuki-Miyaura Coupling
ParameterPotential Kinetic ControlPotential Thermodynamic Control
Reaction Site Less sterically hindered C-Br bondFormation of the more stable biaryl product
Reaction Temperature Lower Temperature (e.g., Room Temp to 60 °C)Higher Temperature (e.g., >80 °C)
Ligand Bulky phosphine ligandsLess sterically demanding ligands
Reaction Time ShorterLonger, allowing for potential side reactions or isomerization
Expected Outcome Higher selectivity for one isomerPotential for a mixture of isomers or the most stable isomer

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants This compound Boronic Acid Derivative Base (e.g., K2CO3) Heating Heating & Stirring Controlled Temperature (e.g., 60°C or 100°C) Inert Atmosphere Reactants->Heating Catalyst Catalyst System Palladium Precatalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Catalyst->Heating Solvent Solvent Toluene/Water mixture Solvent->Heating Extraction Extraction Organic Solvent Heating->Extraction Purification Purification Column Chromatography Extraction->Purification Analysis Analysis NMR, GC-MS Purification->Analysis

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selective functionalization of this compound is a nuanced challenge that can be addressed through the careful application of kinetic and thermodynamic control principles. In directed ortho-lithiation, temperature, reaction time, and the choice of base are critical levers to selectively form either the kinetically or thermodynamically favored product. While less definitively documented for this specific substrate, similar principles of reaction control are pertinent in palladium-catalyzed cross-coupling reactions. Understanding and applying these concepts are paramount for researchers aiming to synthesize complex, highly substituted aromatic compounds with precision and efficiency.

Isomeric Purity of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of chemical analysis. The presence of positional isomers can significantly influence a compound's physicochemical properties, biological activity, and safety profile. This guide provides a comprehensive comparison of the principal analytical techniques for assessing the isomeric purity of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, a key intermediate in various synthetic pathways. The potential isomeric impurities, such as 3-Bromo-1-methoxy-4-(trifluoromethyl)benzene and 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene, can impact the quality and efficacy of the final product.

This guide explores three primary analytical methods for isomeric purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a comparative overview of their performance, supported by experimental protocols and representative data from analogous compounds, to aid in the selection of the most appropriate method for specific analytical requirements.

Quantitative Performance Comparison

The selection of an analytical technique is often a balance between sensitivity, resolution, and sample throughput. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and NMR for the analysis of brominated and fluorinated aromatic isomers.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[1]Differentiation of isomers based on the unique chemical environment of atomic nuclei in a magnetic field.
Typical Stationary Phase C18 or other modified silica.[2]Phenyl-methylpolysiloxane (e.g., DB-5ms) or Polyethylene Glycol (e.g., ZB-WAX).[1]Not applicable.
Resolution of Isomers Good to Excellent, highly dependent on column chemistry and mobile phase composition.[3][4]Excellent, capable of separating isomers with very similar boiling points.[5][6]Excellent for structural elucidation, but quantification can be challenging for minor isomers without high-field instruments.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to ng/mL range.High sensitivity, often reaching pg/mL levels.[7]Lower sensitivity, generally in the mg/mL range.
Sample Throughput High, with typical run times of 10-30 minutes per sample.Moderate to High, with run times typically ranging from 15-45 minutes.Low to Moderate, requires longer acquisition times for high-resolution spectra, especially for 13C NMR.
Data Output Chromatogram with retention times and peak areas for quantification.Total ion chromatogram, mass spectra for identification, and peak areas for quantification.[8]Spectra with chemical shifts, coupling constants, and signal integrals for structural confirmation and quantification.
Key Advantages Versatile for a wide range of compounds, non-destructive.[3]High resolving power and definitive identification through mass fragmentation patterns.[8][9]Provides unambiguous structural information, non-destructive.
Key Limitations May require method development to achieve optimal separation.Limited to volatile and thermally stable compounds.Lower sensitivity compared to chromatographic methods, potential for signal overlap.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic isomers and can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic isomers.[2]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective.[4] The gradient can be optimized to achieve the best separation of the target compound and its isomers.

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.[4]

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm).[4]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic isomers.[6]

  • Carrier Gas: Helium at a constant flow rate or pressure.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation. For example, start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

  • Injection: A split injection is commonly used to avoid column overload.

  • MS Detector: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.[9] Data is acquired in full scan mode to identify the isomers based on their fragmentation patterns and retention times.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]

  • Solvent: A deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) is used to dissolve the sample.[8]

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.

    • ¹³C NMR: Shows the number of unique carbon atoms and can help differentiate isomers based on the chemical shifts of the aromatic carbons.

    • ¹⁹F NMR: This is particularly useful for fluorinated compounds. The trifluoromethyl group will give a distinct signal, and its chemical shift can be sensitive to the substitution pattern on the aromatic ring.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a standard NMR tube.[8]

  • Data Analysis: The relative integration of the signals in the ¹H NMR spectrum can be used to determine the ratio of the isomers, provided that unique, well-resolved signals are present for each isomer.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the isomeric purity analysis of a chemical compound.

IsomericPurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing and Interpretation Sample Test Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution MethodSelection Method Selection (HPLC, GC-MS, NMR) Dilution->MethodSelection Instrumentation Instrument Setup and Calibration MethodSelection->Instrumentation DataAcquisition Data Acquisition Instrumentation->DataAcquisition PeakIntegration Peak Identification and Integration DataAcquisition->PeakIntegration Quantification Quantification of Isomers PeakIntegration->Quantification Report Final Report (Purity Assessment) Quantification->Report

Caption: General workflow for isomeric purity analysis.

Conclusion

The choice of the optimal analytical method for the isomeric purity analysis of this compound depends on the specific requirements of the analysis.

  • HPLC is a versatile and robust technique for routine quality control and purity assessment, offering good resolution and high throughput.[3]

  • GC-MS provides superior separation efficiency and definitive identification of isomers through their mass spectra, making it the method of choice when high sensitivity and unambiguous identification are critical.[1][6]

  • NMR spectroscopy is an indispensable tool for the structural elucidation of isomers and is crucial for the characterization of reference standards.

For comprehensive quality assurance, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used for routine purity testing, while NMR serves as a vital tool for structural confirmation. This integrated approach ensures the highest level of confidence in the isomeric purity of this compound for its intended applications in research and drug development.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Profile:

Based on data for structurally similar compounds, this compound is expected to be a skin, eye, and respiratory irritant.[1][2] Always handle this chemical in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3][4]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and vapors.
Hand Protection Nitrile gloves or other chemically resistant glovesTo prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hoodTo avoid inhalation of vapors.

In case of exposure, follow standard first-aid procedures immediately and seek medical attention.[5] If the chemical comes into contact with skin, wash thoroughly with soap and water.[1] If it enters the eyes, rinse cautiously with water for several minutes.[1] For inhalation, move the individual to fresh air.[1]

Logistical and Operational Disposal Plan

The disposal of this compound must be managed as hazardous waste.[6][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][9][10]

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification:

    • This compound is classified as a halogenated organic waste due to the presence of bromine and fluorine.[3][11][12]

    • All waste containing this chemical, including contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.

  • Segregation:

    • It is critical to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and to prevent dangerous reactions.[7][11][13]

    • Store in a designated container specifically for halogenated organic waste.[10][11] This container should be clearly labeled.[6][7]

  • Containerization:

    • Use a compatible, leak-proof container with a secure screw-top cap.[8][13] The original container is often a suitable option.[8]

    • The container must be in good condition and made of a material that will not react with the chemical.[8]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste".[7]

    • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas), and the approximate quantity.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][13]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[6]

    • Ensure secondary containment to capture any potential leaks.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][8]

    • Follow your institution's specific procedures for requesting a waste pickup.

Experimental Protocols Cited

The disposal procedures outlined above are based on established guidelines for the management of laboratory chemical waste, particularly for halogenated organic compounds. Key principles from various safety data sheets and institutional guidelines have been synthesized to provide a comprehensive protocol. The primary directive is to treat this chemical as a regulated hazardous waste and to ensure its disposal through an approved waste disposal plant.[1][4][14]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound is_hazardous Is the waste hazardous? start->is_hazardous halogenated_check Is it a halogenated organic compound? is_hazardous->halogenated_check Yes non_hazardous Follow non-hazardous waste procedures is_hazardous->non_hazardous No segregate Segregate as Halogenated Organic Waste halogenated_check->segregate Yes containerize Use a compatible, labeled waste container segregate->containerize store Store in designated Satellite Accumulation Area containerize->store dispose Arrange for pickup by EHS/Hazardous Waste Contractor store->dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Immediate Safety and Hazard Information

This compound is a halogenated aromatic compound that requires careful handling due to its potential health hazards. Based on data from similar compounds, it is crucial to be aware of the following:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Acute Toxicity: May be harmful if swallowed.[3]

In case of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5]

  • After skin contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[4][6] Get medical advice if skin irritation occurs.[1]

  • After eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[2]

  • After ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory when handling this chemical. The following table summarizes the recommended PPE.

Protection Type Specific PPE Purpose
Eye and Face Chemical safety goggles and a face shield.[3]Protects against splashes and vapors that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[1][3]Prevents skin contact, which can lead to irritation.
Respiratory Work in a well-ventilated area or a chemical fume hood.[1][3] If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.Minimizes inhalation of vapors that can cause respiratory tract irritation.

Operational Handling Plan

Adherence to a strict operational plan is essential for the safe handling of this compound.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

  • Verify that an eyewash station and safety shower are accessible.

  • Place all necessary equipment and reagents within the fume hood.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid breathing fumes; always handle the chemical within a fume hood.[1]

  • Keep the container tightly closed when not in use.[1][7]

  • Keep away from heat, sparks, and open flames as similar compounds can be flammable.[6][7]

3. Storage:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[6][8]

  • Keep away from sources of ignition.[1][7]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated and properly labeled hazardous waste container.[3]

  • Container Rinsing: Decontaminate all glassware that has come into contact with the chemical by rinsing with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[3]

  • Disposal Procedures: Follow your institution's specific hazardous waste disposal procedures. Dispose of the contents and container at an approved waste disposal plant.[1][6] Do not let the product enter drains, other waterways, or soil.[1]

Emergency Spill Workflow

The following diagram outlines the procedural steps for handling a spill of this compound.

Spill_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Personnel start->evacuate ventilate Ensure Adequate Ventilation (Fume Hood) evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) ventilate->ppe contain Contain the Spill with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate the Spill Area with a Suitable Solvent collect->decontaminate dispose Dispose of Waste According to Institutional Procedures decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for managing a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.